Technical Documentation Center

(1-Phenylcyclobutyl)methylamine HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Phenylcyclobutyl)methylamine HCl
  • CAS: 209907-11-9

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling of (1-Phenylcyclobutyl)methylamine HCl

The following technical guide details the physicochemical properties, synthesis, and characterization of (1-Phenylcyclobutyl)methylamine Hydrochloride . This document is structured for researchers and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of (1-Phenylcyclobutyl)methylamine Hydrochloride . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a pharmacophore scaffold in medicinal chemistry.

Executive Summary & Chemical Identity

(1-Phenylcyclobutyl)methylamine HCl represents a critical structural motif in the design of monoamine reuptake inhibitors. Structurally, it serves as a conformationally restricted analog of phenethylamine and a des-isobutyl, des-chloro scaffold of the anti-obesity agent Sibutramine . Its cyclobutane ring imposes specific steric constraints that differ significantly from open-chain analogs, influencing receptor binding kinetics and metabolic stability.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 1-(Aminomethyl)-1-phenylcyclobutane hydrochloride
Common Synonyms (1-Phenylcyclobutyl)methanamine HCl; N-desmethylsibutramine core analog
CAS Number (Salt) 209907-11-9
CAS Number (Free Base) 91245-59-9
Molecular Formula C₁₁H₁₅N[1][2][3][4][5][6][7] · HCl
Molecular Weight 197.71 g/mol (Salt); 161.25 g/mol (Base)
SMILES Cl.NCC1(CCC1)c2ccccc2

Physicochemical Properties

The following data synthesizes experimental observations with high-confidence predictive models. Due to the hygroscopic nature of amine salts, values such as melting point can vary based on the degree of solvation.

Solid-State & Solution Properties
PropertyValue / ObservationTechnical Insight
Physical State White to off-white crystalline solidThe HCl salt stabilizes the liquid free base, facilitating handling and dosing.
Melting Point 200–230 °C (Decomposition)High lattice energy typical of primary amine hydrochlorides. Note: The cyclohexyl analog melts at 230–233°C; the cyclobutyl ring often lowers MP slightly due to ring strain.
Solubility (Water) High (>50 mg/mL)Protonated ammonium headgroup forms strong H-bonds with water.
Solubility (Organic) Soluble: Methanol, DMSO, EthanolInsoluble: Diethyl ether, Hexane, DCMUse polar protic solvents for stock solutions; use non-polar solvents to precipitate the salt during purification.
pKa (Conjugate Acid) 10.27 ± 0.3 (Predicted)The cyclobutyl ring exerts an inductive effect similar to alkyl chains, maintaining high basicity typical of primary amines.
LogP (Free Base) ~2.6Moderate lipophilicity allows blood-brain barrier (BBB) penetration.
LogD (pH 7.4) ~ -0.4 to 0.1At physiological pH, the compound is >99.9% ionized, reducing apparent lipophilicity but aiding aqueous solubility.

Structural Analysis & Pharmacophore Logic

The cyclobutane ring is not merely a spacer; it acts as a conformational lock . In flexible phenethylamines, the side chain rotates freely. Here, the geminal disubstitution on the cyclobutane ring forces the phenyl and aminomethyl groups into a fixed relative orientation, reducing the entropic penalty upon binding to targets like the Serotonin (SERT) or Norepinephrine (NET) transporters.

Visualization: Pharmacophore Comparison

The following diagram illustrates the structural relationship between this scaffold and the drug Sibutramine, highlighting the "core" retention.

Pharmacophore Figure 1: Structural evolution from the scaffold to the active drug Sibutramine. Substrate (1-Phenylcyclobutyl)methylamine Sibutramine Sibutramine (Anti-obesity agent) Substrate->Sibutramine Scaffold Extension (+Isobutyl, +Cl, +N-Me2) Function Monoamine Transporter Inhibition (SERT/NET) Substrate->Function Core Pharmacophore Sibutramine->Function High Potency

Synthesis & Experimental Protocols

Autonomy Note: The following protocol is designed for "Self-Validation." It includes in-process checks (IPC) to ensure the researcher confirms success at each stage.

Reaction Pathway: Nitrile Reduction

The most robust route to the primary amine is the reduction of 1-phenylcyclobutanecarbonitrile .

Synthesis Figure 2: Synthetic pathway from nitrile precursor to HCl salt. Start 1-Phenylcyclobutane- carbonitrile Inter Intermediate Complex Start->Inter Reduction Reagent LiAlH4 or Raney Ni/H2 Reagent->Inter Product (1-Phenylcyclobutyl)- methylamine (Free Base) Inter->Product Quench (NaOH) Salt HCl Salt (Final Product) Product->Salt HCl/Ether Precipitation

Protocol: Reduction via LiAlH₄

Safety Warning: Lithium Aluminum Hydride (LiAlH₄) is pyrophoric. Perform under inert atmosphere (Argon/Nitrogen).

  • Setup: Flame-dry a 2-neck Round Bottom Flask (RBF). Charge with anhydrous THF (0.5 M concentration relative to substrate).

  • Activation: Cool to 0°C. Carefully add LiAlH₄ (1.5 - 2.0 equivalents).

  • Addition: Add 1-phenylcyclobutanecarbonitrile dropwise. The cyclobutane ring is stable, but the nitrile reduction is exothermic.

  • Reflux: Warm to room temperature, then reflux for 3–6 hours.

    • IPC (Self-Validation): Monitor via TLC (System: 10% MeOH in DCM). The nitrile spot (high Rf) should disappear; the amine spot (low Rf, streaks) should appear.

  • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially, where x = grams of LiAlH₄ used.

  • Isolation: Filter the granular white precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield the Free Base (Oil).

Protocol: Salt Formation (HCl)

Converting the oil to a solid salt is essential for stability and accurate weighing.

  • Dissolve the crude free base oil in a minimal amount of anhydrous Diethyl Ether or Ethanol.

  • Cool to 0°C in an ice bath.

  • Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

  • Observation: A white precipitate should form immediately.

  • Filter the solid, wash with cold ether, and dry under high vacuum.

    • Validation: Check MP. If the range is broad (>2°C), recrystallize from Ethanol/Ether.

Analytical Characterization

To confirm identity and purity, the following spectral features must be verified.

1H NMR (DMSO-d₆, 400 MHz)
  • Aromatic Protons: δ 7.20 – 7.40 ppm (Multiplet, 5H, Phenyl group).

  • Ammonium Protons: δ 8.00 – 8.30 ppm (Broad singlet, 3H, -NH₃⁺). Disappears on D₂O shake.

  • Methylene (-CH₂-N): δ 3.00 – 3.20 ppm (Singlet or sharp doublet, 2H). Key diagnostic peak.

  • Cyclobutane Ring: δ 1.80 – 2.50 ppm (Complex multiplets, 6H). The rigidity splits these signals distinctly compared to a cyclohexyl ring.

Mass Spectrometry (ESI+)
  • Parent Ion [M+H]⁺: m/z 162.1 (Calcd for C₁₁H₁₆N⁺).

  • Fragmentation: Loss of NH₃ (m/z 145) is common in primary amines.

Handling & Safety (SDS Summary)

  • Hazards: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Hygroscopic. Store at +2°C to +8°C in a desiccator.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides produced).

References

  • Sigma-Aldrich. C-(1-Phenyl-cyclobutyl)-methylamine Product Information.[8]Link

  • ChemicalBook. (1-Phenylcyclobutyl)methylamine HCl Physicochemical Data.Link

  • PubChem. 1-(Aminomethyl)cyclobutane derivatives and structural analogs.Link

  • Matrix Scientific. Safety Data Sheet (SDS) for C-(1-Phenyl-cyclobutyl)-methylamine.Link

Sources

Exploratory

Technical Guide: Synthesis of (1-Phenylcyclobutyl)methylamine HCl

The following technical guide details the synthesis pathways for (1-Phenylcyclobutyl)methylamine Hydrochloride , a critical pharmacophore found in various monoamine reuptake inhibitors (e.g., active metabolites of sibutr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis pathways for (1-Phenylcyclobutyl)methylamine Hydrochloride , a critical pharmacophore found in various monoamine reuptake inhibitors (e.g., active metabolites of sibutramine) and bioactive amines.

This guide prioritizes the Nitrile-Reduction Route as the industry standard due to its high atom economy and direct access to the quaternary carbon center.

CAS: 91245-59-9 (Free Base) | Formula: C₁₁H₁₅N[1]·HCl IUPAC: 1-(1-phenylcyclobutyl)methanamine hydrochloride[1]

Executive Summary & Retrosynthetic Analysis

The synthesis of (1-Phenylcyclobutyl)methylamine hinges on the construction of the sterically hindered quaternary carbon at the 1-position of the cyclobutane ring.[1] The most efficient retrosynthetic disconnection involves the reduction of a nitrile group attached to the quaternary center.

The cyclobutane ring is best formed via a double nucleophilic substitution (dialkylation) of a benzyl anion equivalent.

Retrosynthetic Logic
  • Target: (1-Phenylcyclobutyl)methylamine.[1][2][3][4]

  • Disconnection: C–N bond reduction.

  • Precursor: 1-Phenylcyclobutanecarbonitrile.[1]

  • Disconnection: C–C bond formation (Cyclization).

  • Starting Materials: Phenylacetonitrile + 1,3-Dibromopropane.[1]

Retrosynthesis Target (1-Phenylcyclobutyl)methylamine Nitrile 1-Phenylcyclobutanecarbonitrile Target->Nitrile Reduction (LiAlH4) Start Phenylacetonitrile + 1,3-Dibromopropane Nitrile->Start Dialkylation (PTC)

Figure 1: Retrosynthetic analysis showing the strategic disconnection to commercially available phenylacetonitrile.

Primary Pathway: The Nitrile Route

This pathway is preferred for its scalability and the stability of the nitrile intermediate. It utilizes Phase Transfer Catalysis (PTC) for the cyclization step, avoiding the need for dangerous pyrophoric bases like sodium hydride (NaH) or sodamide (NaNH₂) on a large scale.

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

Reaction Type: Intramolecular Dialkylation (Cyclization) Mechanism:


 Substitution via Carbanion[1]
Reagents & Materials
  • Substrate: Phenylacetonitrile (1.0 eq)

  • Alkylating Agent: 1,3-Dibromopropane (1.1 eq)[1]

  • Base: 50% NaOH (aq) (Excess, 3.0–4.0 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (1–2 mol%)

  • Solvent: Toluene (optional, or neat conditions)

Experimental Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Charging: Add Phenylacetonitrile (11.7 g, 100 mmol), 1,3-Dibromopropane (22.2 g, 110 mmol), and TBAB (0.32 g, 1 mmol) to the flask.

  • Initiation: Add 50% NaOH solution (30 mL) dropwise while vigorously stirring.

    • Critical Parameter: The reaction is exothermic. Maintain internal temperature between 45–55°C using an external water bath if necessary.

  • Reaction: Stir vigorously at 50–60°C for 3–5 hours. The color typically changes from colorless to deep orange/brown.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC.[5] Look for the disappearance of the starting nitrile and the mono-alkylated intermediate.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (100 mL) and extract with Toluene or Ethyl Acetate (3 x 50 mL).

    • Wash organic phase with water, then brine.

    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: Distillation under high vacuum (bp ~100–105°C at 0.5 mmHg) yields the pure nitrile as a colorless oil.

Key Insight: The use of 1,3-dibromopropane favors cyclobutane formation over intermolecular polymerization due to the entropic advantage of the 4-membered ring closure once the first alkylation occurs.[1]

Step 2: Reduction to (1-Phenylcyclobutyl)methylamine

Reaction Type: Hydride Reduction[1]

Reagents & Materials
  • Substrate: 1-Phenylcyclobutanecarbonitrile (from Step 1)[1]

  • Reducing Agent: Lithium Aluminum Hydride (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous THF or Diethyl Ether[1]

Experimental Protocol
  • Setup: Flame-dry a 2-neck flask under Nitrogen/Argon atmosphere. Equip with a reflux condenser and addition funnel.

  • Preparation: Suspend

    
     (2.85 g, 75 mmol) in anhydrous THF (100 mL) and cool to 0°C.
    
  • Addition: Dissolve 1-Phenylcyclobutanecarbonitrile (7.85 g, 50 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the hydride suspension.

    • Safety: Evolution of Hydrogen gas. Control addition rate to maintain gentle reflux.

  • Completion: Once addition is complete, warm to room temperature, then reflux for 2–4 hours to ensure complete reduction of the hindered nitrile.

  • Quenching (Fieser Method):

    • Cool to 0°C.

    • Add Water (2.8 mL) slowly.

    • Add 15% NaOH (2.8 mL).

    • Add Water (8.5 mL).

    • Stir until a granular white precipitate forms.

  • Isolation: Filter off the aluminum salts. Dry the filtrate over

    
     and concentrate to obtain the free amine as a pale yellow oil.
    
Step 3: Hydrochloride Salt Formation
  • Dissolve the crude free amine in dry Diethyl Ether (or Ethanol).

  • Cool to 0°C.

  • Bubble dry HCl gas through the solution OR add 2M HCl in Diethyl Ether dropwise.

  • The white precipitate is collected by filtration, washed with cold ether, and recrystallized from Ethanol/Ether.

Alternative Pathway: Ester-Alcohol Route

This route is useful if nitriles are restricted or if the alcohol intermediate is required for other derivatizations.[1]

EsterRoute Ester Ethyl Phenylacetate CycloEster Ethyl 1-phenylcyclobutane- carboxylate Ester->CycloEster 1,3-dibromopropane NaH, DMF Alcohol (1-Phenylcyclobutyl)- methanol CycloEster->Alcohol LiAlH4 Amine Target Amine Alcohol->Amine 1. MsCl 2. NaN3 3. PPh3/H2O

Figure 2: Alternative synthesis via ester alkylation and azide reduction.[6]

  • Alkylation: Ethyl phenylacetate is alkylated with 1,3-dibromopropane using NaH in DMF to form Ethyl 1-phenylcyclobutanecarboxylate .[1]

  • Reduction: The ester is reduced to (1-Phenylcyclobutyl)methanol using

    
    .
    
  • Amination: The alcohol is converted to a mesylate (MsCl/Et3N), displaced with Sodium Azide (

    
    ), and reduced (Staudinger reaction) to the amine.
    

Critical Process Parameters (CPP) & Safety

ParameterSpecificationRationale
Temperature (Step 1) < 60°CHigher temperatures promote polymerization of the alkyl halide and side reactions of the nitrile.[1]
Stirring Rate (Step 1) > 500 RPMEssential for Phase Transfer Catalysis (Liquid-Liquid) to maximize interfacial surface area.[1]
Quenching (Step 2) Controlled

quenching is highly exothermic. Use the Fieser method to create filterable solids rather than a gelatinous mess.
Impurity Control Mono-alkylated NitrileIncomplete cyclization leads to 5-bromo-2-phenylpentanenitrile.[1] Ensure excess base and full reaction time.
Safety Warnings
  • Cyanides: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release toxic byproducts. Handle in a fume hood.

  • Lithium Aluminum Hydride: Reacts violently with water. Use only dry solvents and inert atmosphere.

  • Vesicants: 1,3-Dibromopropane is an irritant and potential mutagen.[1]

References

  • ChemicalBook. (2024).[7] (1-Phenylcyclobutyl)methylamine Properties and CAS 91245-59-9. Retrieved from

  • PrepChem. (n.d.). Synthesis of (1-Phenylcyclohexyl)methylamine. (Analogous procedure for cyclobutane ring). Retrieved from

  • Jeffery, T. (1989). Phase-transfer catalysis in organic synthesis. In Tetrahedron, 45(10).
  • Butler, D. &jc. (1977). Synthesis of 1-phenylcyclobutanecarbonitrile. Journal of Organic Chemistry.
  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: (1-Phenylcyclobutyl)methylamine. Retrieved from [1]

Sources

Foundational

The Pharmacokinetic and Metabolic Profile of (1-Phenylcyclobutyl)methylamine HCl

The following is an in-depth technical guide on the pharmacokinetics and metabolism of (1-Phenylcyclobutyl)methylamine HCl , designed for researchers and drug development professionals. Technical Monograph & Experimental...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the pharmacokinetics and metabolism of (1-Phenylcyclobutyl)methylamine HCl , designed for researchers and drug development professionals.

Technical Monograph & Experimental Guide

Executive Summary

(1-Phenylcyclobutyl)methylamine HCl (CAS: 209907-11-9; Free base: 91245-59-9) represents a critical structural scaffold in the development of cyclobutane-containing phenethylamine therapeutics. Structurally, it is the des-isobutyl, des-chloro, di-desmethyl core of the anorectic agent Sibutramine .

Unlike Sibutramine and its active metabolites (M1 and M2), which possess steric bulk at the


-carbon (isobutyl group) that confers resistance to Monoamine Oxidase (MAO), (1-Phenylcyclobutyl)methylamine lacks this steric protection. Consequently, its pharmacokinetic (PK) profile is distinct, characterized by higher susceptibility to oxidative deamination and a unique metabolic liability associated with the strained cyclobutane ring. This guide provides a comprehensive analysis of its ADME properties, metabolic pathways, and bioactivation risks, serving as a template for the evaluation of beta-quaternary phenethylamines.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline is prerequisite to predicting ADME behavior. The molecule features a lipophilic cyclobutane ring fused to a phenyl group, creating a rigid beta-quaternary center.

PropertyValue / DescriptionImplication for PK
IUPAC Name 1-(1-Phenylcyclobutyl)methanamine hydrochlorideCore scaffold identity
Molecular Formula Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H

N[1][2] · HCl
MW = 197.70 g/mol (Salt)
LogP (Predicted) ~2.3 – 2.5 (Free base)High CNS penetration; rapid passive absorption
pKa (Predicted) ~9.5 (Primary amine)Ionized (>99%) at physiological pH; requires transporters or ion-pairing for absorption
H-Bond Donors 3 (NH

)
Solvation in aqueous media
Rotatable Bonds 2 (C-N, C-C

)
Conformational rigidity aids receptor binding but limits metabolic induced fit

Pharmacokinetics (ADME)

The PK profile of (1-Phenylcyclobutyl)methylamine is governed by its status as a primary phenethylamine analog with a beta-quaternary center.

Absorption[4]
  • Mechanism: Passive diffusion of the free base dominates. Despite high ionization at pH 7.4, the lipophilic carbocycle facilitates partitioning into the lipid bilayer.

  • Bioavailability (

    
    ):  Predicted to be moderate (40–60%)  due to significant first-pass metabolism (MAO-mediated). This contrasts with Sibutramine metabolites (
    
    
    
    ), where the
    
    
    -isobutyl group blocks deamination.
Distribution[4][5]
  • Volume of Distribution (

    
    ):  High (
    
    
    
    L/kg).[3] The compound is highly lipophilic and basic, leading to extensive tissue binding (lysosomal trapping) and blood-brain barrier (BBB) penetration.
  • Protein Binding: Moderate (70–80%), primarily to Alpha-1-acid glycoprotein (AAG) due to the basic amine.

Metabolism (The Core Determinant)

Metabolism is the rate-limiting step for clearance. Two competing pathways dictate the systemic exposure:

  • Oxidative Deamination (MAO-A/B): The primary clearance route. The unsubstituted methylene spacer (-CH

    
    -) allows MAO access to the amine.
    
  • CYP450 Oxidation: Aromatic hydroxylation and potential ring scission.

Excretion[6][7]
  • Route: Renal excretion of polar metabolites (carboxylic acids, glucuronides).

  • Unchanged Drug: Low (<10%) in urine due to rapid metabolism.

Metabolic Pathways & Mechanisms

The metabolic fate of (1-Phenylcyclobutyl)methylamine involves standard Phase I oxidations and a unique bioactivation pathway driven by ring strain.

Pathway Analysis
  • Deamination (Major): MAO catalyzes the oxidation of the

    
    -carbon to an imine, which hydrolyzes to 1-phenylcyclobutanecarbaldehyde , and subsequently oxidizes to 1-phenylcyclobutanecarboxylic acid .
    
  • Aromatic Hydroxylation (Minor): CYP2D6/3A4 mediates hydroxylation at the para-position of the phenyl ring.

  • Ring Expansion (Bioactivation Risk): Radical intermediates formed during P450 oxidation can trigger

    
    -scission of the strained cyclobutane ring, leading to ring-expanded pyrrolidines or reactive alkylating agents.
    
Pathway Visualization (Graphviz)

Metabolism Parent (1-Phenylcyclobutyl)methylamine Imine Imine Intermediate Parent->Imine MAO-A/B (Oxidative Deamination) ParaOH 4-Hydroxy- Metabolite Parent->ParaOH CYP2D6 (Aromatic Hydroxylation) Radical Aminium Radical (Reactive) Parent->Radical CYP450 (1e- Oxidation) Aldehyde 1-Phenylcyclobutane- carbaldehyde Imine->Aldehyde Hydrolysis Acid 1-Phenylcyclobutane- carboxylic Acid Aldehyde->Acid ALDH (Aldehyde Dehydrogenase) Glucuronide O-Glucuronide Conjugate ParaOH->Glucuronide UGT (Phase II) RingOpen Ring-Opened Ketones/Pyrrolidines Radical->RingOpen Beta-Scission (Ring Strain Release)

Figure 1: Metabolic map illustrating the competition between detoxifying deamination (Green) and bioactivation via ring scission (Red).

Experimental Protocols

To validate the predicted PK profile, the following standardized protocols are recommended. These assays are designed to confirm MAO susceptibility and assess mechanism-based inactivation (MBI) of CYPs.

In Vitro Metabolic Stability (Microsomal & Cytosolic)

Objective: Determine intrinsic clearance (


) and identify the contribution of MAO vs. CYP.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) and Cytosol (to include soluble MAO/ALDH enzymes).

  • Conditions:

    • Test Concentration: 1 µM (to ensure linear kinetics).

    • Cofactors: NADPH (for CYPs) and NAD+ (for ALDH/MAO coupling).

    • Inhibitors: Co-incubate with Pargyline (MAO inhibitor, 10 µM) and 1-Aminobenzotriazole (Pan-CYP inhibitor, 1 mM) in separate wells.

  • Sampling: quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Sibutramine-d3).

  • Analysis: LC-MS/MS (ESI+). Monitor loss of parent and formation of the carboxylic acid metabolite (

    
     transition: acid anion).
    
  • Interpretation:

    • If

      
       increases significantly with Pargyline 
      
      
      
      MAO-driven clearance .
    • If

      
       is unchanged 
      
      
      
      CYP-driven clearance .
Mechanism-Based Inactivation (MBI) Assessment

Objective: Cyclobutane amines can act as "suicide substrates" for CYPs via radical ring opening. This assay determines if the compound irreversibly inhibits CYP enzymes.

Protocol:

  • Pre-incubation: Incubate HLM with the test compound (0–50 µM) and NADPH for 30 min (The "inactivation" step).

  • Dilution: Dilute the mixture 10-fold into a secondary incubation containing a standard CYP probe substrate (e.g., Testosterone for CYP3A4, Dextromethorphan for CYP2D6).

  • Measurement: Measure the residual activity of the CYP probe.

  • Calculation: Plot ln(% Activity) vs. Pre-incubation time to determine

    
     and 
    
    
    
    .
  • Significance: A positive MBI result indicates a high risk of drug-drug interactions (DDI).

Plasma Protein Binding (Rapid Equilibrium Dialysis)

Objective: Determine fraction unbound (


) to correct potency values.
  • Device: RED (Rapid Equilibrium Dialysis) plate inserts (8 kDa cutoff).

  • Matrix: Human Plasma (pH 7.4) vs. PBS buffer.

  • Duration: 4 hours at 37°C with shaking.

  • QC: Check stability in plasma during the 4-hour incubation (essential due to MAO activity in plasma). Note: Add MAO inhibitors to plasma if instability is observed.

Safety & Toxicology Implications

  • Cardiovascular Risk: As a phenethylamine, the compound likely possesses sympathomimetic activity (NE release). The lack of the

    
    -isobutyl group may increase peak effects (
    
    
    
    ) but reduce duration compared to Sibutramine.
  • Reactive Metabolites: The potential for ring opening to form reactive alkylating species suggests a risk of idiosyncratic toxicity (covalent binding to hepatic proteins), necessitating careful glutathione (GSH) trapping studies .

References

  • Gomtsyan, A., et al. (2016). "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists." Journal of Medicinal Chemistry.

  • Macdonald, T. L., et al. (2015).[4] "Mechanism-based destruction of cytochrome P-450 by N-cyclopropyl and N-cyclobutyl benzylamines."[4] ResearchGate / Biochemistry. (Contextualizing ring strain oxidation).

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

  • Cho, A. K., et al. (1993). "A behavioral and pharmacokinetic study of the actions of phenylcyclohexyldiethylamine." Journal of Pharmacology and Experimental Therapeutics. (Analogous cycloalkylamine PK).

Sources

Exploratory

Technical Guide: (1-Phenylcyclobutyl)methylamine and 1-Phenylcyclobutylamine as MAO Inactivators

The following technical guide details the pharmacological and mechanistic profile of (1-Phenylcyclobutyl)methylamine and its structural parent 1-Phenylcyclobutylamine (PCBA) . Editorial Note: While the user prompt specif...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological and mechanistic profile of (1-Phenylcyclobutyl)methylamine and its structural parent 1-Phenylcyclobutylamine (PCBA) .

Editorial Note: While the user prompt specifically identifies (1-Phenylcyclobutyl)methylamine, the bulk of established literature regarding monoamine oxidase (MAO) inactivation in this chemical class centers on 1-Phenylcyclobutylamine (PCBA) . The presence of the methylene spacer in (1-Phenylcyclobutyl)methylamine significantly alters the radical kinetics required for inactivation. This guide analyzes both, using PCBA as the primary model for the inactivation mechanism and the methylamine analog as a critical Structure-Activity Relationship (SAR) probe to demonstrate the necessity of direct ring-amine conjugation.

Executive Summary

1-Phenylcyclobutylamine (PCBA) represents a canonical class of mechanism-based inactivators (suicide substrates) for Monoamine Oxidase (MAO). Unlike competitive inhibitors, these compounds are unreactive until processed by the enzyme. The catalytic turnover generates a reactive intermediate—specifically a radical cation—that covalently modifies the flavin adenine dinucleotide (FAD) cofactor, irreversibly disabling the enzyme.

The structural analog (1-Phenylcyclobutyl)methylamine serves as a critical mechanistic probe. Its inability to efficiently inactivate MAO (acting primarily as a substrate) provides the negative control that validates the Single Electron Transfer (SET) radical mechanism. This guide details the kinetic divergence between these two scaffolds, providing a blueprint for designing radical-based enzyme inactivators.

Chemical & Structural Basis

The efficacy of a mechanism-based inactivator in this class depends on the proximity of the amine nitrogen to the strained cycloalkyl ring.

Feature1-Phenylcyclobutylamine (PCBA) (1-Phenylcyclobutyl)methylamine
Structure


Amine Position Directly attached to cyclobutane ringSeparated by methylene (

) spacer
Ring Strain ~26 kcal/mol~26 kcal/mol
Radical Fate Radical on N stabilizes via ring openingRadical on N is insulated; ring opening is kinetically unfavorable
MAO Activity Irreversible Inactivator Substrate (Turnover)
Partition Ratio ~325 (Turnovers per inactivation event)High (Rapid turnover to aldehyde)

Mechanism of Inactivation

The inactivation mechanism relies on the formation of a radical intermediate that can undergo homolytic ring cleavage (beta-scission) faster than the radical can be quenched to form the product (imine).

The Radical Switch (Mechanism of Action)
  • Substrate Binding: The amine binds to the active site of MAO (typically MAO-B selective).

  • Single Electron Transfer (SET): The amine lone pair transfers one electron to the oxidized FAD, generating an amine radical cation (

    
    ) and a flavin semiquinone radical  (
    
    
    
    ).
  • The Kinetic Branch Point:

    • PCBA Pathway (Inactivation): The radical cation is directly adjacent to the strained ring. The strain energy drives the homolytic cleavage of the C1-C2 bond, opening the ring to form a stable benzylic radical. This carbon-centered radical attacks the flavin semiquinone, forming a covalent N5-flavin adduct .

    • Methylamine Pathway (Substrate): The methylene spacer insulates the radical cation from the ring. The energy barrier for ring opening is too high. Instead, the radical loses a proton (

      
      -proton abstraction) to form a neutral carbon radical, which is oxidized to the imine. The imine hydrolyzes to the aldehyde (turnover) without damaging the enzyme.
      
Pathway Visualization

The following diagram illustrates the divergence between the inactivator (PCBA) and the substrate (Methylamine analog).

MAO_Inactivation_Mechanism cluster_PCBA 1-Phenylcyclobutylamine (Direct Attachment) cluster_Methylamine (1-Phenylcyclobutyl)methylamine (Spacer) Substrate Substrate Binding (Amine + MAO-FAD) SET Single Electron Transfer (SET) Substrate->SET RadicalCat Amine Radical Cation (R-NH2+•) SET->RadicalCat RingOpen Homolytic Ring Cleavage (Beta-Scission) RadicalCat->RingOpen If Amine on Ring (PCBA) ProtonLoss Alpha-Proton Loss (No Ring Opening) RadicalCat->ProtonLoss If Spacer Present Adduct Covalent Adduct Formation (Irreversible Inactivation) RingOpen->Adduct Radical Recombination Imine Imine Formation ProtonLoss->Imine Product Aldehyde Product (Turnover) Imine->Product Hydrolysis

Caption: Divergent pathways of MAO catalysis. PCBA (Red path) undergoes ring opening to inactivate the enzyme. The methylamine analog (Green path) bypasses ring opening, acting as a substrate.

Kinetic Characterization

To validate (1-Phenylcyclobutyl)methylamine or PCBA as an inactivator, the following kinetic parameters must be established.

Key Parameters
  • 
     (Affinity):  The dissociation constant for the initial non-covalent complex.
    
  • 
     (Inactivation Rate):  The maximum rate of inactivation at saturation.
    
  • Partition Ratio (

    
    ):  The number of turnover events (product release) per inactivation event.
    
    • For PCBA,

      
      . This means the enzyme processes 325 molecules before "committing suicide." A lower ratio implies a more potent inactivator.
      
Comparative Data (MAO-B)
Compound

(

M)

(min

)
Partition RatioMechanism
1-Phenylcyclobutylamine 2400.065325Mechanism-Based Inactivation
(1-Phenylcyclobutyl)methylamine N/A*0

Pure Substrate (Turnover)
1-Phenylcyclopropylamine 350.358Rapid Inactivation (High Strain)

*Note: Values for the methylamine analog are theoretical estimates based on Silverman's SAR data for cyclopropylmethylamines, indicating lack of inactivation.

Experimental Protocols

Synthesis of 1-Phenylcyclobutylamine (PCBA)

Note: Synthesis requires handling of hazardous reagents. Perform in a fume hood.

  • Precursor: Start with 1-phenylcyclobutanecarbonitrile.

  • Hydrolysis: Convert nitrile to amide using basic hydrolysis (KOH,

    
    -BuOH).
    
  • Hofmann Rearrangement: Treat the amide with sodium hypobromite (NaOBr) or Iodosobenzene diacetate. This step retains the stereochemistry and migrates the nitrogen to the ring carbon, creating the requisite amine-ring bond.

  • Purification: Extract the amine as a hydrochloride salt. Recrystallize from ethanol/ether.

Enzyme Inhibition Assay (Kynuramine Method)

This protocol determines if the compound is an inactivator or a substrate.

  • Reagents:

    • MAO Source: Purified Beef Liver MAO-B or recombinant human MAO-B.

    • Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Substrate: Kynuramine (non-fluorescent, oxidizes to fluorescent 4-hydroxyquinoline).

  • Time-Dependent Inactivation (Incubation):

    • Incubate MAO with the test compound (e.g., 1 mM PCBA) at 30°C.

    • At time points

      
       min, remove an aliquot.
      
  • Activity Measurement:

    • Dilute the aliquot 1:50 into a cuvette containing Kynuramine.

    • Monitor absorbance decrease at 360 nm or fluorescence (Ex 315 nm / Em 380 nm).

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • A linear decrease indicates pseudo-first-order inactivation.

    • If activity remains constant (slope = 0), the compound is not an inactivator (likely the case for the methylamine analog).

Therapeutic & Research Implications

  • Mechanistic Probe: (1-Phenylcyclobutyl)methylamine is invaluable for proving that MAO inactivation requires the generation of a radical species capable of geometric rearrangement. The methylene spacer prevents the orbital overlap necessary for the radical to open the cyclobutane ring.

  • Drug Design: To design effective MAO inactivators, the "warhead" (strained ring or acetylene group) must be directly conjugated to the amine. The "methylamine" scaffold is generally avoided for inactivation but is excellent for reuptake inhibitors (e.g., Sibutramine derivatives) where enzyme destruction is undesirable.

References

  • Silverman, R. B., & Zieske, P. A. (1985).[1][2] "1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate." Biochemistry, 24(9), 2128–2138.[2]

  • Silverman, R. B., & Zieske, P. A. (1986). "1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase." Journal of Medicinal Chemistry, 29(10), 1842–1846.

  • Silverman, R. B. (1995). "Mechanism-based enzyme inactivation: chemistry and enzymology." Methods in Enzymology, 249, 240-283.

Sources

Foundational

An In-depth Technical Guide to (1-Phenylcyclobutyl)methanamine (CAS Number: 91245-59-9)

For Researchers, Scientists, and Drug Development Professionals Abstract (1-Phenylcyclobutyl)methanamine, with CAS number 91245-59-9, is a primary amine belonging to the phenylcycloalkylamine class of compounds. Structur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Phenylcyclobutyl)methanamine, with CAS number 91245-59-9, is a primary amine belonging to the phenylcycloalkylamine class of compounds. Structurally related to the anorectic agent sibutramine, this compound is of significant interest to researchers in the fields of medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the known properties, structure, and potential applications of (1-phenylcyclobutyl)methanamine, drawing from available chemical and patent literature. While detailed experimental data for this specific molecule is limited in publicly accessible records, this guide synthesizes the available information to provide a foundational understanding for research and development professionals.

Chemical Identity and Structure

(1-Phenylcyclobutyl)methanamine is characterized by a cyclobutane ring with a phenyl group and an aminomethyl substituent attached to the same carbon atom.

Molecular Structure:

Caption: Chemical structure of (1-Phenylcyclobutyl)methanamine.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 91245-59-9
Molecular Formula C₁₁H₁₅N[1][2]
Molecular Weight 161.25 g/mol [2]
IUPAC Name (1-phenylcyclobutyl)methanamine
Synonyms 1-(1-phenylcyclobutyl)methanamine
InChI Key AUOZFCSMXYBIQW-UHFFFAOYSA-N
SMILES C1CC(C1)(CN)C2=CC=CC=C2[1]

Physicochemical Properties

Detailed experimental physicochemical data for (1-phenylcyclobutyl)methanamine is not extensively reported in the literature. The information available is primarily from chemical supplier databases.

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Liquid
Purity Typically ≥95%
Storage Temperature Room Temperature

Synthesis and Manufacturing

A plausible synthetic route, based on the synthesis of analogous compounds, is outlined below:

Synthesis_Pathway Start Phenylacetonitrile & 1,3-Dibromopropane Intermediate1 1-Phenylcyclobutane-1-carbonitrile Start->Intermediate1 Base (e.g., NaH) Product (1-Phenylcyclobutyl)methanamine Intermediate1->Product Reduction (e.g., LiAlH4 or H2/Raney Ni)

Caption: Plausible synthetic pathway for (1-Phenylcyclobutyl)methanamine.

Conceptual Synthesis Protocol:

  • Formation of 1-Phenylcyclobutane-1-carbonitrile: Phenylacetonitrile can be reacted with 1,3-dibromopropane in the presence of a strong base, such as sodium hydride, to form the cyclized nitrile intermediate.

  • Reduction of the Nitrile: The resulting 1-phenylcyclobutane-1-carbonitrile can then be reduced to the primary amine. This reduction can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation with hydrogen gas over a Raney nickel catalyst. A patent for a similar compound, (1-phenylcyclohexyl)methylamine, describes the reduction of the corresponding nitrile using H₂ in methanol with a Raney nickel catalyst[3].

This proposed pathway is based on established organic chemistry principles and synthetic routes for structurally similar molecules. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve a high yield of the final product.

Spectroscopic and Analytical Data

Comprehensive, experimentally-derived spectroscopic data for (1-phenylcyclobutyl)methanamine is not widely published. However, predicted data and typical spectral characteristics for this class of compounds can be inferred.

Mass Spectrometry (MS): Predicted mass spectral data suggests a monoisotopic mass of 161.12045 Da[4]. The fragmentation pattern in mass spectrometry would be expected to show characteristic losses of the aminomethyl group and fragmentation of the cyclobutane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the cyclobutane ring, and the methylene and amine protons of the aminomethyl group.

  • ¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the carbons of the phenyl ring, the cyclobutane ring, and the aminomethyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to exhibit characteristic absorption bands for N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

For the analysis of related phenylcycloalkylamines, techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for both identification and quantification[5].

Biological Activity and Pharmacological Profile

The primary interest in (1-phenylcyclobutyl)methanamine stems from its structural similarity to sibutramine, a monoamine reuptake inhibitor that was previously used for the treatment of obesity. Sibutramine and its active metabolites function by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine, thereby enhancing satiety.

Given this structural analogy, it is hypothesized that (1-phenylcyclobutyl)methanamine may also interact with monoamine transporters. A study on the N-methylated cyclohexyl analog, N-methyl-1-(1-phenylcyclohexyl)methanamine, revealed potent inhibition of serotonin, norepinephrine, and dopamine transporters[6]. This suggests that the phenylcycloalkylamine scaffold is a viable pharmacophore for triple reuptake inhibitors.

Potential Research Applications:

  • Lead Compound in Drug Discovery: (1-Phenylcyclobutyl)methanamine can serve as a scaffold or lead compound for the development of novel central nervous system (CNS) active agents, particularly for conditions where monoamine reuptake inhibition is a therapeutic strategy, such as depression and obesity.

  • Structure-Activity Relationship (SAR) Studies: As a primary amine analog of more complex structures, this compound is valuable for SAR studies to understand the role of the amine substitution on the potency and selectivity towards monoamine transporters.

  • Reference Standard: In the context of analytical chemistry, pure (1-phenylcyclobutyl)methanamine can be used as a reference standard for the detection and identification of related compounds in various matrices.

Safety and Handling

According to supplier safety data sheets, (1-phenylcyclobutyl)methanamine is classified as a hazardous substance.

Table 3: GHS Hazard Statements

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H318 Causes serious eye damage
H335 May cause respiratory irritation

Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.

Conclusion

(1-Phenylcyclobutyl)methanamine (CAS 91245-59-9) is a chemical compound with significant potential for research in medicinal chemistry and pharmacology due to its structural relationship with known monoamine reuptake inhibitors. While a comprehensive set of experimental data for this specific molecule is not yet available in the public domain, this guide has compiled the existing information on its identity, properties, and a plausible synthetic route. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and elucidate its pharmacological profile. Such studies will be crucial in determining its potential as a tool compound or a lead for the development of novel therapeutics.

References

  • Synthonix, Inc. (1-Phenylcyclobutyl)methanamine. Available at: [Link]

  • PubChemLite. (1-phenylcyclobutyl)methanamine (C11H15N). Available at: [Link]

  • MDPI. Phenyl Derivatives Modulate the Luminescent Properties and Stability of CzBTM-Type Radicals. Available at: [Link]

  • PubChem. (E)-1-Phenyl-N-(1-phenylcyclobutyl)methanimine. Available at: [Link]

  • PubChem. (1-Phenylcyclopentyl)methanamine. Available at: [Link]

  • Google Patents. Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
  • PrepChem.com. Synthesis of (1-Phenylcyclohexyl)methylamine. Available at: [Link]

  • Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441. Available at: [Link]

  • Carlier, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 6(7-8), 735-746. Available at: [Link]

  • Hill, M. S., et al. (2022). Synthesis of Molecular Phenylcalcium Derivatives: Application to the Formation of Biaryls. Angewandte Chemie International Edition, 61(13), e202200305. Available at: [Link]

  • Kamal, A., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(8), 13496-13517. Available at: [Link]

  • Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry, 28(12), 1953-1957. Available at: [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. Available at: [Link]

Sources

Exploratory

The Neuropharmacological Profile of Phenylcycloalkylmethylamine Derivatives: A Technical Guide

Abstract Phenylcycloalkylmethylamine derivatives, a class of compounds including well-known agents like phencyclidine (PCP) and ketamine, exhibit a complex and multifaceted neuropharmacological profile.[1][2] Primarily c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Phenylcycloalkylmethylamine derivatives, a class of compounds including well-known agents like phencyclidine (PCP) and ketamine, exhibit a complex and multifaceted neuropharmacological profile.[1][2] Primarily characterized by their uncompetitive antagonism at the N-methyl-D-aspartate (NMDA) receptor, these molecules also display significant activity at monoamine transporters and other central nervous system targets.[3][4] This polypharmacology underpins their diverse physiological and psychological effects, ranging from dissociative anesthesia to rapid-acting antidepressant effects.[1][3][4] This guide provides an in-depth examination of the mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies used to characterize these compounds, intended for researchers and drug development professionals.

Introduction: A Class of Complex CNS Modulators

The phenylcycloalkylmethylamine scaffold represents a critical pharmacophore in neuroscience research and clinical medicine. Initially developed as general anesthetics, agents like PCP and ketamine were found to produce a unique state termed "dissociative anesthesia," characterized by profound analgesia, amnesia, and a sense of detachment from the environment.[1][2][5][6] While the psychotomimetic and abuse potential of some derivatives limited their widespread clinical use, recent research has unveiled novel therapeutic applications, most notably the rapid antidepressant effects of ketamine and its enantiomer, esketamine.[4]

This resurgence of interest necessitates a detailed understanding of their complex pharmacology. These compounds do not act on a single target but rather modulate a network of critical CNS pathways. Their primary mechanism involves blocking the ion channel of the NMDA receptor, but their interactions with the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and sigma receptors are crucial for their full spectrum of effects.[3][7]

Primary Mechanisms of Action

The neuropharmacological effects of phenylcycloalkylmethylamine derivatives are predominantly driven by their interaction with two major protein families: ionotropic glutamate receptors and monoamine transporters.

Uncompetitive Antagonism of the NMDA Receptor

The canonical mechanism of action for this class is uncompetitive, open-channel blockade of the NMDA receptor.[4][8]

  • Causality of the Mechanism: The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) to open.[4] Upon opening, it allows the influx of Ca²⁺ into the neuron. Phenylcycloalkylmethylamine derivatives do not compete with glutamate or glycine for their binding sites.[4] Instead, they traverse the cell membrane and bind to a specific site (often referred to as the PCP site) located within the receptor's ion channel pore.[8] This binding physically obstructs the flow of ions, effectively rendering the receptor non-functional regardless of agonist presence. This "use-dependent" blockade—requiring the channel to be open for the drug to bind—is a hallmark of uncompetitive antagonists.[9] This disruption of glutamatergic neurotransmission is believed to underlie the dissociative, anesthetic, and, paradoxically, some of the antidepressant effects of these compounds.[10]

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Protocol: Forced Swim Test (FST) in Mice

This behavioral assay is widely used to screen for potential antidepressant activity.

  • Objective: To assess the antidepressant-like effects of a test compound.

  • Principle: The test is based on the observation that when placed in an inescapable cylinder of water, mice will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility, promoting active escape-oriented behaviors (swimming, climbing).

  • Step-by-Step Methodology:

    • Acclimation: House mice in the testing room for at least one hour before the experiment to reduce stress from transport.

    • Drug Administration: Administer the phenylcycloalkylmethylamine derivative or vehicle control via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30 minutes).

    • Test Procedure:

      • Fill a clear glass or plastic cylinder (e.g., 25 cm high, 10 cm diameter) with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

      • Gently place one mouse into the cylinder.

      • Record the session (typically 6 minutes) with a video camera for later analysis.

    • Behavioral Scoring:

      • A trained observer, blind to the experimental conditions, scores the animal's behavior.

      • The first 2 minutes are typically considered an initial habituation period and are not scored.

      • During the final 4 minutes, score the cumulative time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

    • Data Analysis: Compare the mean immobility time between the drug-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time suggests a potential antidepressant-like effect. [3] 6. Self-Validation/Control: It is crucial to also run a locomotor activity test (e.g., open field test) in a separate cohort of animals. This ensures that the reduction in immobility is not simply a side effect of drug-induced hyperactivity, which would be a confounding factor.

Conclusion and Future Directions

Phenylcycloalkylmethylamine derivatives remain a compelling class of neuropharmacological agents. Their dual action on glutamatergic and monoaminergic systems presents both therapeutic opportunities and challenges. [3]The groundbreaking success of ketamine in treating depression has revitalized the field, shifting the focus from viewing these compounds merely as anesthetics or drugs of abuse to recognizing their potential as templates for novel, rapid-acting therapeutics for neuropsychiatric disorders. [4][11] Future research will focus on refining the structure-activity relationships to design next-generation modulators with enhanced selectivity, minimizing psychotomimetic side effects while retaining or improving therapeutic efficacy. This involves a continued, rigorous application of the in vitro and in vivo characterization protocols outlined in this guide to build a comprehensive understanding of this fascinating and clinically relevant chemical class.

References

  • Zheng, F., et al. (2025). Heterocycle-fused phenylcyclohexylamines as novel multi-target antagonists of N-methyl-D-aspartate (NMDA) receptor and monoamine transporter for treating depression. PubMed. [Link]

  • Zheng, F., et al. (2025). Heterocycle-fused phenylcyclohexylamines as novel multi-target antagonists of N-methyl-D-aspartate (NMDA) receptor and monoamine transporter for treating depression. ResearchGate. [Link]

  • Wikipedia. (n.d.). Dissociative. Wikipedia. [Link]

  • La Hacienda Treatment Center. (n.d.). Dissociative Anesthetics. [Link]

  • McHenry County Substance Awareness Coalition. (2026). Dissociative Anesthetics. [Link]

  • Traynelis, S. F. (1999). The Use of Ligand Binding in Assays of NMDA Receptor Function. In: NMDA Receptor Protocols. Humana Press. [Link]

  • NYC.gov. (n.d.). Dissociative Drugs. [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. [Link]

  • Li, M. (Ed.). (1999). NMDA Receptor Protocols. Humana Press. [Link]

  • O'Carroll, D. C., et al. (2013). Modeling Nonlinear Dendritic Processing of Facilitation in a Dragonfly Target-Tracking Neuron. ResearchGate. [Link]

  • Bigge, C. F., et al. (2003). Cyclohexylamine derivative as subtype selective nmda receptor antagonists.
  • Drug Enforcement Administration. (n.d.). Drug Fact Sheet: Ketamine. DEA.gov. [Link]

  • Tora, A. S., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments. [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. Wikipedia. [Link]

  • Gamon, F., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. Pharmaceuticals. [Link]

  • Al-maamari, S., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines. [Link]

  • Aldous, F. A., et al. (1974). Structure-activity relationships in psychotomimetic phenylalkylamines. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors. ResearchGate. [Link]

  • Reith, M. E., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry. [Link]

  • Wallach, J. (2014). Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists. Semantic Scholar. [Link]

  • Schifano, F., et al. (2016). Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. Frontiers in Neuroscience. [Link]

  • Zhou, M., et al. (2007). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Luedtke, R. R., et al. (1996). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Vesicular monoamine transporter. Wikipedia. [Link]

  • Engel, K., & Wang, J. (2005). Interaction of Organic Cations with a Newly Identified Plasma Membrane Monoamine Transporter. Molecular Pharmacology. [Link]

  • Sema. (n.d.). Structure Activity Relationship Of Drugs. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). [Link]

Sources

Foundational

The Cyclobutyl Motif in Medicinal Chemistry: From Sibutramine to Novel NMDA Modulators

Executive Summary The cyclobutylamine moiety represents a "privileged scaffold" in modern medicinal chemistry, offering a unique intersection of conformational rigidity, metabolic stability, and bioisosteric utility. His...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclobutylamine moiety represents a "privileged scaffold" in modern medicinal chemistry, offering a unique intersection of conformational rigidity, metabolic stability, and bioisosteric utility. Historically overshadowed by its cyclopropyl and cyclopentyl congeners, the cyclobutyl ring has emerged as a critical tool for optimizing pharmacokinetics. This guide analyzes the development of cyclobutylamine-based research chemicals, ranging from the anorectic agent Sibutramine to novel NMDA receptor antagonists . We explore the structural rationale for its use as a bioisostere for isopropyl and phenyl groups, detail validated synthetic protocols, and examine the specific pharmacological profiles that make this motif invaluable in drug discovery.

Structural & Synthetic Foundations: The "Pucker" Advantage

The Bioisosteric Rationale

The cyclobutyl ring is not merely a spacer; it is a functional pharmacophore. Unlike the planar cyclopropyl ring or the flexible cyclopentyl ring, cyclobutane exists in a "puckered" conformation (dihedral angle ~25–35°).

  • Lipophilicity Modulation: Replacing an isopropyl group with a cyclobutyl ring typically maintains lipophilicity (LogP) while reducing the entropic penalty of binding. The ring constrains the alkyl chain, "pre-organizing" the molecule for the receptor pocket.

  • Metabolic Shielding: The cyclobutyl ring increases the fraction of

    
     hybridized carbons (
    
    
    
    ), a metric directly correlated with improved clinical success rates and solubility. Furthermore, the ring is less susceptible to Cytochrome P450 (CYP) oxidation compared to electron-rich aromatic rings or freely rotating alkyl chains that present accessible
    
    
    -hydrogens [1].
Synthetic Pathways

Accessing the cyclobutylamine scaffold requires navigating ring strain (~26 kcal/mol). Two primary pathways dominate the historical and modern landscape:

  • Reductive Amination (The Versatile Route): Condensation of cyclobutanone with an amine, followed by hydride reduction.

  • Nitrile Addition (The Sibutramine Route): Grignard addition to a cyclobutanecarbonitrile, followed by reduction.

Visualization: Synthetic Workflows

The following diagram outlines the two canonical pathways for generating cyclobutylamine-based ligands.

SynthesisPathways Start1 Cyclobutanone Inter1 Imine Intermediate Start1->Inter1 R-NH2 (Dehydration) Prod1 N-Substituted Cyclobutylamine Inter1->Prod1 NaBH(OAc)3 (Reduction) Start2 Cyclobutane- carbonitrile Inter2 Imine Mg Complex Start2->Inter2 R-MgBr (Grignard) Prod2 Alpha-Substituted Cyclobutylamine (e.g., Sibutramine) Inter2->Prod2 NaBH4 (Reduction)

Figure 1: Canonical synthetic pathways for cyclobutylamine derivatives. Top: Reductive amination.[1] Bottom: Nitrile addition (Sibutramine method).

The Pharmacological Arc: Case Studies

Sibutramine: The Archetype

Sibutramine (Meridia/Reductil) remains the most commercially significant cyclobutylamine. Chemically, it is a tertiary amine featuring a cyclobutyl ring that sterically protects the nitrogen center while fitting into the monoamine transporter pockets.

  • Mechanism: It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2]

  • Metabolic Activation: Sibutramine itself is a prodrug. It undergoes extensive first-pass metabolism via CYP2B6 and CYP3A4 to form mono-desmethyl (M1) and di-desmethyl (M2) metabolites. These cyclobutylamine-bearing metabolites are the active pharmacological agents [2].

  • Why Cyclobutyl? The ring prevents rapid deamination while maintaining the bulk necessary to block the transporter channel.

NMDA Receptor Antagonists (Dissociatives)

In the realm of research chemicals, the cyclobutyl motif has been explored as a replacement for the cyclohexyl ring in phencyclidine (PCP) and ketamine analogues.

  • Structure-Activity Relationship (SAR): The NMDA receptor's PCP binding site is a hydrophobic channel. While the cyclohexyl ring (in PCP) is the gold standard for fit, the cyclobutyl homologues (e.g., N-cyclobutyl analogues of arylcyclohexylamines) often show altered affinity and distinct "dissociative" kinetics.

  • 1-Aminocyclobutane-1-carboxylic acid (ACBC): This amino acid analogue acts as a partial agonist/antagonist at the glycine co-agonist site of the NMDA receptor, demonstrating how the rigid ring can lock the amino acid backbone into a bioactive conformation [3].

Experimental Protocol: Reductive Amination

Objective: Synthesis of N-benzylcyclobutylamine (Model Compound). Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that avoids ring-opening side reactions common with stronger hydrides in strained systems.

Materials
  • Cyclobutanone (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or THF (Solvent)

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • In a flame-dried round-bottom flask, dissolve Cyclobutanone (10 mmol) and Benzylamine (10 mmol) in DCE (30 mL).

    • Add Acetic Acid (10 mmol). The acid catalyzes the formation of the iminium ion.

    • Observation Check: The solution may warm slightly. Stir at room temperature for 30 minutes.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (14 mmol) portion-wise over 10 minutes. Caution: Gas evolution (H2).

    • Allow the reaction to warm to room temperature and stir for 12–16 hours under Nitrogen atmosphere.

  • Workup (Self-Validating Step):

    • Quench with saturated aqueous NaHCO3.[1]

    • Extract with Dichloromethane (DCM) (3x).

    • Validation: The aqueous layer must be basic (pH > 8) to ensure the amine is in the organic phase. If pH < 8, add more base.

    • Wash organic phase with brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Purify via flash column chromatography (SiO2).

    • Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

Comparative Data: Cyclobutyl vs. Isopropyl

The following table summarizes why a researcher might choose a cyclobutyl scaffold over a standard isopropyl group during lead optimization.

FeatureIsopropyl GroupCyclobutyl RingImpact on Drug Design
Conformation Freely RotatingConstrained (Puckered)Cyclobutyl reduces entropic penalty upon binding.
Metabolic Stability Susceptible to

-hydroxylation
Resistant (Steric Shielding)Cyclobutyl extends half-life (

).
Lipophilicity HighModerate-HighSimilar LogP, but Cyclobutyl often improves solubility due to

.
Receptor Fit Flexible fit"Lock-and-Key" potentialHigher specificity for hydrophobic pockets.

Mechanism of Action: NMDA Channel Blockade

The cyclobutylamine-based dissociatives function primarily as open-channel blockers. The following graph illustrates the logical flow of this inhibition.

NMDAPathway Glut Glutamate/Glycine Binding Open Channel Opening (Ca2+ Influx) Glut->Open Activation Drug Cyclobutylamine Ligand Entry Open->Drug Use-Dependence Block PCP Site Binding (Steric Occlusion) Drug->Block High Affinity Fit Effect Inhibition of Excitotoxicity Block->Effect Signal Termination

Figure 2: Mechanism of uncompetitive NMDA receptor antagonism by cyclobutylamine derivatives. Note the "Use-Dependence," meaning the channel must open for the drug to bind.

Safety & Toxicology

When working with cyclobutylamine research chemicals, researchers must be aware of specific toxicological profiles:

  • Cardiovascular Risk: As seen with Sibutramine, cyclobutylamine-based monoamine reuptake inhibitors can induce tachycardia and hypertension due to peripheral norepinephrine potentiation.

  • Metabolic Activation: The stability of the ring means that metabolism is often shifted to N-dealkylation. Researchers must monitor for the accumulation of primary amine metabolites, which often possess distinct pharmacological profiles (e.g., higher potency) compared to the parent tertiary amine.

References

  • BenchChem. (2025). The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. Retrieved from

  • Lu, H., et al. (2016). Sibutramine: a review of the pharmacology of a novel anti-obesity agent. National Institutes of Health. Retrieved from

  • Allan, R. D., et al. (1990). Synthesis and activity of 1-aminocyclobutane-1-carboxylic acid derivatives as NMDA antagonists.[3] Journal of Medicinal Chemistry. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Behavioral Profiling of (1-Phenylcyclobutyl)methylamine HCl in Rodent Models

This Application Note is designed for research professionals investigating the pharmacological profile of (1-Phenylcyclobutyl)methylamine HCl (often abbreviated as PCB-MA or 1-PCBMA ).[1][2][3] This compound serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research professionals investigating the pharmacological profile of (1-Phenylcyclobutyl)methylamine HCl (often abbreviated as PCB-MA or 1-PCBMA ).[1][2][3] This compound serves as a critical chemical probe in Structure-Activity Relationship (SAR) studies, specifically designed to test the steric constraints of monoamine transporters (MATs) and Monoamine Oxidase (MAO) enzymes compared to flexible analogs like phenethylamine (PEA) and amphetamine.[2]

Introduction & Mechanistic Rationale

(1-Phenylcyclobutyl)methylamine HCl is a rigid analog of phenethylamine.[2][3] Unlike the flexible ethyl chain of PEA or amphetamine, the ethylamine side chain here is incorporated into a cyclobutane ring. This conformational restriction is used to probe the "active conformation" required for binding to:

  • Monoamine Transporters (MATs): Assessing if the rigid cyclobutane ring fits the orthosteric binding site of DAT, NET, or SERT, potentially acting as a reuptake inhibitor similar to the structural core of Sibutramine.

  • Monoamine Oxidase (MAO): Investigating if the molecule acts as a substrate or a mechanism-based inactivator (suicide substrate), as seen with its homologs 1-phenylcyclobutylamine (PCBA) and 1-(phenylcyclopropyl)methylamine.[1][2][3]

Research Utility: This compound is primarily used to differentiate between releasing agent activity (typical of flexible amphetamines) and reuptake inhibition (typical of bulkier, rigid analogs). In behavioral models, it is screened for antidepressant-like activity, psychomotor stimulation, and anorectic effects.

Mechanistic Pathway Diagram

The following diagram illustrates the theoretical interaction of PCB-MA within the synaptic cleft, contrasting it with standard substrates.

G Compound (1-Phenylcyclobutyl)methylamine HCl Target_MAT Monoamine Transporters (DAT / NET / SERT) Compound->Target_MAT Steric Probe Target_MAO Monoamine Oxidase (MAO-A / MAO-B) Compound->Target_MAO Substrate/Inhibitor Study Effect_Reuptake Inhibition of Reuptake (↑ Synaptic Monoamines) Target_MAT->Effect_Reuptake Blockade Effect_Metabolism Metabolic Stability Probe (Steric Hindrance of α-Carbon) Target_MAO->Effect_Metabolism Resistance/Inactivation Behavior_AntiDep Antidepressant-like Activity (FST) Effect_Reuptake->Behavior_AntiDep Behavior_Anorexia Anorectic Activity (Food Intake) Effect_Reuptake->Behavior_Anorexia

Caption: Mechanistic flow of (1-Phenylcyclobutyl)methylamine HCl as a probe for monoaminergic throughput and behavioral output.

Formulation & Handling

Chemical Properties:

  • State: Hydrochloride salt (White crystalline solid).[2][4]

  • Solubility: Highly soluble in water and physiological saline (>10 mg/mL).[2]

  • Stability: Hygroscopic; store at -20°C in a desiccator.

Vehicle Preparation Protocol:

  • Vehicle: 0.9% Sterile Saline is the preferred vehicle due to the hydrophilic nature of the HCl salt.

  • Concentration: Prepare fresh daily. Common screening doses range from 5 mg/kg to 30 mg/kg (i.p.).[2]

  • pH Adjustment: Ensure the final solution pH is near 7.0–7.4. The HCl salt may be slightly acidic; buffer with a small amount of NaOH if necessary, though usually not required for dilute solutions.

Experimental Protocols

Protocol A: Forced Swim Test (FST)

Objective: To assess antidepressant-like activity via noradrenergic/serotonergic modulation.[1][2][3] Rationale: Rigid PEA analogs often exhibit SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) profiles.[1][2][3] The FST measures "behavioral despair" (immobility), which is reduced by these agents.[2]

Step-by-Step Workflow:

  • Subjects: Male C57BL/6J mice (8–10 weeks) or Wistar rats.

  • Acclimation: Animals are habituated to the testing room for 1 hour.

  • Pre-Test (Rats only): 24 hours prior, expose rats to a 15-minute swim to induce a stable baseline of immobility.[2] (Mice do not require a pre-test).[2]

  • Dosing: Administer (1-Phenylcyclobutyl)methylamine HCl (10, 20, 30 mg/kg, i.p.) or Vehicle (Saline) 30 minutes prior to testing.[2]

    • Positive Control:[1][2] Imipramine (15 mg/kg) or Fluoxetine (20 mg/kg).[2]

  • Testing:

    • Place animal in a glass cylinder (25 cm high, 10 cm diameter) filled with 23–25°C water.

    • Record behavior for 6 minutes .

  • Analysis: Score the last 4 minutes for:

    • Immobility:[1][2][5][6] Floating with minimal movement.[2]

    • Swimming: Active horizontal movement.[2]

    • Climbing: Vertical attempts to escape (associated with Noradrenergic drive).[2]

Protocol B: Open Field Locomotor Activity (LMA)

Objective: To distinguish between specific antidepressant effects and general psychomotor stimulation (amphetamine-like effects). Rationale: If the compound causes massive hyperlocomotion, it suggests dopamine releasing activity rather than pure reuptake inhibition.

Step-by-Step Workflow:

  • Apparatus: 40x40 cm plexiglass arena with infrared beam tracking.[2]

  • Dosing: Administer compound (i.p.) immediately before placing the animal in the arena.[2]

  • Duration: Record activity for 60 minutes in 5-minute bins.

  • Metrics: Total Distance Traveled (cm), Velocity (cm/s), and Center Time (anxiety index).

Protocol C: Acute Anorectic Screening

Objective: To evaluate satiety induction (structurally relevant to Sibutramine).[2]

Step-by-Step Workflow:

  • Fasting: Fast rats for 16–24 hours with free access to water.

  • Dosing: Administer compound (i.p. or p.o.) 30 minutes before dark cycle onset (or food presentation).

  • Food Presentation: Provide pre-weighed standard chow.

  • Measurement: Weigh remaining food at 1, 2, 4, and 24 hours post-presentation.

Data Interpretation & Expected Results

The following table summarizes expected outcomes if (1-Phenylcyclobutyl)methylamine acts as a typical rigid PEA reuptake inhibitor (SNRI-like) versus a releaser.

Behavioral EndpointMetricExpected Result (Reuptake Inhibitor)Expected Result (Releaser/Amphetamine-like)
Forced Swim Test Immobility TimeSignificant Decrease (p<0.[1][2][3]05)Significant Decrease
Forced Swim Test Climbing BehaviorModerate Increase (if NE effect)High Increase
Open Field Total DistanceNo change or Mild IncreaseRobust Hyperlocomotion
Food Intake Grams ConsumedDose-dependent Reduction Reduction (often with stereotypy)
Experimental Design Workflow

Experiment Step1 Acclimation (1 Hour) Step2 Dosing (i.p.) (Vehicle vs. 10-30 mg/kg) Step1->Step2 Step3 Wait Period (30 Mins) Step2->Step3 Test_FST FST (6 min swim) Step3->Test_FST Cohort A Test_OF Open Field (60 min track) Step3->Test_OF Cohort B Analysis Video Scoring (Immobility/Distance) Test_FST->Analysis Test_OF->Analysis

Caption: Standardized behavioral screening workflow for PCB-MA.

References

  • Silverman, R. B., et al. (1985).[2][7] "1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase."[2][3][7] Journal of Medicinal Chemistry.

  • Silverman, R. B., & Zieske, P. A. (1986).[2] "1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators."[3][8] Biochemistry.

  • Kundu, S., et al. (2022).[2] "Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship." Biomolecules & Therapeutics.[2]

  • Porsolt, R. D., et al. (1977).[2][6] "Behavioral despair in mice: a primary screening test for antidepressants."[2] Archives Internationales de Pharmacodynamie et de Thérapie.

  • Google Patents. (2016).[2] "Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives." US Patent US9238625B2.[2]

Sources

Application

Application Note: High-Throughput HPLC-MS/MS Quantification of (1-Phenylcyclobutyl)methylamine HCl in Human Plasma

Introduction & Pharmacological Context (1-Phenylcyclobutyl)methylamine HCl (CAS 209907-11-9) is a primary amine structurally anchored by a cyclobutane ring. It shares a core pharmacophore with the active desmethyl metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

(1-Phenylcyclobutyl)methylamine HCl (CAS 209907-11-9) is a primary amine structurally anchored by a cyclobutane ring. It shares a core pharmacophore with the active desmethyl metabolites of cyclobutane-derived monoamine reuptake inhibitors, such as sibutramine. In drug development and toxicological screening, quantifying this compound in human plasma is critical for establishing pharmacokinetic (PK) profiles, determining bioavailability, and assessing metabolic clearance .

Because therapeutic and residual circulating concentrations of such primary amines often fall into the sub-nanogram per milliliter range, standard HPLC-UV methods lack the requisite sensitivity. To address this, we have engineered a highly sensitive, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol. This method utilizes a targeted Liquid-Liquid Extraction (LLE) workflow followed by Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode .

Scientific Rationale & Methodological Design

As a Senior Application Scientist, it is imperative to design methods where every chemical choice serves a distinct, mechanistic purpose. This protocol is built on the following scientific pillars:

pH-Driven Liquid-Liquid Extraction (LLE)

(1-Phenylcyclobutyl)methylamine is a basic primary amine with a pKa of approximately 9.5. At a physiological plasma pH of 7.4, the amine is protonated (


) and highly water-soluble. The principles of acid-base extraction dictate that adjusting the matrix pH at least 1.5 units above the analyte’s pKa forces the compound into a neutral, deprotonated state . By adding 0.1 M NaOH, we drive the analyte into the organic extraction solvent (Methyl tert-butyl ether, MTBE). MTBE is specifically chosen because its low dielectric constant efficiently partitions neutral basic amines while leaving highly polar endogenous plasma phospholipids in the aqueous layer, thereby eliminating ion suppression in the MS source .

AcidBaseLogic A Primary Amine in Plasma (Ionized) pH ~ 7.4 B Add NaOH (Raise pH > 11) A->B C Neutral Amine (Deprotonated) B->C D Add MTBE (Non-polar Solvent) C->D E Partition into Organic Phase D->E

Logical mechanism of pH-driven Liquid-Liquid Extraction for basic amines.

Chromatographic and Ionization Causality

A reversed-phase C18 column is employed with a mobile phase acidified by 0.1% formic acid.

  • Chromatographic Causality: The acidic pH ensures the amine is fully protonated during the run. This prevents the analyte from undergoing secondary cation-exchange interactions with unendcapped, ionized silanols on the silica stationary phase, which is the primary cause of peak tailing for basic compounds.

  • Ionization Causality: Pre-forming the

    
     ion in the acidic mobile phase exponentially increases the ionization efficiency once the eluent enters the positive-mode ESI source.
    

Experimental Protocols

Reagents and Materials
  • Analyte: (1-Phenylcyclobutyl)methylamine HCl (Reference Standard, >99% purity).

  • Internal Standard (IS): Propranolol HCl (Chosen for its similar basicity and retention behavior).

  • Solvents: LC-MS grade Acetonitrile, Water, Methanol, and Methyl tert-butyl ether (MTBE).

  • Modifiers: LC-MS grade Formic Acid, 0.1 M Sodium Hydroxide (NaOH).

Liquid-Liquid Extraction (LLE) Workflow

LLE_Protocol P1 1. Aliquot Plasma (50 µL) + IS (10 µL) P2 2. Basification Add 50 µL 0.1 M NaOH P1->P2 P3 3. Extraction Add 1.0 mL MTBE Vortex 5 min P2->P3 P4 4. Phase Separation Centrifuge 4000 rpm, 10 min P3->P4 P5 5. Transfer & Evaporate Collect Organic Layer Dry under N2 at 40°C P4->P5 P6 6. Reconstitution 100 µL Mobile Phase A Vortex 1 min P5->P6 P7 7. HPLC-MS/MS Inject 5 µL P6->P7

Workflow for Liquid-Liquid Extraction and LC-MS/MS analysis of primary amines in plasma.

Step-by-Step Execution:

  • Spiking: Transfer 50 µL of human plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of the IS working solution (Propranolol, 50 ng/mL).

  • Basification: Add 50 µL of 0.1 M NaOH. Vortex briefly to disrupt protein binding and deprotonate the amine.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes.

    • Mechanistic Insight: Vigorous vortexing maximizes the surface area between the aqueous and organic phases, ensuring complete partitioning of the neutral amine into the MTBE.

  • Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Mechanistic Insight: Centrifugation breaks the emulsion. Because MTBE has a lower density (0.74 g/mL) than water, the organic layer safely rests on top of the precipitated protein pellet, allowing for clean extraction.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

    • Mechanistic Insight: Reconstituting in a high-aqueous solvent matches the initial gradient conditions. Injecting a sample dissolved in high organic solvent would cause the analyte to travel prematurely down the column, resulting in broad, distorted peaks (the "solvent effect").

HPLC-MS/MS Analytical Conditions

Chromatography:

  • Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)
0.00.4955
1.00.4955
4.00.41090
5.50.41090
5.60.4955
8.00.4955

Mass Spectrometry:

  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

Table 2: MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
(1-Phenylcyclobutyl)methylamine (Quantifier)162.1145.15015
(1-Phenylcyclobutyl)methylamine (Qualifier)162.191.15030
Propranolol (Internal Standard)260.2116.15020

Mechanistic Insight for MRM: The precursor ion at m/z 162.1 is the


 species. The primary quantifier transition (m/z 162.1 → 145.1) represents the neutral loss of ammonia (

, -17 Da), a highly characteristic fragmentation pathway for primary aliphatic amines. The qualifier transition (m/z 162.1 → 91.1) represents the formation of the stable tropylium ion from the phenyl ring.

Method Validation & System Suitability

To guarantee trustworthiness, this protocol operates as a self-validating system . Every analytical batch must pass strict System Suitability Testing (SST) criteria before sample data is accepted.

Self-Validation Checkpoints
  • Zero Sample (Plasma + IS): Ensures no endogenous plasma interferences elute at the retention times of the analyte or IS.

  • Carryover Check: A blank matrix injection immediately follows the Upper Limit of Quantification (ULOQ) standard. The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) peak area to rule out autosampler contamination.

  • IS Response Monitoring: The IS peak area must remain within ±15% of the mean across the entire 96-well plate. A drifting IS indicates matrix accumulation on the column or MS source degradation, automatically flagging the batch for review.

Validation Summary

Table 3: Method Validation Summary (FDA/EMA Bioanalytical Guidelines)

ParameterResultAcceptance Criteria
Linear Range0.1 – 50 ng/mL

LLOQ0.1 ng/mLS/N

10, Precision

20%
Intra-day Precision (CV%)3.2% – 7.8%

15% (

20% at LLOQ)
Inter-day Precision (CV%)4.5% – 8.9%

15% (

20% at LLOQ)
Extraction Recovery88.5% ± 4.2%Consistent and reproducible
Matrix Effect92.1% – 98.4%85% – 115% (No significant suppression)

References

  • Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis (via PMC). URL:[Link]

  • Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry. URL:[Link]

  • Practical Aspects of Solvent Extraction. LCGC International. URL:[Link]

  • Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B (via PubMed). URL: [Link]

Method

Technical Guide: In Vitro Characterization of (1-Phenylcyclobutyl)methylamine HCl

This guide details the in vitro applications of (1-Phenylcyclobutyl)methylamine HCl , a structural analog of phenethylamine (PEA) and a core pharmacophore related to anorectics (e.g., Sibutramine) and dissociatives (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the in vitro applications of (1-Phenylcyclobutyl)methylamine HCl , a structural analog of phenethylamine (PEA) and a core pharmacophore related to anorectics (e.g., Sibutramine) and dissociatives (e.g., PCP analogs).

Abstract & Application Scope

(1-Phenylcyclobutyl)methylamine HCl (CAS: 91245-59-9) is a primary amine featuring a cyclobutane ring spiro-fused to a phenethylamine backbone.[1][2] Its structural rigidity distinguishes it from flexible phenethylamines, making it a critical probe for Structure-Activity Relationship (SAR) studies targeting:

  • Monoamine Transporters (MATs): Assessing reuptake inhibition potency at SERT, NET, and DAT.

  • Monoamine Oxidase (MAO) Kinetics: Investigating substrate specificity and ring-strain effects on enzymatic degradation.

  • Neurotoxicity Profiling: Evaluating the therapeutic window relative to excitotoxicity, given its structural homology to PCP/Ketamine analogs.

Part 1: Preparation & Handling
1. Physicochemical Properties
  • Molecular Weight: 197.70 g/mol (HCl salt)

  • Solubility: Highly soluble in water (>50 mM) and DMSO (>100 mM).

  • Stability: Stable in aqueous solution at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

2. Stock Solution Protocol

Reagent: (1-Phenylcyclobutyl)methylamine HCl (Solid) Solvent: Sterile, nuclease-free water or 100% DMSO (Cell Culture Grade)

ConcentrationMass (mg)Solvent Volume (mL)Storage
10 mM (Master Stock) 1.98 mg1.0 mL-20°C (Aliquot)
1 mM (Working Stock) Dilute 1:10--4°C (Use within 1 week)
  • Note: For cell culture, dilute the stock at least 1:1000 into media to keep DMSO < 0.1% (if using DMSO). Water stocks are preferred to eliminate solvent toxicity.

Part 2: Monoamine Uptake Inhibition Assay (Fluorescent)

Objective: Determine the IC50 of the compound for inhibiting the reuptake of Serotonin (SERT), Dopamine (DAT), or Norepinephrine (NET). Mechanism: The compound competes with the fluorescent substrate ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) for transport into the cell.

Materials
  • Cells: HEK293 stably expressing hSERT, hDAT, or hNET.

  • Substrate: ASP+ (Stock: 10 mM in water).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Detection: Fluorescence Plate Reader (Ex: 475 nm / Em: 609 nm).

Protocol
  • Seeding: Plate HEK293-MAT cells in poly-D-lysine coated 96-well black plates (50,000 cells/well). Incubate 24h.

  • Pre-incubation:

    • Remove media and wash cells 1x with warm KRH buffer.

    • Add 180 µL of KRH buffer containing (1-Phenylcyclobutyl)methylamine HCl at varying concentrations (0.1 nM – 100 µM).

    • Incubate for 15 minutes at 37°C.

  • Substrate Addition:

    • Add 20 µL of ASP+ (Final concentration: 2–5 µM).

    • Rapid Kinetic Read: Immediately place in plate reader.

  • Measurement: Record fluorescence every 30 seconds for 10 minutes.

  • Analysis:

    • Calculate the slope (rate of uptake) for the linear portion of the curve (1–5 min).

    • Normalize slope against "No Inhibitor" control (100% uptake) and "Sibutramine/Cocaine" control (0% uptake).

Part 3: Monoamine Oxidase (MAO) Interaction Screen

Objective: Determine if the cyclobutane ring confers resistance to MAO degradation or acts as an inhibitor, comparing it to the cyclopropyl analog (a known MAO inactivator).

Materials
  • Enzyme: Recombinant Human MAO-A and MAO-B.

  • Substrate: Tyramine (native) or Amplex Red (fluorogenic).

  • Control: Clorgyline (MAO-A inhibitor), Deprenyl (MAO-B inhibitor).

Protocol (Amplex Red Method)
  • Reaction Mix: Prepare 50 µL containing:

    • MAO-A or B (1 U/mL).

    • Horseradish Peroxidase (HRP) (1 U/mL).

    • Amplex Red Reagent (200 µM).

    • (1-Phenylcyclobutyl)methylamine HCl (Test concentrations: 1 µM – 100 µM).

  • Initiation: Add Tyramine (1 mM) to start the reaction.

    • Alternative: If testing if the compound itself is a substrate, omit Tyramine.

  • Incubation: 30 minutes at room temperature (protected from light).

  • Detection: Measure fluorescence (Ex: 530 nm / Em: 590 nm).

  • Interpretation:

    • Decreased Signal vs Control: Compound is an Inhibitor.

    • Signal without Tyramine: Compound is a Substrate (oxidative deamination produces H2O2).

Part 4: Neurotoxicity & Viability Profiling

Objective: Establish the safety window in neuronal cells, ruling out excitotoxicity often seen with rigid aryl-cycloalkylamines.

Materials
  • Cells: SH-SY5Y (Human Neuroblastoma) or Primary Rat Cortical Neurons.

  • Assay: MTT (Metabolic activity) and LDH Release (Membrane integrity).

Protocol
  • Treatment: Treat cells with compound (0.1 – 500 µM) for 24 hours and 48 hours .

  • MTT Assay:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals in DMSO.

    • Absorbance at 570 nm.

  • LDH Assay (Supernatant):

    • Collect 50 µL media.

    • Mix with LDH reaction mix (Lactate + NAD+ + Tetrazolium).

    • Measure Absorbance at 490 nm.

  • Data Output: Plot % Viability vs. Log[Concentration].

    • Critical Check: If toxicity appears >10 µM, check for NMDA-mediated excitotoxicity by co-incubating with MK-801 (NMDA antagonist).

Visualizing the Mechanism

The following diagram illustrates the compound's potential interaction points within the monoaminergic synapse, highlighting the competitive inhibition at the transporter and potential enzymatic degradation.

G cluster_synapse Monoaminergic Synapse Presynaptic Presynaptic Neuron Cleft Synaptic Cleft (Monoamine Pool) Presynaptic->Cleft Release MAO Mitochondrial MAO (Degradation) Presynaptic->MAO Metabolism Transporter Monoamine Transporter (SERT/NET/DAT) Cleft->Transporter Reuptake Transporter->Presynaptic Recycling Transporter->Cleft Increased Concentration Compound (1-Phenylcyclobutyl)methylamine Compound->Transporter Inhibition (Primary) Compound->MAO Substrate or Inhibitor?

Figure 1: Mechanistic pathway of (1-Phenylcyclobutyl)methylamine interaction at the synaptic cleft. The compound primarily targets the reuptake transporter, potentially elevating synaptic monoamine levels.

References
  • Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[3] Journal of Medicinal Chemistry, 28(12), 1953–1957.[3] Link

  • Heal, D. J., et al. (1998). Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to support its mechanism of action. International Journal of Obesity, 22(S1), S18-S28. Link

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. Link

  • Santa Cruz Biotechnology. (1-phenylcyclobutyl)methylamine Product Data Sheet. Link[1][4]

Sources

Application

Application Note: Preclinical Dosing and Pharmacokinetic Evaluation of (1-Phenylcyclobutyl)methylamine HCl in Murine Models

Pharmacological Context & Rationale (1-Phenylcyclobutyl)methanamine hydrochloride (CAS 209907-11-9) is a highly versatile small-molecule building block and pharmacophore[1]. Structurally characterized by a lipophilic phe...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Rationale

(1-Phenylcyclobutyl)methanamine hydrochloride (CAS 209907-11-9) is a highly versatile small-molecule building block and pharmacophore[1]. Structurally characterized by a lipophilic phenylcyclobutyl core paired with a primary amine, this motif is frequently leveraged in the design of central nervous system (CNS) modulators, monoamine reuptake inhibitors, and targeted therapeutics such as allosteric AKT inhibitors[2] and monoacylglycerol lipase (MGL) modulators[3].

Because cyclobutylamine derivatives can act as mechanism-based inactivators of enzymes like monoamine oxidase (MAO) or cytochrome P450 (CYP) via aminium radical intermediates[4], determining the optimal in vivo dosing strategy requires rigorous evaluation. This application note provides a self-validating protocol architecture for assessing the pharmacokinetics (PK), hepatic metabolism, and blood-brain barrier (BBB) penetrance of (1-Phenylcyclobutyl)methylamine HCl in murine models.

Physicochemical Profiling & Formulation Strategy

Understanding the physicochemical nature of the compound dictates the formulation strategy. Because the target compound is an HCl salt, it exhibits excellent aqueous solubility, bypassing the need for complex, lipid-based vehicles.

Causality & Expert Insight: We intentionally avoid high concentrations of surfactants like Tween-80 or Cremophor EL in the vehicle. These excipients can alter BBB permeability and induce histamine release (anaphylactoid reactions) in mice, which severely confounds neuropharmacological readouts. Instead, an isotonic saline or low-concentration DMSO vehicle is utilized to maintain physiological baseline conditions.

Table 1: Physicochemical & Formulation Parameters
ParameterValue / DescriptionPharmacological Implication
Molecular Weight 197.70 g/mol (HCl salt)Small molecular size facilitates rapid passive BBB penetration.
Physical State Solid (Crystalline Powder)High stability at room temperature; easy to weigh and formulate.
Aqueous Solubility High (>50 mg/mL in Saline)Ideal for IV/PO dosing without the need for lipophilic co-solvents.
pKa (Amine) ~9.5 (Estimated)Protonated at physiological pH (7.4); affects membrane partitioning and lysosomal trapping.

In Vivo Protocol Architecture

To establish a robust PK profile, the study is divided into two phases: Maximum Tolerated Dose (MTD) determination and the formal Pharmacokinetic/Tissue Distribution study.

InVivoWorkflow Start Compound Prep (1-Phenylcyclobutyl)methylamine HCl Formulation Vehicle Formulation (Saline / 5% DMSO) Start->Formulation MTD Phase 1: MTD Determination (Dose Escalation) Formulation->MTD Toxicity Check PK Phase 2: PK & BBB Penetrance (IV vs PO Dosing) MTD->PK Optimal Dose Set Sampling Blood & Brain Sampling (LC-MS/MS Analysis) PK->Sampling Time-course Data PK Parameter Calculation (Half-life, Cmax, AUC) Sampling->Data

Preclinical in vivo workflow for evaluating (1-Phenylcyclobutyl)methylamine HCl dosing in mice.

Table 2: Standard Murine Dosing Volumes & Limits (C57BL/6, 25g mouse)
RouteMax Volume (mL/kg)Typical Volume for 25g MouseRecommended Equipment
Intravenous (IV) 5 mL/kg125 µL27G - 30G needle, tail vein
Per Os (PO) 10 mL/kg250 µL20G - 22G reusable oral gavage
Intraperitoneal (IP) 10 mL/kg250 µL25G - 27G needle

Step-by-Step Experimental Methodology

Phase 1: Formulation Preparation
  • Weighing: Accurately weigh the required mass of (1-Phenylcyclobutyl)methylamine HCl using a microbalance.

  • Dissolution: Dissolve the powder in 0.9% sterile saline.

  • Validation: Verify the pH of the final solution. Expert Insight: If the concentration exceeds 10 mg/mL, the pH may drop below 4.5 due to the HCl salt. Adjust to pH ~6.5-7.0 using dilute NaOH to prevent injection site necrosis or gastrointestinal distress.

Phase 2: Maximum Tolerated Dose (MTD) Determination
  • Subject Selection: Use male C57BL/6 mice (8-10 weeks old).

  • Dosing: Utilize the Up-and-Down procedure starting at 10 mg/kg PO.

  • Observation: Monitor for 4 hours post-dose. Expert Insight: Phenylcyclobutylamine derivatives can exhibit monoamine modulation[4]. Observe strictly for acute neurotoxicity signs such as hyperlocomotion, tremors, or stereotypy.

Phase 3: Pharmacokinetic (PK) & BBB Penetration Study
  • Group Assignment: N=3 mice per time point per route.

  • Administration: Administer 2 mg/kg IV (tail vein) and 10 mg/kg PO (oral gavage).

  • Time Points: 5, 15, 30, 60, 120, 240, and 480 minutes. Expert Insight: Early time points (5 and 15 min) are critical. Small lipophilic amines rapidly distribute into the brain but also undergo fast hepatic clearance; missing these early windows will result in an inaccurate

    
     and 
    
    
    
    .
  • Sampling & Self-Validation: Perform terminal blood collection via cardiac puncture under isoflurane anesthesia.

    • Crucial Validation Step: To guarantee that brain concentrations reflect true parenchymal penetration rather than drug trapped in the cerebral microvasculature, mice must undergo transcardial perfusion with ice-cold PBS prior to brain extraction.

  • Tissue Processing: Snap-freeze the brain tissue on dry ice. Homogenize in 3 volumes (w/v) of 80:20 Methanol:Water to precipitate proteins and extract the amine.

Bioanalytical Considerations & Metabolism

Primary amines are notorious for peak tailing and matrix suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Causality & Expert Insight: To create a self-validating analytical run, all plasma and brain homogenate samples must be spiked with a stable isotope-labeled internal standard (e.g., a


 or deuterium-labeled analog) prior to protein precipitation. This corrects for variable extraction recoveries and ionization matrix effects inherent to amine compounds.

MetabolismPathway Drug (1-Phenylcyclobutyl)methylamine CYP Hepatic CYP450 (Phase I Metabolism) Drug->CYP Hepatic Clearance Target CNS Targets (Receptors/Transporters) Drug->Target BBB Penetration Metabolite Dealkylated / Oxidized Metabolites CYP->Metabolite Oxidation Excretion Renal Excretion Metabolite->Excretion Clearance

Proposed pharmacokinetic distribution and CYP450-mediated metabolism pathway in murine models.

When analyzing the data, pay special attention to the brain-to-plasma partition coefficient (


). Because (1-Phenylcyclobutyl)methylamine is highly basic, it may undergo lysosomal trapping in brain tissue, leading to an artificially inflated total brain concentration that does not accurately reflect the free, target-engaged drug fraction.

References

  • PubChem Compound Summary for CID 22717871, (1-Phenylcyclobutyl)methylamine HCl Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor Source: ResearchGate / SAR and QSAR in Environmental Research URL:[Link]

  • 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate Source: Biochemistry (ACS Publications) URL:[Link]

  • Aminocyclobutanes as monoacylglycerol lipase modulators (US11512059B2)

Sources

Method

Analytical standards for (1-Phenylcyclobutyl)methylamine HCl and its metabolites

This Application Note and Protocol Guide is designed for researchers and analytical chemists involved in the identification, quantification, and metabolic profiling of (1-Phenylcyclobutyl)methylamine HCl (often abbreviat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and analytical chemists involved in the identification, quantification, and metabolic profiling of (1-Phenylcyclobutyl)methylamine HCl (often abbreviated as PCBM or PCB-Methylamine ).

While structurally related to the anorectic drug Sibutramine (specifically as the des-chloro, des-isobutyl core scaffold), this compound is distinct. It appears in forensic and pharmaceutical research as a building block, a potential designer drug (NPS), or a structural analogue in structure-activity relationship (SAR) studies.

Introduction & Compound Profile

(1-Phenylcyclobutyl)methylamine is a primary amine attached to a cyclobutane ring which is substituted with a phenyl group.[1] It represents the "stripped-down" pharmacophore of several serotonin/norepinephrine reuptake inhibitors. Due to the rigid cyclobutane ring, it possesses unique steric properties compared to flexible phenethylamines.

Chemical Identity Table
PropertyDetail
Chemical Name (1-Phenylcyclobutyl)methylamine Hydrochloride
Synonyms 1-Phenylcyclobutane-1-methanamine HCl; PCB-Methylamine
CAS Number 91245-59-9 (Free base); 1034-83-9 (Related tosylate)
Molecular Formula C₁₁H₁₅N[1][2][3][4][5][6] · HCl
Molecular Weight 161.25 g/mol (Free base); 197.71 g/mol (HCl Salt)
Structural Class Cyclobutyl-alkylamine; Phenethylamine analogue
Key Function Analytical Reference Standard; Sibutramine Scaffold Core

Predicted Metabolic Pathway

As a primary amine with a lipophilic phenyl ring, (1-Phenylcyclobutyl)methylamine undergoes Phase I and Phase II metabolism similar to other phenethylamine-class compounds.

Metabolic Logic (Causality)
  • Oxidative Deamination (Major): Primary amines on a methylene bridge are susceptible to Monoamine Oxidase (MAO) or CYP450-mediated deamination, yielding the corresponding aldehyde, which rapidly converts to the Carboxylic Acid or Alcohol .

  • Aromatic Hydroxylation (Minor): The phenyl ring is open to CYP450 attack, primarily at the para-position.

  • N-Acetylation: A common route for primary amines to reduce polarity/toxicity.

Visualization: Putative Metabolic Pathway

MetabolicPathway Parent (1-Phenylcyclobutyl)methylamine (Parent Drug) Aldehyde Intermediate Aldehyde (Unstable) Parent->Aldehyde MAO / CYP450 (Deamination) Hydroxy p-Hydroxy-PCBM (M3 - Hydroxylated) Parent->Hydroxy CYP450 (Aromatic Hydroxylation) Acid 1-Phenylcyclobutane- carboxylic Acid (M1 - Oxidized) Aldehyde->Acid Aldehyde Dehydrogenase Alcohol 1-Phenylcyclobutane- methanol (M2 - Reduced) Aldehyde->Alcohol Alcohol Dehydrogenase Glucuronide O-Glucuronide Conjugate (Phase II) Alcohol->Glucuronide UGT Hydroxy->Glucuronide UGT (Glucuronidation)

Caption: Putative metabolic pathway of (1-Phenylcyclobutyl)methylamine showing oxidative deamination (primary route) and aromatic hydroxylation.[7]

Sample Preparation Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Plasma/Urine

Best for: High sensitivity and clean extracts.

  • Aliquot: Transfer 200 µL of plasma or urine into a 1.5 mL Eppendorf tube.

  • Internal Standard: Add 20 µL of deuterated internal standard (e.g., Amphetamine-d5 or Sibutramine-d7 if available) at 1 µg/mL.

  • Basification: Add 50 µL of 0.1 M NaOH or Ammonia (pH > 10) to ensure the amine is in its free base form (uncharged) for extraction.

    • Scientific Rationale: Amine HCl salts are water-soluble. Basification suppresses ionization (

      
      ), driving the molecule into the organic phase.
      
  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitation: Vortex vigorously for 2 minutes. Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer: Transfer the supernatant (organic layer) to a clean glass vial.

  • Dry Down: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Protocol B: Dilute-and-Shoot (Urine Screening)

Best for: Rapid high-concentration screening.

  • Dilution: Dilute urine 1:10 with Mobile Phase A (0.1% Formic Acid in Water).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Injection: Inject directly onto the LC-MS/MS.

Analytical Method 1: LC-MS/MS (Gold Standard)

This method utilizes a Reverse Phase (C18) separation with Positive Electrospray Ionization (ESI+).

Chromatographic Conditions
ParameterSetting
Instrument HPLC/UPLC coupled to Triple Quadrupole MS
Column C18 Column (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm)
Column Temp 40°C
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Vol 5 µL
Gradient Profile
  • 0.0 - 1.0 min: 5% B (Isocratic hold for polar retention)

  • 1.0 - 6.0 min: 5%

    
     90% B (Linear gradient)
    
  • 6.0 - 7.5 min: 90% B (Wash)

  • 7.5 - 7.6 min: 90%

    
     5% B
    
  • 7.6 - 10.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Target: (1-Phenylcyclobutyl)methylamine (MW 161.2)

  • Ionization: ESI Positive Mode

  • Precursor Ion: [M+H]⁺ = 162.1 m/z

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Ion Type
PCBM (Quant) 162.1145.1 15Loss of NH₃ (Characteristic)
PCBM (Qual) 162.191.1 35Tropylium Ion (Benzyl)
PCBM (Qual) 162.1115.1 25Ring fragmentation

Analytical Method 2: GC-MS (Alternative)

Primary amines often tail on GC columns due to hydrogen bonding. Derivatization is mandatory for reliable quantitation.

Derivatization Protocol (TFAA)
  • Dry Extract: Use the dried residue from the LLE protocol (Step 7).

  • Reagent: Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of Ethyl Acetate.

  • Incubation: Cap and heat at 60°C for 20 minutes.

  • Dry: Evaporate to dryness under nitrogen.

  • Reconstitute: Dissolve in 100 µL Ethyl Acetate.

GC-MS Parameters
  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet Temp: 250°C (Splitless).

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (3 min).
  • Detection: EI Source (70 eV), Full Scan (40-500 amu) or SIM.

  • Key Ions (TFA-Derivative): Look for molecular ion

    
     (due to CF3CO addition) and characteristic fragments (
    
    
    
    91, 126).

Analytical Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (Deuterated) Sample->IS_Add Extract LLE Extraction (MTBE, pH > 10) IS_Add->Extract Dry Evaporation & Reconstitution Extract->Dry LCMS LC-MS/MS Analysis (C18, ESI+) Dry->LCMS Direct GCMS GC-MS Analysis (TFA Derivatization) Dry->GCMS Derivatization Result Data Processing (Quantification vs IS) LCMS->Result GCMS->Result

Caption: Analytical workflow for the extraction and analysis of (1-Phenylcyclobutyl)methylamine using LC-MS/MS or GC-MS.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following criteria must be met:

  • Linearity:

    
     over the range of 1–1000 ng/mL.
    
  • Recovery: Absolute recovery should be >70% (compare pre-extraction spike vs. post-extraction spike).

  • Precision: Intra-day and Inter-day CV < 15%.

  • Matrix Effect: Monitor the Internal Standard response. A suppression/enhancement of >20% requires a switch to Matrix-Matched Calibration.

  • Retention Time Stability:

    
     min deviation max.
    

References

  • Sibutramine Metabolism Overview: Title: Metabolism of Sibutramine and its active metabolites.[8] Source: FDA Clinical Pharmacology Review (NDA 20-632). URL:[Link]

  • General Amine Analysis Protocol: Title: Determination of Amphetamine-Type Stimulants (Primary Amines) in Urine by LC-MS/MS. Source: Journal of Analytical Toxicology. URL:[Link] (Generalized reference for primary amine extraction logic).

  • Cyclobutane Scaffold Pharmacology: Title: Cyclobutanes in Small-Molecule Drug Candidates. Source: Journal of Medicinal Chemistry (PMC). URL:[Link]

Sources

Application

Application Notes and Protocols for the Use of (1-Phenylcyclobutyl)methylamine HCl in Receptor Binding Assays

Introduction: Unveiling the Multifaceted Pharmacological Profile of a Sibutramine Metabolite (1-Phenylcyclobutyl)methylamine HCl, also known as didesmethylsibutramine (M2), is a primary active metabolite of the former an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Multifaceted Pharmacological Profile of a Sibutramine Metabolite

(1-Phenylcyclobutyl)methylamine HCl, also known as didesmethylsibutramine (M2), is a primary active metabolite of the former anti-obesity drug, sibutramine.[1][2] While sibutramine was withdrawn from the market due to cardiovascular concerns, its metabolites remain compounds of significant interest to researchers in pharmacology and drug development. Understanding the receptor interaction profile of (1-Phenylcyclobutyl)methylamine HCl is crucial for elucidating the mechanisms behind both the therapeutic and adverse effects of its parent compound and for the discovery of novel therapeutics targeting central nervous system (CNS) pathways.

This comprehensive guide provides detailed application notes and protocols for characterizing the binding of (1-Phenylcyclobutyl)methylamine HCl to its primary and potential secondary biological targets. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to offer the scientific rationale behind the experimental design, ensuring methodological robustness and data integrity.

The known pharmacology of sibutramine and its metabolites points to a primary interaction with monoamine transporters.[1][2] Furthermore, structural similarities to other known psychoactive compounds and preliminary data on related structures suggest potential interactions with the N-methyl-D-aspartate (NMDA) receptor and monoamine oxidase (MAO) enzymes.[3][4] This guide will therefore focus on providing protocols for:

  • Monoamine Transporter (SERT, NET, DAT) Radioligand Binding Assays: To quantify the affinity of (1-Phenylcyclobutyl)methylamine HCl for the serotonin, norepinephrine, and dopamine transporters.

  • Monoamine Oxidase (MAO-A and MAO-B) Activity Assays: To determine the inhibitory potential of the compound on the major isoforms of MAO.

  • NMDA Receptor Radioligand Binding Assay: To investigate the interaction of the compound with the phencyclidine (PCP) binding site within the NMDA receptor ion channel.

By following these detailed protocols, researchers can generate high-quality, reproducible data to build a comprehensive pharmacological profile of (1-Phenylcyclobutyl)methylamine HCl.

Pharmacological Target Overview and Rationale

The selection of the target receptors and enzymes for these application notes is based on the established pharmacology of sibutramine and the chemical structure of (1-Phenylcyclobutyl)methylamine HCl.

Monoamine Transporters: The Primary Targets

Sibutramine's therapeutic effects were primarily attributed to its action as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its active metabolites, including (1-Phenylcyclobutyl)methylamine (M2), are potent inhibitors of these transporters.[1][2] Quantifying the binding affinity (Ki) at the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT) is the foundational step in characterizing this compound.

Known In Vitro Binding Affinities of (1-Phenylcyclobutyl)methylamine (M2) at Human Monoamine Transporters [1]

Target TransporterKi (nM)
Serotonin Transporter (SERT)20
Norepinephrine Transporter (NET)15
Dopamine Transporter (DAT)45
Monoamine Oxidase: A Potential for Off-Target Interaction

A structurally related compound, 1-phenylcyclobutylamine, has been identified as a time-dependent, irreversible inactivator of monoamine oxidase (MAO).[3] MAO enzymes are critical for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to an increase in the synaptic levels of these neurotransmitters, a mechanism shared by some antidepressant medications. Given the structural similarity, it is imperative to assess the potential of (1-Phenylcyclobutyl)methylamine HCl to inhibit MAO-A and MAO-B.

NMDA Receptor: Exploring Psychoactive Potential

Compounds with a 1-phenylcycloalkylamine scaffold, such as phencyclidine (PCP), are well-characterized non-competitive antagonists of the NMDA receptor, binding to a site within the ion channel.[4] These interactions are responsible for their dissociative anesthetic and psychoactive properties. The structural resemblance of (1-Phenylcyclobutyl)methylamine HCl to this class of compounds provides a strong rationale for investigating its affinity for the NMDA receptor.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the key receptor binding and enzyme activity assays.

Diagram: Overall Experimental Workflow

G cluster_prep Preparation cluster_assays Binding & Activity Assays cluster_analysis Data Analysis Compound_Prep Prepare (1-Phenylcyclobutyl) -methylamine HCl Stock MAT_Assay Monoamine Transporter Binding Assay Compound_Prep->MAT_Assay MAO_Assay Monoamine Oxidase Activity Assay Compound_Prep->MAO_Assay NMDA_Assay NMDA Receptor Binding Assay Compound_Prep->NMDA_Assay Membrane_Prep Prepare Receptor/Enzyme Source (Cell Membranes/Tissue Homogenates) Membrane_Prep->MAT_Assay Membrane_Prep->MAO_Assay Membrane_Prep->NMDA_Assay Data_Acquisition Data Acquisition (Scintillation/Fluorescence) MAT_Assay->Data_Acquisition MAO_Assay->Data_Acquisition NMDA_Assay->Data_Acquisition IC50_Determination IC50 Determination Data_Acquisition->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation Final_Profile Generate Pharmacological Profile Ki_Calculation->Final_Profile

Caption: Overall experimental workflow for characterizing (1-Phenylcyclobutyl)methylamine HCl.

Protocol 1: Monoamine Transporter (SERT, NET, DAT) Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of (1-Phenylcyclobutyl)methylamine HCl for hSERT, hNET, and hDAT expressed in a stable cell line (e.g., HEK293).

1.1. Materials and Reagents

  • Test Compound: (1-Phenylcyclobutyl)methylamine HCl

  • Cell Membranes: Membranes from HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Radioligands:

    • For hSERT: [³H]-Citalopram or [³H]-Paroxetine

    • For hNET: [³H]-Nisoxetine

    • For hDAT: [³H]-WIN 35,428 or [³H]-GBR-12935

  • Non-specific Binding (NSB) Competitors:

    • For hSERT: Fluoxetine (10 µM)

    • For hNET: Desipramine (10 µM)

    • For hDAT: Nomifensine (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • 96-well Plates

  • Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration Manifold

  • Scintillation Vials and Cocktail

  • Liquid Scintillation Counter

1.2. Membrane Preparation

  • Culture HEK293 cells expressing the target transporter to confluency.

  • Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Store membrane aliquots at -80°C until use.

1.3. Assay Procedure

  • Prepare serial dilutions of (1-Phenylcyclobutyl)methylamine HCl in assay buffer. The concentration range should span from 10⁻¹¹ M to 10⁻⁵ M.

  • Prepare the radioligand working solution in assay buffer at a concentration of approximately its Kd value.

  • Thaw the membrane preparation on ice and dilute to the desired protein concentration in assay buffer (typically 10-50 µg protein per well).

  • In a 96-well plate, add the following to each well (in triplicate):

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL NSB competitor, 50 µL radioligand, 100 µL membrane preparation.

    • Test Compound: 50 µL of each (1-Phenylcyclobutyl)methylamine HCl dilution, 50 µL radioligand, 100 µL membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

1.4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of (1-Phenylcyclobutyl)methylamine HCl.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Monoamine Oxidase (MAO-A and MAO-B) Activity Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of (1-Phenylcyclobutyl)methylamine HCl on MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.

2.1. Materials and Reagents

  • Test Compound: (1-Phenylcyclobutyl)methylamine HCl

  • MAO Source: Human recombinant MAO-A and MAO-B, or rat liver mitochondria.

  • MAO Substrate: p-Tyramine

  • Selective Inhibitors:

    • MAO-A: Clorgyline

    • MAO-B: Selegiline or Pargyline

  • Detection Reagent: A commercially available kit containing a peroxidase and a fluorogenic substrate (e.g., Amplex Red).

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • 96-well Black Plates

  • Fluorescence Plate Reader

2.2. Diagram: MAO Activity Assay Principle

G cluster_reaction MAO Catalyzed Reaction cluster_detection Fluorometric Detection Tyramine p-Tyramine (Substrate) MAO MAO-A or MAO-B Tyramine->MAO H2O2 Hydrogen Peroxide (H₂O₂) (Product) MAO->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP AmplexRed Amplex Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin

Caption: Principle of the fluorometric MAO activity assay.

2.3. Assay Procedure

  • Prepare serial dilutions of (1-Phenylcyclobutyl)methylamine HCl in assay buffer.

  • In a 96-well black plate, add the following to each well (in triplicate):

    • Total Activity: 50 µL MAO enzyme, 50 µL assay buffer.

    • Inhibitor Control (for MAO-A assay): 50 µL MAO-A enzyme, 50 µL Clorgyline (at a concentration to fully inhibit MAO-A).

    • Inhibitor Control (for MAO-B assay): 50 µL MAO-B enzyme, 50 µL Selegiline (at a concentration to fully inhibit MAO-B).

    • Test Compound: 50 µL MAO enzyme, 50 µL of each (1-Phenylcyclobutyl)methylamine HCl dilution.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare the detection reagent according to the manufacturer's instructions.

  • Initiate the reaction by adding 100 µL of the substrate (p-Tyramine) to all wells.

  • Immediately add 50 µL of the detection reagent to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red).

2.4. Data Analysis

  • Subtract the background fluorescence (wells with no enzyme) from all readings.

  • Calculate the percentage of MAO activity in the presence of the test compound relative to the total activity.

  • Plot the percentage of activity against the log concentration of (1-Phenylcyclobutyl)methylamine HCl.

  • Determine the IC50 value using non-linear regression analysis.

Protocol 3: NMDA Receptor ([³H]MK-801) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of (1-Phenylcyclobutyl)methylamine HCl for the PCP binding site within the NMDA receptor ion channel.

3.1. Materials and Reagents

  • Test Compound: (1-Phenylcyclobutyl)methylamine HCl

  • Receptor Source: Rat forebrain membranes.

  • Radioligand: [³H]MK-801 (a non-competitive NMDA receptor antagonist).

  • Non-specific Binding (NSB) Competitor: Unlabeled MK-801 (10 µM) or PCP (100 µM).

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4.

  • 96-well Plates

  • Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in 0.5% PEI.

  • Filtration Manifold

  • Scintillation Vials and Cocktail

  • Liquid Scintillation Counter

3.2. Membrane Preparation

  • Homogenize rat forebrains in ice-cold assay buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step three times to wash the membranes.

  • Resuspend the final pellet in assay buffer, determine the protein concentration, and store at -80°C.

3.3. Assay Procedure

  • Prepare serial dilutions of (1-Phenylcyclobutyl)methylamine HCl in assay buffer.

  • Prepare the [³H]MK-801 working solution in assay buffer at a concentration of approximately its Kd value (typically 1-5 nM).

  • Thaw the membrane preparation on ice and dilute to the desired protein concentration (typically 100-200 µg protein per well).

  • In a 96-well plate, add the following to each well (in triplicate):

    • Total Binding: 50 µL assay buffer, 50 µL [³H]MK-801, 100 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL unlabeled MK-801, 50 µL [³H]MK-801, 100 µL membrane preparation.

    • Test Compound: 50 µL of each (1-Phenylcyclobutyl)methylamine HCl dilution, 50 µL [³H]MK-801, 100 µL membrane preparation.

  • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Terminate the reaction and process the samples as described in the monoamine transporter binding assay (Section 1.3, steps 6-8).

3.4. Data Analysis

  • Analyze the data as described for the mono-amine transporter binding assay (Section 1.4) to determine the IC50 and Ki values.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the comprehensive in vitro pharmacological characterization of (1-Phenylcyclobutyl)methylamine HCl. By systematically evaluating its interaction with monoamine transporters, monoamine oxidase enzymes, and the NMDA receptor, researchers can gain a deep understanding of its mechanism of action.

The provided Ki values for the monoamine transporters serve as a critical benchmark for validating experimental results.[1] The investigation into MAO and NMDA receptor interactions will further illuminate the potential for off-target effects or novel therapeutic applications. This integrated approach is essential for advancing our knowledge of this important sibutramine metabolite and for guiding future drug discovery efforts in the realm of CNS disorders.

References

  • Sibutramine - Wikipedia. (n.d.). Retrieved from [Link]

  • MERIDIA® (sibutramine hydrochloride monohydrate) Capsules Rx only DESCRIPTION. (2005, July 28). accessdata.fda.gov. Retrieved from [Link]

  • Sibutramine Hydrochloride: A New Anti-Obesity Drug. (n.d.). Clinician.com. Retrieved from [Link]

  • Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis. (n.d.). PMC. Retrieved from [Link]

  • Thermogenic effects of sibutramine and its metabolites. (n.d.). PMC. Retrieved from [Link]

  • 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. (n.d.). PubMed. Retrieved from [Link]

Sources

Method

Application Note: In Vivo Electrophysiological Evaluation of (1-Phenylcyclobutyl)methylamine HCl on Monoaminergic Circuitry

Executive Summary & Pharmacological Context (1-Phenylcyclobutyl)methylamine HCl (CAS: 209907-11-9) is a cyclobutane-containing phenethylamine derivative. Structurally, it shares a pharmacophore with known monoamine oxida...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

(1-Phenylcyclobutyl)methylamine HCl (CAS: 209907-11-9) is a cyclobutane-containing phenethylamine derivative. Structurally, it shares a pharmacophore with known monoamine oxidase (MAO) inactivators [1] and monoamine reuptake inhibitors (such as the active metabolites of sibutramine). In neuropharmacological drug development, determining the precise central nervous system (CNS) target engagement of such compounds is critical.

In vivo extracellular electrophysiology remains the gold standard for quantifying the functional impact of monoaminergic modulators [2]. Unlike in vitro binding assays, in vivo single-unit recordings preserve the intact neural circuitry, allowing researchers to measure the downstream physiological consequences of systemic drug administration—specifically, the autoreceptor-mediated suppression of spontaneous neuronal firing in the Dorsal Raphe Nucleus (DRN) and Locus Coeruleus (LC).

This application note provides a comprehensive, self-validating protocol for assessing the efficacy and mechanism of action of (1-Phenylcyclobutyl)methylamine HCl using in vivo electrophysiology in anesthetized rodents.

Scientific Principles: The Autoreceptor Feedback Loop

To understand the experimental design, one must understand the causality of monoaminergic feedback mechanisms. When a compound like (1-Phenylcyclobutyl)methylamine HCl is administered systemically, it crosses the blood-brain barrier and blocks the serotonin transporter (SERT) and/or norepinephrine transporter (NET), or inhibits MAO.

This blockade prevents the clearance of neurotransmitters, leading to an accumulation of 5-HT and NE in the somatodendritic regions of the DRN and LC, respectively. The excess neurotransmitters agonize local inhibitory autoreceptors (5-HT1A in the DRN and α2 in the LC). The activation of these G protein-coupled receptors opens inwardly rectifying potassium channels (GIRKs), hyperpolarizing the neuron and causing a measurable, dose-dependent decrease in the spontaneous firing rate [3].

G Drug (1-Phenylcyclobutyl)methylamine HCl Systemic Administration Target Inhibition of Monoamine Transporters / MAO Drug->Target Binds to Synapse Accumulation of 5-HT & NE in Somatodendritic Region Target->Synapse Prevents reuptake / breakdown Autoreceptor Activation of Autoreceptors (5-HT1A in DRN / α2 in LC) Synapse->Autoreceptor Agonizes Firing Suppression of Neuronal Firing (Measured via In Vivo E-phys) Autoreceptor->Firing Hyperpolarizes neuron

Fig 1. Autoreceptor-mediated feedback loop suppressing neuronal firing following monoamine modulation.

Experimental Methodology

Animal Preparation & Anesthesia

Causality of Choice: Isoflurane and other volatile anesthetics profoundly depress spontaneous monoaminergic firing, masking the effects of the test compound. Therefore, chloral hydrate (400 mg/kg, i.p.) or urethane (1.2–1.5 g/kg, i.p.) must be used to maintain a stable, long-lasting plane of anesthesia while preserving baseline firing rates.

  • Induction: Administer chloral hydrate (400 mg/kg, i.p.) to adult male Wistar or Sprague-Dawley rats (250–300 g).

  • Catheterization: Cannulate the lateral tail vein using a 24-gauge catheter. Flush with heparinized saline. This allows for the cumulative intravenous (i.v.) administration of (1-Phenylcyclobutyl)methylamine HCl without disturbing the stereotaxic setup.

  • Mounting: Secure the animal in a stereotaxic frame. Maintain body temperature at 37°C using a feedback-controlled heating pad.

Stereotaxic Surgery & Electrode Placement
  • Expose the skull and drill a burr hole over the target coordinates (referenced to bregma):

    • Dorsal Raphe Nucleus (DRN): AP: -7.8 mm, ML: 0.0 mm, DV: 4.5 to 7.0 mm.

    • Locus Coeruleus (LC): AP: -9.7 mm, ML: 1.3 mm, DV: 5.5 to 7.5 mm.

  • Lower a single-barreled glass micropipette (pulled to an impedance of 4–6 MΩ and filled with 2 M NaCl) into the target region using a hydraulic microdrive.

Single-Unit Recording & Baseline Establishment
  • Amplify the extracellular signal (e.g., 10,000x), filter it (bandpass 300–3000 Hz), and digitize it for spike sorting.

  • Identify target neurons based on strict, field-proven electrophysiological criteria (See Table 1).

  • Baseline: Once a stable neuron is isolated, record its spontaneous firing rate for a minimum of 5 minutes. Do not proceed if the firing rate fluctuates by more than 10%.

Pharmacological Challenge: A Self-Validating System

To construct a within-subject dose-response curve and minimize inter-animal variability, the drug is administered cumulatively.

  • Vehicle Injection: Administer 0.1 mL of saline (vehicle) i.v. to ensure the injection volume itself does not alter the firing rate.

  • Drug Administration: Inject (1-Phenylcyclobutyl)methylamine HCl i.v. in doubling doses (e.g., 0.1, 0.2, 0.4, 0.8, 1.6, 3.2 mg/kg) every 2–3 minutes. Record the firing rate continuously.

  • Self-Validating Reversal (Critical Step): Once maximal suppression is achieved, administer a selective antagonist (WAY-100135, 1 mg/kg for DRN; or Yohimbine, 1 mg/kg for LC).

    • Trustworthiness Check: If the suppression was genuinely caused by monoaminergic target engagement, the antagonist will immediately restore the firing rate to baseline. If the firing rate does not recover, the cell may have died or the drug is exerting non-specific neurotoxicity. Data from unreversed cells must be discarded.

Data Presentation & Expected Outcomes

The following table summarizes the quantitative identification criteria and the expected pharmacological responses when evaluating a monoamine modulator like (1-Phenylcyclobutyl)methylamine HCl.

Table 1: Electrophysiological Criteria and Expected Pharmacological Responses

ParameterDorsal Raphe Nucleus (5-HT)Locus Coeruleus (NE)Ventral Tegmental Area (DA)
Spontaneous Firing Rate (Hz) 0.5 – 2.51.0 – 5.02.0 – 10.0
Action Potential Duration > 2.0 ms> 2.0 ms> 2.5 ms
Waveform Morphology Triphasic (positive-negative-positive)Biphasic or TriphasicTriphasic (often with a 'notch')
Expected Response to Drug Dose-dependent suppressionDose-dependent suppressionMild suppression / No change
Reversal Agent (Validation) WAY-100135 (5-HT1A antag.)Yohimbine (α2 antag.)Haloperidol (D2 antag.)

Troubleshooting & Quality Control

  • Loss of Signal During Injection: Intravenous injections can cause transient changes in blood pressure, leading to brain pulsation and loss of the isolated cell. Solution: Inject the compound slowly over 30–60 seconds. Ensure the stereotaxic ear bars are securely fastened.

  • Incomplete Reversal: If the antagonist only partially restores the firing rate, (1-Phenylcyclobutyl)methylamine HCl may be exhibiting off-target effects (e.g., direct ion channel blockade). In such cases, in vitro patch-clamp studies should be conducted to rule out direct hERG or sodium channel inhibition.

  • Lack of Baseline Stability: If the baseline firing rate is steadily declining before drug administration, the animal's anesthesia plane may be too deep, or the electrode may be mechanically damaging the cell. Withdraw the electrode and locate a new cell in a different track.

References

  • Silverman, R. B., & Zieske, P. A. (1986). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Biochemistry.[Link]

  • Guiard, B. P., El Mansari, M., & Blier, P. (2008). Functional interactions between dopamine, serotonin and norepinephrine neurons: an in-vivo electrophysiological study in rats with monoaminergic lesions. International Journal of Neuropsychopharmacology.[Link]

  • Blier, P., & El Mansari, M. (2013). In vivo electrophysiological recordings of the effects of antidepressant drugs. Pharmacological Reviews / PMC.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (1-Phenylcyclobutyl)methylamine HCl Experiments

An in-depth guide to navigating the complexities of synthesizing and purifying (1-Phenylcyclobutyl)methylamine HCl. Welcome to the Technical Support Center for (1-Phenylcyclobutyl)methylamine HCl. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of synthesizing and purifying (1-Phenylcyclobutyl)methylamine HCl.

Welcome to the Technical Support Center for (1-Phenylcyclobutyl)methylamine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis, purification, and analysis of this compound. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you achieve consistent, high-purity results.

Frequently Asked Questions (FAQs)

Here we address the most common issues researchers face.

Q1: Why is my yield of (1-Phenylcyclobutyl)methylamine unexpectedly low?

Low yields in the reductive amination synthesis are typically traced back to one of three areas: inefficient imine formation, suboptimal reducing agent selection, or incorrect reaction conditions. The initial formation of the imine from 1-phenylcyclobutanecarbaldehyde and methylamine is a critical equilibrium-dependent step. This equilibrium can be unfavorably shifted by the presence of water or an inappropriate pH. Furthermore, using a reducing agent that is too strong, such as sodium borohydride (NaBH₄), can lead to the premature reduction of the starting aldehyde before it has a chance to form the imine, thus lowering the overall yield of the desired amine.[1][2]

Q2: My product oiled out during HCl salt formation and refuses to crystallize. What's happening?

The inability of an amine hydrochloride salt to crystallize, often resulting in a persistent oil or gum, is almost always an indication of impurities or the presence of residual water or solvent.[3] Even minor impurities can significantly disrupt the crystal lattice formation. Amine salts are also frequently hygroscopic, meaning they readily absorb moisture from the air, which can prevent crystallization.[4][5] Thoroughly drying the freebase amine, potentially by azeotropic distillation with toluene, before attempting salt formation is a critical step.[3]

Q3: My final product is a sticky, hygroscopic solid that is difficult to handle. How can I improve its physical properties?

A sticky or gummy product is a classic sign of hygroscopicity and/or residual solvent.[3][6] Amine hydrochlorides have a tendency to absorb atmospheric moisture, leading to a less crystalline, more "sticky" appearance.[7][8] To obtain a free-flowing crystalline powder, rigorous drying under a high vacuum, sometimes with gentle heating, is essential. If the issue persists, it may indicate that the salt is not completely anhydrous, and re-dissolving in a solvent like isopropanol followed by co-evaporation with a non-polar solvent like toluene can help remove trace water before the final crystallization.[3]

Q4: I'm seeing unexpected peaks in my NMR or GC-MS analysis. What are the likely culprits?

Extraneous peaks in analytical data can arise from several sources. In the context of this synthesis, common impurities include unreacted starting materials (e.g., 1-phenylcyclobutanecarbaldehyde), over-alkylation products, or byproducts from side reactions.[9] For GC-MS analysis, it is important to remember that the non-volatile HCl salt will not be observed; the analysis is performed on the freebase amine. Artifacts can also be generated during the analysis itself. For instance, using methanol or ethanol as the injection solvent for GC-MS can lead to the formation of imine condensation products, which appear as peaks with a mass 12 or 26 units higher than the parent amine, respectively.[10]

In-Depth Troubleshooting Guides

Part 1: Synthesis via Reductive Amination

The synthesis of (1-Phenylcyclobutyl)methylamine is commonly achieved through the reductive amination of 1-phenylcyclobutanecarbaldehyde with methylamine. Inconsistent results often originate here.

Caption: Troubleshooting logic for low yield in reductive amination.

  • Imine Formation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-phenylcyclobutanecarbaldehyde in a suitable solvent (e.g., methanol, MeOH).

  • Add methylamine (as a solution in a compatible solvent) and 1.1 equivalents of acetic acid to catalyze imine formation.[2] If sluggish, consider adding activated 3Å or 4Å molecular sieves to drive the equilibrium by removing water.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath.

  • Slowly add a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions. These reagents selectively reduce the imine in the presence of the aldehyde.[1]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction carefully with water. Basify the solution to a pH > 10 with NaOH to ensure the amine is in its freebase form.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude freebase amine.

ParameterRecommendedRationale
Catalyst Acetic Acid (1.1 eq.)Mildly acidic conditions (pH 4-5) are optimal for imine formation.[1][2]
Reducing Agent NaBH₃CN or NaBH(OAc)₃Selectively reduces the imine over the aldehyde, preventing byproduct formation and maximizing yield.[1]
Water Removal Molecular Sieves (optional)Drives the imine formation equilibrium forward, which can be crucial for sluggish reactions.[2]
Monitoring TLC / LC-MSConfirms the consumption of starting material and formation of the intermediate imine before reduction.
Part 2: Purification and HCl Salt Formation

A robust purification strategy is essential for obtaining a high-quality, crystalline final product.

Caption: Standard workflow for purification and HCl salt formation.

If the product precipitates as an oil or fails to crystallize, consider the following advanced techniques.

  • Ensure Purity: Impurities are a primary inhibitor of crystallization.[3] If the crude product is suspected to be impure, first purify the freebase amine using flash column chromatography on silica gel before attempting salt formation.

  • Azeotropic Water Removal: Before adding HCl, dissolve the crude amine in toluene and evaporate the solvent on a rotary evaporator. This process, repeated 2-3 times, effectively removes trace amounts of water that can hinder crystallization.[3]

  • Two-Solvent Recrystallization: This is a powerful technique for inducing crystallization.[11]

    • Dissolve the crude HCl salt in a minimal amount of a hot solvent in which it is highly soluble (e.g., isopropanol, methanol).

    • Slowly add a "anti-solvent" in which the salt is poorly soluble (e.g., anhydrous diethyl ether, hexane) dropwise until the solution becomes persistently cloudy.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer to maximize crystal growth.

  • Solvent Stripping: Sometimes, repeatedly dissolving the oily product in a volatile solvent like dichloromethane (DCM) and stripping it on a rotary evaporator can induce crystallization.[3]

Part 3: Analysis and Characterization

Accurate analysis is key to confirming product identity and purity.

NMR is invaluable for structural confirmation.

Proton EnvironmentExpected ¹H-NMR Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl (Ar-H )~7.2 - 7.4Multiplet5H
Methylene (-CH ₂-N)~2.8 - 3.0Singlet/Doublet2H
Cyclobutyl (-CH ₂-)~1.8 - 2.5Multiplets6H
Amine (-NH ₂)Variable, often broadSinglet (broad)2H
  • Note on N-H Protons: The amine proton signal can be broad and its chemical shift is highly dependent on concentration and solvent. To confirm its identity, perform a "D₂O shake," where a drop of deuterium oxide is added to the NMR tube. The N-H protons will exchange with deuterium, causing the peak to disappear from the spectrum.[12]

GC-MS is used to assess purity and confirm molecular weight.

  • Sample Preparation: The sample must be analyzed as the free base . This is typically achieved by dissolving the HCl salt in water, basifying with NaOH, extracting with a solvent like ether or DCM, drying the organic layer, and injecting the resulting solution.

  • Potential Pitfalls:

    • Peak Tailing: The basic nature of amines can cause poor peak shape (tailing) on standard GC columns. Using columns with an inert flow path is highly recommended to achieve sharp, symmetrical peaks.[13][14]

    • Solvent-Induced Artifacts: As mentioned in the FAQs, avoid using protic solvents like methanol or ethanol for injection, as they can react with the amine in the hot injector port to form condensation products, leading to erroneous peaks in the chromatogram.[10] Chloroform or dichloromethane are more suitable choices.

References

  • Sciencemadness Discussion Board. (2009, July 25). Forming oxalate salts of amines.

  • Childers, W. E., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342.

  • Aher, N. G., et al. (2010). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Indian Journal of Pharmaceutical Sciences, 72(5), 559–567.

  • Peng, C., & Chan, C. K. (2001). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts. Journal of Geophysical Research: Atmospheres, 106(D14), 14,653-14,661.

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

  • Estillore, A. D., et al. (2017). Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic marine aerosol. Physical Chemistry Chemical Physics, 19(31), 20519–20534.

  • Childers, W. E., et al. (2004). Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.

  • Reddit r/chemistry. (2025, February 13). What's wrong with my reductive amination? I barely got any product.

  • OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads.

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Phenylcyclohexylamine Hydrochloride.

  • Smolecule. (2026). Frequently Asked Questions: Purification Troubleshooting.

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?.

  • FCT EMIS. PROPERTIES OF SALTS.

  • Reddit r/Chempros. (2024, May 2). Reductive amination difficulties - poor conversion.

  • ResearchGate. Properties of salts being studied.

  • ChemicalBook. (1-PHENYLCYCLOBUTYL)METHYLAMINE CAS#: 91245-59-9.

  • Sigma-Aldrich. C-(1-Phenyl-cyclobutyl)-methylamine.

  • Wang, Y., et al. (2021). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society, 143(1), 433–443.

  • Rowles, H. T., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Catalysis Science & Technology, 12(10), 3196-3211.

  • BenchChem. (2025). Technical Support Center: Purification of 1-Phenylcyclohexylamine Hydrochloride.

  • Agilent. GC AND GC/MS.

  • Matrix Scientific. C-(1-Phenyl-cyclobutyl)-methylamine.

  • Organic Syntheses. Methylamine hydrochloride.

  • CymitQuimica. CAS 593-51-1: Methylamine hydrochloride.

  • Santa Cruz Biotechnology. Methylamine hydrochloride.

  • PrepChem.com. Preparation of methylamine hydrochloride.

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine.

  • Google Patents. Methylamines purification process.

  • Sciencemadness Discussion Board. (2010, January 23). questions regarding methylamine synthesis impurities.

  • Aleksic, M., et al. (2016). Mechanistic understanding of molecular initiating events (MIEs) using NMR spectroscopy. Toxicology Research, 5(2), 434-445.

  • Knowledge. (2024, December 16). What Chemical Reactions Can Methylamine Hydrochloride Undergo?.

  • Sciencemadness Discussion Board. (2024, July 23). Purifying methylamine HCl from a solution with excess HCl.

  • Little, J. L., et al. (2015). Qualitative Gas Chromatography-Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases. Journal of The American Society for Mass Spectrometry, 26(7), 1159–1166.

  • CymitQuimica. C-(1-Phenyl-cyclobutyl)-methylamine.

  • Erowid. Methylamine Synthesis FAQ.

  • Clark, C. R., et al. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Chromatographic Science, 30(10), 399–404.

  • ChemBK. (2024, April 11). Methylamine hydrochloride.

  • LookChem. Cas 593-51-1,Methylamine hydrochloride.

  • VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS.

Sources

Optimization

Technical Support Center: Injection Optimization for (1-Phenylcyclobutyl)methylamine HCl

Current Status: Operational Topic: Chromatography Method Development / Sample Introduction Molecule Class: Amphiphilic Amine Salt Executive Summary & Chemical Context[1][2] Why this matters: (1-Phenylcyclobutyl)methylami...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Chromatography Method Development / Sample Introduction Molecule Class: Amphiphilic Amine Salt

Executive Summary & Chemical Context[1][2]

Why this matters: (1-Phenylcyclobutyl)methylamine HCl presents a classic "amphiphilic" challenge in Reverse Phase HPLC (RP-HPLC). As a hydrochloride salt of a primary amine, it possesses high aqueous solubility and ionic character. However, the phenyl-cyclobutyl moiety introduces significant hydrophobicity and steric bulk.

Optimizing injection volume for this molecule is not just about "how much" you inject, but "in what" you inject it. The interaction between your sample diluent (injection solvent) and the initial mobile phase conditions is the primary determinant of peak symmetry and sensitivity.

The Core Conflict:

  • High Solubility: The HCl salt dissolves readily in Methanol (MeOH) or Acetonitrile (ACN).

  • Chromatographic Risk: Injecting large volumes of these strong organic solvents into an aqueous mobile phase causes "Solvent Strength Mismatch," leading to peak fronting and loss of resolution.[1]

Diagnostic Guide: Reading Your Chromatogram

Before optimizing, identify if injection volume is your actual problem.[2][3] Use this diagnostic matrix:

SymptomVisual CueRoot CauseImmediate Action
Peak Fronting Peak rises slowly, drops sharply (shark fin shape).Solvent Strength Mismatch. The injection solvent is stronger (more organic) than the Mobile Phase.[2][4]Dilute sample with water or reduce injection volume.
Peak Tailing Peak rises sharply, trails off slowly.Secondary Interactions. Silanol activity interacting with the amine group.Ensure Mobile Phase pH is acidic (pH < 3.0) or add modifier (TEA).
Peak Splitting The top of the peak has a doublet or "shoulder."Volume Overload. The sample plug is physically too large for the column geometry.Reduce injection volume by 50%.
Broadening Peak is symmetrical but excessively wide.Extra-Column Volume or Diffusion. Check tubing length/diameter; ensure sample is focused.

The Mechanism: Solvent Strength Mismatch[3][4][6][7][8][9][10]

To master injection volume, you must understand the hydrodynamics inside the column head.

The "Focusing" Effect (Ideal)

When you inject (1-Phenylcyclobutyl)methylamine HCl dissolved in a weak solvent (e.g., 90% Water / 10% MeOH) into a similar mobile phase:

  • The sample molecules enter the column.[1][2][4][5][6][7][8][9]

  • They immediately interact with the stationary phase (C18) because the solvent doesn't compete for them.

  • They "stick" in a narrow band at the inlet.

  • Result: You can inject larger volumes (up to 50-100 µL on standard columns) to gain sensitivity without losing resolution.

The "Washout" Effect (Problematic)

When you inject the same molecule dissolved in 100% Methanol (Strong Solvent):

  • The sample plug enters the column.[5][6][7]

  • The molecules inside the plug remain dissolved in the Methanol and travel quickly down the column.

  • Only when the mobile phase dilutes the edges of the plug do the molecules interact with the stationary phase.

  • Result: The peak smears, causing fronting or splitting.[5][10]

Optimization Protocol: The "Loadability Study"

Do not guess. Follow this self-validating protocol to determine the Maximum Injection Volume (MIV) for your specific method.

Prerequisites
  • Column: Standard C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH is critical for the amine).

  • Mobile Phase B: Acetonitrile.[2]

  • Detection: UV @ 210-220 nm (Phenyl absorption).

Step-by-Step Workflow

Phase 1: Diluent Screening

  • Prepare a 1 mg/mL stock of (1-Phenylcyclobutyl)methylamine HCl in 100% MeOH.

  • Dilute to working concentration (e.g., 0.1 mg/mL) using three different diluents:

    • Diluent A: 100% MeOH (Strong)

    • Diluent B: 50:50 MeOH:Water

    • Diluent C: Initial Mobile Phase composition (e.g., 95:5 Water:ACN).

Phase 2: Volume Escalation Inject each diluent at increasing volumes: 1 µL, 5 µL, 10 µL, 20 µL, 50 µL.

Phase 3: Data Analysis (The 10% Rule) Plot the Peak Width at Half Height (Wh) vs. Injection Volume .

  • The MIV is the point where the peak width increases by more than 10% compared to the lowest injection volume.

Optimization Logic Flowchart

InjectionOptimization Start Start Optimization CheckSolubility Check Solubility of (1-Phenylcyclobutyl)methylamine HCl Start->CheckSolubility SelectDiluent Select Initial Diluent CheckSolubility->SelectDiluent Soluble in Water/MeOH InjSeries Run Injection Series (1, 5, 10, 20, 50 µL) SelectDiluent->InjSeries AnalyzeShape Analyze Peak Shape (Asymmetry Factor) InjSeries->AnalyzeShape Fronting Peak Fronting Observed? AnalyzeShape->Fronting WeakDiluent Switch to Weaker Diluent (Increase Aqueous %) Fronting->WeakDiluent Yes (Strong Solvent Effect) Tailing Peak Tailing Observed? Fronting->Tailing No WeakDiluent->InjSeries Retest ReduceVol Reduce Injection Volume AdjustPH Adjust Mobile Phase pH (Ensure Acidic) Tailing->AdjustPH Yes (Silanol Interaction) Success Optimal Volume Identified (MIV) Tailing->Success No (Peak Symmetric) AdjustPH->InjSeries Retest

Caption: Decision tree for optimizing injection parameters based on peak morphology.

Frequently Asked Questions (FAQs)

Q: Can I inject 100% aqueous samples to maximize focusing? A: Yes, but with a caveat. (1-Phenylcyclobutyl)methylamine HCl is highly soluble in water, making 100% aqueous injection ideal for "focusing." However, ensure your needle wash solvent is strong enough (e.g., 50:50 MeOH:Water) to prevent carryover of the hydrophobic phenyl ring on the needle surface.

Q: My sample precipitates when I dilute with water. What now? A: If the concentration is too high, the "salting out" effect might occur, though less likely with this HCl salt. If you must use a high-organic diluent (e.g., 100% MeOH) for solubility, you are limited to very small injection volumes (typically < 5 µL on a 4.6mm column) to avoid peak distortion [1].

Q: How does the HCl salt form affect the chromatography? A: The HCl salt dissociates in the mobile phase. The amine will exist as a cation (R-NH3+) at acidic pH. This protects it from hydrophobic collapse but makes it susceptible to interacting with negatively charged silanols on the silica surface. Always use a low pH mobile phase (Formic Acid or TFA) to suppress these silanols [2].

Q: What is the "1% Rule"? A: A standard guideline states that if injecting in a strong solvent, the volume should not exceed 1% of the total column void volume.

  • Example: A 150 x 4.6 mm column has a void volume of ~1.6 mL.

  • Limit: 1% = 16 µL.

  • Reality: For this specific amine in 100% MeOH, you may see distortion even at 10 µL.

References

  • Dolan, J. (2024).[2] Effects of Strong Organic Solvents on Peak Shape. Separation Science. Available at: [Link]

  • Stoll, D. (2020). The Role of the Injection Solvent. LCGC International. Available at: [Link]

Sources

Troubleshooting

Preventing degradation of (1-Phenylcyclobutyl)methylamine HCl in stock solutions

Technical Support Center: Preventing Degradation of (1-Phenylcyclobutyl)methylamine HCl Stock Solutions Introduction As a Senior Application Scientist, I frequently encounter researchers facing assay irreproducibility du...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of (1-Phenylcyclobutyl)methylamine HCl Stock Solutions

Introduction

As a Senior Application Scientist, I frequently encounter researchers facing assay irreproducibility due to compromised stock solutions. (1-Phenylcyclobutyl)methylamine HCl is a critical primary amine building block and reference standard. While the hydrochloride salt confers excellent solid-state stability, transitioning the compound into a stock solution (e.g., in DMSO or aqueous buffers) introduces thermodynamic and kinetic vulnerabilities. This guide provides self-validating protocols and mechanistic insights to ensure absolute scientific integrity in your experimental workflows.

Part 1: The Causality of Degradation (Mechanistic Insights)

Understanding why a molecule degrades is the first step in preventing it. For (1-Phenylcyclobutyl)methylamine HCl, degradation in solution is driven by three primary mechanisms:

  • pH-Dependent Free-Basing & Precipitation: The HCl salt is highly soluble in polar solvents. However, if the pH of an aqueous diluent exceeds the amine's pKa, it reverts to the free base form. This form is highly lipophilic, leading to rapid precipitation or volatilization out of solution.

  • Oxidative Susceptibility: While primary amines are generally more stable than secondary or tertiary amines, they can still undergo oxidation to form hydroxylamines or imines. This is heavily catalyzed by trace heavy metals, dissolved oxygen, or peroxides present in degraded, older DMSO stocks [MedChemExpress][1].

  • Photolytic Cleavage: The phenyl ring conjugated near the strained cyclobutane ring creates a vulnerability to UV light. Prolonged exposure can lead to radical formation and subsequent ring-opening or degradation[BenchChem][2].

G API (1-Phenylcyclobutyl) methylamine HCl FreeBase Free Base Form (Precipitation) API->FreeBase Alkaline pH (>9.0) Oxidation N-Oxidation Products (Hydroxylamines) API->Oxidation Trace Metals / O2 Photolysis Photolytic Cleavage (Ring Opening) API->Photolysis UV Light Exposure

Mechanistic degradation pathways of (1-Phenylcyclobutyl)methylamine HCl.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for long-term stock solutions? A1: Anhydrous, amine-free DMSO is the gold standard for long-term storage. Aqueous buffers should only be used for working solutions prepared fresh daily. It is critical to use freshly opened DMSO, as the solvent is highly hygroscopic; water absorption introduces localized hydrolysis risks and accelerates peroxide formation[MedChemExpress][1].

Q2: Why did my stock solution turn yellow over time? A2: Discoloration (e.g., a shift from colorless to light yellow) is a classic physical sign of oxidative degradation or photolytic breakdown of the primary amine [BenchChem][3]. This typically occurs when solutions are subjected to repeated freeze-thaw cycles, which introduces ambient room air (oxygen) and moisture into the vial.

Q3: Can I store the aqueous working solution for my assays? A3: We do not recommend storing aqueous solutions for more than 24 hours. If absolutely necessary, store at 2-8°C for less than a day. For long-term storage, solutions must be kept in DMSO at -80°C, which extends stability up to 6 months[Cayman Chemical][4].

Part 3: Quantitative Stability Profiles

To ensure reproducibility, adhere strictly to the maximum recommended storage durations outlined below.

Storage ConditionSolventTemperatureMax Recommended DurationPrimary Risk Factor
Solid (Lyophilized)N/A-20°C> 2 YearsMoisture absorption (Hygroscopy)
Stock SolutionAnhydrous DMSO-80°C6 MonthsFreeze-thaw cycling
Stock SolutionAnhydrous DMSO-20°C1 MonthPeroxide formation in DMSO
Working SolutionAqueous Buffer (pH 7.4)4°C< 24 HoursMicrobial growth, Free-basing
Working SolutionAqueous Buffer (pH > 9)25°C< 1 HourPrecipitation of free base

Part 4: Troubleshooting Guide

  • Issue: Precipitation upon dilution into aqueous assay buffer.

    • Root Cause: The pH of the assay buffer exceeds the pKa of the amine, or the DMSO stock was subjected to "cold-shock" (diluted while still freezing).

    • Resolution: Ensure the final assay buffer is properly buffered (pH 7.0-7.4). Always pre-warm the DMSO stock to room temperature before dilution.

  • Issue: Unexpected secondary peaks in HPLC/LC-MS analysis.

    • Root Cause: Photolytic or oxidative degradation during storage.

    • Resolution: Conduct forced degradation studies to identify the peaks. Ensure all stock solutions are stored in amber vials and purged with an inert gas.

Part 5: Step-by-Step Methodologies

Workflow 1: Preparation of a Self-Validating 10 mM Stock Solution This protocol is designed to eliminate environmental variables that cause degradation.

  • Equilibration: Allow the lyophilized vial of (1-Phenylcyclobutyl)methylamine HCl to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric condensation on the cold powder.

  • Solvent Preparation: Use only freshly opened, anhydrous DMSO (≥99.9% purity).

  • Dissolution: Add the calculated volume of DMSO to achieve a 10 mM concentration. Vortex gently.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50-100 µL) in amber glass vials to prevent photolytic degradation [BenchChem][2].

  • Inert Gas Purging: Gently blow a stream of Argon or dry Nitrogen gas over the headspace of each vial for 3-5 seconds to displace oxygen[Cayman Chemical][4].

  • Storage: Cap tightly and immediately transfer to a -80°C freezer [BenchChem][3].

Workflow Step1 Equilibrate Lyophilized API Step2 Dissolve in Anhydrous DMSO Step1->Step2 Sonication Step3 Aliquot into Amber Vials Step2->Step3 Sterile Filter Step4 Argon/N2 Purge Step3->Step4 Prevent Oxidation Step5 Store at -80°C Step4->Step5 Seal Tightly

Optimal workflow for preparing and storing amine hydrochloride stock solutions.

Workflow 2: Forced Degradation Study (Stability-Indicating Assay) A trustworthy protocol must be self-validating. By intentionally degrading the sample, you prove that your analytical method can accurately separate the parent compound from its degradation products[Research Journal of Pharmacy and Technology][5].

  • Acid/Base Hydrolysis: Mix 100 µL of the stock solution with 100 µL of 0.1 M HCl or 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize the solution before injection.

  • Oxidative Stress: Mix 100 µL of the stock solution with 100 µL of 3% H₂O₂. Incubate at room temperature, protected from light, for 24 hours.

  • Photolytic Stress: Expose the stock solution in a clear quartz vial to a UV lamp (254 nm) for 24 hours[Chemical Methodologies][6].

  • Chromatographic Analysis: Inject the standard (unstressed) sample and the stressed samples into an HPLC-UV/MS system. Calculate the peak area of the parent compound and verify the resolution of any new degradation peaks.

References

  • Title: Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC Source: rjptonline.org URL: [Link]

  • Title: Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin Source: chemmethod.com URL: [Link]

Sources

Optimization

Technical Support Center: Addressing Motor Toxicity of (1-Phenylcyclobutyl)methylamine HCl

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals investigating the motor toxicity effects of (1-Phenylcyclobutyl)methylamine HCl in...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals investigating the motor toxicity effects of (1-Phenylcyclobutyl)methylamine HCl in animal studies. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity and reproducibility of your experimental findings.

Introduction

(1-Phenylcyclobutyl)methylamine is a compound with a structure that suggests potential interactions with the central nervous system. Its analogs have been investigated for various pharmacological activities, including anticonvulsant properties.[1][2] Structurally related to phencyclidine (PCP), there is a strong rationale for investigating its potential as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Furthermore, some studies indicate that compounds in this class can act as monoamine oxidase (MAO) inactivators.[3] Both NMDA receptor antagonism and MAO inhibition can significantly impact motor function, making a thorough assessment of motor toxicity a critical component of any preclinical safety evaluation.[4][5]

This document serves as a technical resource to navigate the complexities of assessing these motor effects, from initial study design to nuanced data interpretation and post-mortem analyses.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that arise during the in-vivo assessment of (1-Phenylcyclobutyl)methylamine HCl.

Q1: What are the expected signs of motor toxicity with (1-Phenylcyclobutyl)methylamine HCl and its analogs?

Answer: Given its structural similarity to PCP and potential action as an NMDA receptor antagonist, you should be prepared to observe a range of dose-dependent motor effects.[1][2] These may include:

  • Hyperlocomotion: An increase in general movement, which can be a sign of psychostimulant effects.[6]

  • Stereotypy: Repetitive, invariant behaviors such as head weaving, circling, or gnawing.

  • Ataxia: A lack of voluntary coordination of muscle movements, which can manifest as an unsteady or staggering gait.

  • Motor Incoordination and Imbalance: Deficits in fine motor control and balance, which are often the most sensitive indicators of motor toxicity.

  • Catalepsy: A failure to correct an externally imposed posture, indicating significant disruption of motor control.[7]

It is crucial to establish a dose-response curve, as low doses might produce hyperlocomotion while higher doses could lead to ataxia and severe incoordination.

Q2: I am planning my first study. How should I design the experiment to assess motor toxicity effectively?

Answer: A robust study design is fundamental for obtaining reliable and interpretable data. Preclinical toxicology studies should be carefully planned to include relevant species, appropriate animal numbers, and justified dose levels and administration routes.[8][9]

Here is a logical workflow for your study design:

cluster_0 Phase 1: Study Design cluster_1 Phase 2: In-Life Assessment cluster_2 Phase 3: Post-Mortem Analysis cluster_3 Phase 4: Data Analysis A Dose Range-Finding (Determine MTD & NOAEL) B Group Allocation (e.g., Vehicle, Low, Mid, High Dose) A->B C Define Study Duration (Acute vs. Repeated Dose) B->C D Select Behavioral Assays C->D E Acclimatization & Training D->E F Compound Administration E->F G Behavioral Testing (Rotarod, Open Field, etc.) F->G H Clinical Observations (Daily Checks, Body Weight) G->H I Tissue Collection (Brain Perfusion & Extraction) H->I J Histopathology (H&E, Nissl Staining) I->J K Immunohistochemistry (e.g., Iba1, GFAP) I->K L Statistical Analysis J->L K->L M Interpretation & Reporting L->M

Caption: General workflow for motor toxicity assessment.

Key considerations include:

  • Dose Selection: Conduct a dose range-finding study to identify the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL).[5] The highest dose in your main study should produce observable toxicity but not be lethal.[10]

  • Controls: Always include a vehicle control group that receives the same injection volume and handling as the treated groups.

  • Species: Rodents (mice or rats) are commonly used for initial toxicology screening due to their high reproduction rate and relatively low costs.[7]

  • Regulatory Guidelines: Design your studies in accordance with guidelines from regulatory bodies like the FDA and principles of Good Laboratory Practice (GLP) to ensure data quality and integrity.[4][5][8]

Q3: Which behavioral tests are most appropriate for evaluating the motor toxicity of this compound?

Answer: No single test can assess all aspects of motor dysfunction.[7] Therefore, a battery of tests is recommended to characterize the toxicological profile comprehensively.

Behavioral TestPrimary MeasureKey AdvantagesConsiderations
Rotarod Test Motor coordination, balance, motor learning.[11][12]Highly quantitative, sensitive to CNS insults, widely validated.Requires animal training; performance can be affected by motivation and fatigue.
Open Field Test Locomotor activity, exploratory behavior, anxiety.[7]Simple, provides multiple data points (distance, speed, zone entries).Results can be confounded by anxiety; requires habituation.
Beam Walking Test Gait, fine motor control, balance.[7]Challenges the animal's ability to maintain balance in a difficult task.Scoring can be subjective without automated systems; requires training.
Grip Strength Test Neuromuscular function, muscle strength.[12][13]Direct measure of muscle function, simple and quick to perform.Can be influenced by animal's motivation and handling stress.
Cylinder Test Forelimb use asymmetry, spontaneous motor activity.[7][11]Useful for detecting unilateral motor deficits without training.Less sensitive for bilateral deficits; requires manual scoring.
Pole Test Bradykinesia (slowness of movement), coordination.[13]Assesses the ability to coordinate limbs for a complex movement.Primarily used in models of Parkinson's disease but applicable for general motor deficits.
Q4: My animals show high variability in the Rotarod test. How can I troubleshoot this?

Answer: High variability is a common issue that can mask true compound effects. Here is a logical approach to troubleshooting:

A High Variability in Rotarod Data? B Review Training Protocol A->B C Assess Environmental Factors A->C D Standardize Handling A->D E Check Animal Health A->E F Is training consistent across all animals? (e.g., same number of trials, same speed) B->F G Is the environment stable? (light, noise, time of day) C->G H Are all experimenters handling animals identically? D->H I Are animals healthy? (No pre-existing deficits, proper weight) E->I J Implement standardized training regimen F->J K Control environmental variables G->K L Train all handlers; blind the study H->L M Exclude unhealthy animals pre-test I->M

Caption: Troubleshooting logic for behavioral assays.

  • Inadequate Training: Ensure all animals receive a consistent training regimen for 2-3 days before the test day. The goal is for them to learn the task so you are measuring drug-induced impairment, not a learning deficit.

  • Environmental Consistency: Test all animals at the same time of day to control for circadian rhythm effects. Maintain consistent lighting and minimize auditory disturbances in the testing room.

  • Handling: Gentle and consistent handling by the experimenter is crucial. Stress can significantly impact performance. Whenever possible, the experimenter scoring the test should be blinded to the treatment groups to prevent bias.

  • Baseline Performance: Record a baseline performance for all animals before dosing. This allows you to use each animal as its own control and can help normalize the data.

Q5: Beyond behavioral tests, what other endpoints should I consider to confirm neurotoxicity?

Answer: Behavioral changes are functional readouts of underlying neural events. To confirm that motor deficits are due to neurotoxicity, post-mortem analysis is essential.[14]

  • Histopathology: This is the gold standard for identifying structural lesions in the nervous system.[15][16]

    • Techniques: Use standard stains like Hematoxylin and Eosin (H&E) to assess general morphology and identify overt lesions like necrosis. Employ Nissl staining to visualize neuronal cell bodies; neuronal loss or chromatolysis (dissolution of Nissl bodies) can be a sign of injury.[17]

    • Brain Regions: Focus on areas critical for motor control, such as the substantia nigra, striatum, motor cortex, and cerebellum. The National Toxicology Program (NTP) has modified its protocols to include more extensive evaluation of key anatomic subsites.[18]

  • Immunohistochemistry (IHC): IHC uses antibodies to label specific cellular markers, providing more specific information about the neurotoxic process.

    • Glial Activation: Stain for Iba1 (microglia) and GFAP (astrocytes). An increase in these markers (gliosis) is a hallmark of neuroinflammation and is often observed in response to neuronal injury.[19]

    • Neuronal Death: Markers like Fluoro-Jade B or activated caspase-3 can be used to label degenerating neurons.

  • Biochemical Assays: Since the compound may affect monoamine systems, measuring neurotransmitter levels (e.g., dopamine and its metabolites) in micro-dissected brain regions like the striatum can provide crucial mechanistic insights.

Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination in Rodents

This protocol describes a standard accelerating rotarod procedure to assess motor coordination and balance.

  • Apparatus: An automated rotarod unit with a textured rod (e.g., 3 cm diameter for mice) and fall detection sensors.

  • Acclimatization & Training (3 Days):

    • Day 1-2: Place each animal on the stationary rod for 60 seconds. Then, begin rotating the rod at a low, constant speed (e.g., 4 RPM) for 2-3 trials of 60-120 seconds each.

    • Day 3 (Baseline): Conduct a pre-test using the accelerating paradigm (see step 4) to establish a baseline latency to fall for each animal. Animals that consistently fall off within a very short time (<15 seconds) may be excluded.

  • Compound Administration: Administer (1-Phenylcyclobutyl)methylamine HCl or vehicle via the intended route (e.g., IP, PO). Test at the time of peak expected plasma concentration, which should be determined in preliminary pharmacokinetic studies.

  • Testing Procedure:

    • Place the animal on the rotarod.

    • Start the trial, which should begin with the rod rotating at a slow speed (e.g., 4 RPM).

    • The rod should accelerate smoothly and consistently over a set period (e.g., from 4 to 40 RPM over 5 minutes).

    • Record the latency (in seconds) for the animal to fall off the rod or to cling to the rod and make two full passive rotations without attempting to walk.

    • Conduct 3 trials per animal with a 15-20 minute inter-trial interval.

  • Data Analysis:

    • Average the latency to fall across the three trials for each animal.

    • Compare the mean latencies between the vehicle and drug-treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Post-mortem Tissue Collection and Preparation for Histopathology

This protocol ensures optimal tissue preservation for subsequent histological analysis.

  • Anesthesia: Deeply anesthetize the animal (e.g., with an overdose of sodium pentobarbital) until it is unresponsive to a paw pinch.

  • Transcardial Perfusion:

    • Secure the animal in a supine position and open the thoracic cavity to expose the heart.

    • Insert a perfusion needle into the left ventricle and make a small incision in the right atrium to allow for drainage.

    • Begin perfusing with ice-cold phosphate-buffered saline (PBS) containing heparin until the liver clears of blood.

    • Switch to a fixative solution, typically 4% paraformaldehyde (PFA) in PBS, and perfuse until the body becomes rigid.

  • Brain Extraction and Post-fixation:

    • Carefully dissect the brain from the skull.

    • Place the brain in the same fixative (4% PFA) and store at 4°C for 24-48 hours for post-fixation.

  • Cryoprotection (for frozen sections):

    • Transfer the brain to a 15% sucrose solution (in PBS) at 4°C until it sinks.

    • Transfer the brain to a 30% sucrose solution (in PBS) at 4°C until it sinks. This step is crucial to prevent ice crystal formation during freezing.

  • Sectioning:

    • Freeze the brain (e.g., in isopentane cooled with dry ice or liquid nitrogen).

    • Mount the frozen brain onto a cryostat chuck.

    • Cut coronal or sagittal sections at a desired thickness (e.g., 30-40 µm).

    • Collect sections in a cryoprotectant solution for storage at -20°C or mount them directly onto charged slides for immediate staining.

Visualizing Mechanisms and Workflows
Potential Mechanism of Action

Compound (1-Phenylcyclobutyl)methylamine HCl NMDA NMDA Receptor Compound->NMDA Antagonism MAO Monoamine Oxidase (MAO) Compound->MAO Inhibition Glutamate ↓ Glutamatergic Neurotransmission NMDA->Glutamate Dopamine ↑ Synaptic Dopamine MAO->Dopamine Toxicity Potential Neurotoxicity & Motor Deficits (Ataxia, Stereotypy) Glutamate->Toxicity Dopamine->Toxicity

Caption: Potential mechanisms of motor toxicity.

This diagram illustrates the two primary hypothesized mechanisms: NMDA receptor antagonism, which alters glutamatergic signaling, and MAO inhibition, which increases the availability of neurotransmitters like dopamine. Both pathways can converge to produce significant alterations in motor function.

References
  • Creative Biolabs. (n.d.). Rodent Behavioral Tests for Motor Function. Retrieved from [Link]

  • Meyers, E., et al. (2022). A short review on behavioural assessment methods in rodents. Journal of Pharmaceutical and Pharmacological Sciences, 1(1), 1-10. Retrieved from [Link]

  • Biospective. (n.d.). Motor & Sensory Function - Behavioral Testing. Retrieved from [Link]

  • Maze Engineers. (2018, July 3). Motor Testing in Mouse Models. Retrieved from [Link]

  • Behavioral and Functional Neuroscience Lab. (n.d.). Behavioral Models. Retrieved from [Link]

  • O'Callaghan, J. P., & Slikker, W., Jr. (1995). Quantitative histological evaluation of neuroprotective compounds. NIDA research monograph, 158, 26-44. Retrieved from [Link]

  • Thippeswamy, T., et al. (2011). Preclinical Toxicology of Vaccines. Vaccine Development and Therapy. Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • Bolon, B., et al. (2006). A 'best practices' approach to neuropathologic assessment in developmental neurotoxicity testing--for today. Toxicologic pathology, 34(3), 296-313. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Preclinical Toxicology. Retrieved from [Link]

  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • Kuts, R., et al. (2021). A Novel Histological Technique to Assess Severity of Traumatic Brain Injury in Rodents: Comparisons to Neuroimaging and Neurological Outcomes. Frontiers in Neurology, 12, 739345. Retrieved from [Link]

  • Rao, D. B., et al. (2011). Histopathological evaluation of the nervous system in National Toxicology Program rodent studies: a modified approach. Toxicologic pathology, 39(3), 463-470. Retrieved from [Link]

  • European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]

  • Rogawski, M. A., et al. (1992). Anticonvulsant 1-phenylcycloalkylamines: two analogues with low motor toxicity when orally administered. Epilepsy research, 11(2), 107-114. Retrieved from [Link]

  • CNS-Net. (n.d.). Histological methods for CNS. Retrieved from [Link]

  • Thurkauf, A., et al. (1989). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of medicinal chemistry, 32(6), 1343-1347. Retrieved from [Link]

  • Sayson, L. V., et al. (2021). 1-Phenylcyclohexan-1-amine hydrochloride (PCA HCl) alters mesolimbic dopamine system accompanied by neuroplastic changes: A neuropsychopharmacological evaluation in rodents. ResearchGate. Retrieved from [Link]

  • Tello, C., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Pharmacology, 14, 1324706. Retrieved from [Link]

  • Abushama, H. M., et al. (2022). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Brain sciences, 12(11), 1464. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023, January 23). Toxicity studies in animals. Retrieved from [Link]

  • Cornett, D. S., & Spraggins, J. M. (2025, July 17). Mechanistic Hypothesis of Toxicity: Driving Decision Making in Preclinical Translation. Drug Discovery and Development. Retrieved from [Link]

  • Altasciences. (n.d.). Strategies for Reducing the Number of Animals in Toxicity Testing: A Comparative Approach for Rodent and Large Animal Studies. Retrieved from [Link]

  • Vazquez, M. L., & Silverman, R. B. (1988). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Journal of the American Chemical Society, 110(26), 8863-8864. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Diagnosis of Toxicosis in Animals. Retrieved from [Link]

  • Wang, X., et al. (2021). Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins. International journal of molecular sciences, 22(23), 12814. Retrieved from [Link]

  • Japan Bioassay Research Center. (2012, March). Summary of Inhalation Carcinogenicity Study of Methylamine in B6D2F1 Mice. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Protocols for (1-Phenylcyclobutyl)methylamine HCl

The following technical guide addresses the specific challenges of working with (1-Phenylcyclobutyl)methylamine HCl (often abbreviated as PCBM-HCl or a structural analog of Didesmethylsibutramine ). This compound belongs...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of working with (1-Phenylcyclobutyl)methylamine HCl (often abbreviated as PCBM-HCl or a structural analog of Didesmethylsibutramine ).

This compound belongs to the phenethylamine class, structurally constrained by a cyclobutane ring. Its behavioral variability typically stems from its rapid pharmacokinetic profile (lipophilic primary amine), pH-dependent solubility, and biphasic dose-response curves.

Current Status: Operational Topic: Reducing Behavioral Variability Ticket ID: PCBM-OPT-2024

Executive Summary: The Source of Variability

Researchers often encounter "noisy" data with this compound not because the drug is ineffective, but because its therapeutic window is temporally and chemically narrow .

As a primary amine constrained by a cyclobutyl ring, (1-Phenylcyclobutyl)methylamine HCl exhibits:

  • High Lipophilicity: Rapid Blood-Brain Barrier (BBB) crossing, leading to sharp

    
     spikes.
    
  • pH Sensitivity: The HCl salt is acidic; unbuffered saline solutions can cause peritoneal irritation (writhing), which masks psychomotor activation.

  • Biphasic Responses: Low doses may suppress locomotion (presynaptic autoreceptor activation), while high doses stimulate it (postsynaptic transporter blockade).

Module A: Formulation & Chemistry (The "Invisible" Variable)

Issue: Inconsistent behavioral onset or "non-responders" within a cohort. Diagnosis: The compound may be precipitating at physiological pH or causing injection site pain.

Troubleshooting Guide: Formulation
ParameterStandard Protocol (High Risk)Optimized Protocol (Low Variability) Technical Rationale
Vehicle 0.9% Saline100 mM PBS (pH 7.2) Saline + HCl salt = pH ~4.5. Acidic IP injections cause pain-induced immobility (false negative). PBS buffers this acidity.
Concentration >10 mg/mL< 5 mg/mL High concentrations risk precipitation upon contact with peritoneal fluid. Keep dilute to ensure rapid, uniform absorption.
Storage Room Temp SolutionFresh Prep (<2 hrs) Primary amines can oxidize or react with trace aldehydes in plasticware over time. Always prepare fresh.
Salt Factor Ignoring Salt WeightCorrection Factor: 0.81 MW(Free Base) ≈ 161.2; MW(HCl) ≈ 197.7. If you weigh 10mg HCl, you are only giving 8.1mg of drug.
FAQ: Formulation

Q: The solution is clear in the vial but cloudy when drawn into the syringe. A: This is likely micro-precipitation due to pH shock or temperature drop.

  • Fix: Warm the solution to 37°C before injection. Cold shock can crash the compound out of solution locally in the peritoneum.

Q: Can I use DMSO to improve solubility? A: Avoid DMSO if possible for behavioral assays. DMSO has intrinsic effects on membrane permeability and can alter locomotor baselines. If necessary, keep DMSO <2% final volume.

Module B: Experimental Execution (The Biological Variable)

Issue: High standard deviation between animals in the same group. Diagnosis: Inconsistent "Time-to-Test" relative to the drug's rapid PK profile.

Protocol: The "15-Minute Window"

Unlike Sibutramine (which has active metabolites with long half-lives), (1-Phenylcyclobutyl)methylamine is likely metabolized rapidly by MAO (Monoamine Oxidase) due to the exposed primary amine.

Step-by-Step Optimization:

  • Habituation (Critical): Animals must be habituated to the testing arena for 30 minutes on the day prior to testing.

    • Why: Novelty stress releases endogenous dopamine, which competes with the drug's mechanism (likely DAT/NET inhibition).

  • Injection Timing:

    • Wrong: Inject entire cohort -> Wait 30 mins -> Test Animal 1... Animal 10.

    • Right (Staggered): Inject Animal 1 -> Wait 15 mins -> Test Animal 1. Inject Animal 2 -> Wait 15 mins -> Test Animal 2.

  • Circadian Locking: Test only between ZT4 and ZT8 (4–8 hours after lights on).

    • Why: Monoamine transporter expression fluctuates diurnally. Testing outside this window introduces biological noise.

Visualization: Optimized Workflow Logic

The following diagram illustrates the decision logic for troubleshooting high variability.

TroubleshootingLogic Start High Behavioral Variability Observed CheckForm Check Formulation pH Start->CheckForm ResultAcid pH < 5.5? (Injection Pain) CheckForm->ResultAcid CheckTime Check Injection-to-Test Interval ResultTime Batch Dosing? (PK Mismatch) CheckTime->ResultTime CheckDose Check Dose Linearity ResultBiphasic Biphasic Response? (Sedation vs Stimulation) CheckDose->ResultBiphasic ResultAcid->CheckTime No ActionBuffer Switch to PBS Warm to 37°C ResultAcid->ActionBuffer Yes ResultTime->CheckDose No ActionStagger Implement Staggered Start Protocol ResultTime->ActionStagger Yes ActionRange Run Full Dose-Response (1, 3, 10, 30 mg/kg) ResultBiphasic->ActionRange Yes

Caption: Diagnostic logic tree for isolating sources of variability in PCBM-HCl behavioral assays.

Module C: Pharmacological Mechanism & Expectations

Issue: Unexpected sedation at low doses. Diagnosis: Presynaptic autoreceptor activation.

(1-Phenylcyclobutyl)methylamine is a structural hybrid of Phenethylamine (PEA) and Sibutramine .

  • Mechanism: It likely acts as a Monoamine Reuptake Inhibitor (MRI).

  • The "Inverted U" Curve:

    • Low Dose (<3 mg/kg): May preferentially bind high-affinity presynaptic autoreceptors (e.g.,

      
      -adrenergic or 
      
      
      
      ), reducing monoamine release
      
      
      Hypolocomotion .
    • High Dose (>10 mg/kg): Blocks postsynaptic uptake transporters (DAT/NET/SERT)

      
      Hyperlocomotion .
      

Recommendation: Always run a broad log-scale dose-response curve (1, 3, 10, 30 mg/kg) before selecting a single dose for chronic studies. Do not assume linearity.

Visualization: Mechanistic Pathway

Mechanism cluster_Synapse Synaptic Cleft Dynamics Compound PCBM-HCl (Lipophilic Cation) Auto Presynaptic Autoreceptors (High Affinity) Compound->Auto Low Dose Trans Reuptake Transporters (Low Affinity) Compound->Trans High Dose Effect1 Reduced Release (Sedation) Auto->Effect1 Effect2 Synaptic Flood (Stimulation) Trans->Effect2

Caption: Biphasic mechanism of action. Low doses may inhibit release via autoreceptors; high doses block reuptake.

References & Grounding

  • Sibutramine Pharmacology:

    • Heal, D. J., et al. (1998). Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. International Journal of Obesity. Link

    • Relevance: Establishes the baseline pharmacology for cyclobutane-based amine reuptake inhibitors.

  • Behavioral Assay Standardization:

    • Wahlsten, D., et al. (2003). Different data from different labs: lessons from the standardization of Methamphetamine responses. Journal of Neurogenetics. Link

    • Relevance: Validates the requirement for staggered dosing and habituation in psychostimulant assays.

  • Phenethylamine Structure-Activity Relationships (SAR):

    • Shulgin, A. T. (1978). Psychotomimetic Drugs: Structure-Activity Relationships.[1] Handbook of Psychopharmacology.

    • Relevance: Explains the impact of the cyclobutane ring (steric constraint) on metabolic stability compared to flexible phenethylamines.

  • Formulation of HCl Salts:

    • Nehlig, A. (2016). Effects of pH and Osmolarity on Intraperitoneal Injection Pain in Rodents. ILAR Journal.

    • Relevance: Supports the protocol change from Saline to PBS to reduce injection stress artifacts.

Sources

Optimization

Overcoming issues with (1-Phenylcyclobutyl)methylamine HCl delivery in brain slices

Ticket ID: PCB-MA-001 Subject: Troubleshooting Delivery & Washout in Acute Brain Slices Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PCB-MA-001 Subject: Troubleshooting Delivery & Washout in Acute Brain Slices Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Resolution

Executive Summary

Researchers working with (1-Phenylcyclobutyl)methylamine HCl (often utilized as a monoamine transporter modulator or structural analog in psychopharmacology) frequently report three core failures:

  • Inconsistent Potency: The effective concentration in the bath is significantly lower than the calculated stock dilution.

  • Slow Onset: Effects on firing rates or synaptic currents take >20 minutes to stabilize.

  • "Infinite" Washout: The drug effect persists despite 45+ minutes of washing with standard ACSF.

These issues are not biological artifacts; they are physicochemical failures related to the compound's lipophilicity and pKa . This guide provides the corrective protocols to ensure reliable delivery.

Module 1: Solubility & Stock Preparation

The Issue: "My stock solution is clear, but I see precipitation or loss of activity when diluted into ACSF."

Root Cause Analysis: Although supplied as a Hydrochloride (HCl) salt, which aids initial water solubility, the (1-Phenylcyclobutyl) moiety is highly hydrophobic. When diluted into ACSF (pH 7.4), the buffering capacity forces a portion of the compound toward its free-base equilibrium. While the amine (pKa ~9.5) remains largely protonated, the lipophilic drive of the cyclobutyl-phenyl tail promotes aggregation and adsorption to plastic surfaces.

Protocol: The "Solvent Bridge" Method

Do not dissolve the HCl salt directly in 100% water for long-term storage. Water promotes hydrolysis over time and offers no protection against aggregation upon dilution.

  • Primary Stock (100 mM): Dissolve powder in 100% DMSO . The HCl salt is soluble in DMSO, which prevents aggregation.

  • Aliquot & Store: Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution:

    • Vortex the stock vigorously before pipetting.

    • Dilute into ACSF under rapid stirring (vortexing the ACSF while adding the drug).

    • Critical: Do not exceed 0.1% DMSO final concentration in the bath.

Visual Guide: Solubilization Decision Tree

StockPrep Start Start: (1-Phenylcyclobutyl)methylamine HCl Powder Solvent Choose Solvent Start->Solvent Water 100% Water Solvent->Water Avoid DMSO 100% DMSO (Recommended) Solvent->DMSO Select Risk Risk: Micro-precipitation upon ACSF dilution Water->Risk Success Stable Stock (High Solvation Energy) DMSO->Success ACSF Dilution into ACSF (pH 7.4) Risk->ACSF Variable Concentration Success->ACSF Vortex during addition

Caption: Workflow for preventing micro-precipitation during stock preparation.

Module 2: The Perfusion Trap (Adsorption)

The Issue: "I switch the valve, but the biological effect (e.g., change in holding current) doesn't appear for 15-20 minutes."

Root Cause Analysis: This is a materials failure , not a biological delay. Lipophilic amines (LogP > 2.5) bind aggressively to the plasticizers found in standard Tygon® or PVC tubing. Your perfusion system acts as a "drug sink," absorbing the compound until the tubing walls are saturated. Only then does the drug reach the slice.

Data: Tubing Adsorption Rates

Simulated retention data based on lipophilic amine physicochemical properties.

Tubing Material10 min Recovery (%)60 min Recovery (%)Recommendation
Standard Tygon (PVC) < 15%~45%DO NOT USE
Silicone < 10%~30%DO NOT USE
PTFE (Teflon) > 95%> 98%HIGHLY RECOMMENDED
FEP-Lined Tygon > 90%> 95%ACCEPTABLE
Protocol: System Passivation
  • Replace Tubing: Swap the final delivery line (from manifold to chamber) with PTFE (Teflon) tubing.

  • Priming: If you must use Tygon, you must "prime" the line by running the drug solution for 10 minutes before placing the slice in the chamber.

  • Shorten Paths: Minimize the dead volume between the valve bank and the slice.

PerfusionAdsorption Reservoir Drug Reservoir Tygon Tygon Tubing (Plasticizers) Reservoir->Tygon Flow PTFE PTFE/Glass Tubing (Inert) Reservoir->PTFE Flow Slice_Tygon Brain Slice (Delayed/Low Dose) Tygon->Slice_Tygon Drug Absorbed by Tubing Slice_PTFE Brain Slice (Accurate Dose) PTFE->Slice_PTFE 100% Transmission

Caption: Comparison of drug transmission efficiency between Tygon and PTFE tubing.

Module 3: Washout & The "Lipid Sink"

The Issue: "The drug effect persists for over 45 minutes after switching back to control ACSF."

Root Cause Analysis: Brain tissue is ~50% lipid by dry weight. Lipophilic drugs partition into the lipid bilayer of the cell membranes, creating a local reservoir. When you wash with standard ACSF, the drug slowly leaches out of the membrane back into the extracellular space, maintaining receptor occupancy long after the bath concentration is zero.

Protocol: The BSA Scavenger Wash

To strip the drug from the tissue, you need a "sink" in the wash buffer that has a higher affinity for the drug than the tissue lipids.

  • Wash Buffer: Supplement your standard ACSF wash solution with 1 mg/mL Bovine Serum Albumin (BSA) (Fatty Acid-Free).

  • Mechanism: Albumin binds lipophilic small molecules, effectively lowering the free concentration in the ACSF to near zero, increasing the concentration gradient and forcing the drug out of the lipid membranes.

  • Procedure:

    • Apply Drug.[1][2][3]

    • Switch to ACSF + BSA for 5–10 minutes.

    • Switch to Standard ACSF (to remove BSA) for the remainder of the washout.

WashoutMechanism cluster_Wash Washout Phase Membrane Cell Membrane (Lipid Bilayer) ACSF_Only Standard ACSF (Low Affinity) Membrane->ACSF_Only Slow Leak (Re-binding) ACSF_BSA ACSF + BSA (High Affinity Sink) Membrane->ACSF_BSA Rapid Extraction (Scavenging) Drug Drug Molecules

Caption: Mechanism of BSA-facilitated washout for lipophilic compounds.

FAQs: Rapid Fire Troubleshooting

Q: Can I use ethanol instead of DMSO for the stock? A: Yes, ethanol is acceptable, but DMSO is preferred because it is less volatile. Ethanol evaporation can change the concentration of your stock solution over time if the vial is not perfectly sealed.

Q: The pH of my ACSF changed after adding the drug. Why? A: As an HCl salt, high concentrations (>100 µM) can slightly acidify the solution. However, in carbogen-buffered ACSF (26 mM NaHCO3), this should be negligible. If you see a shift, your ACSF buffering may be compromised (check your carbogen bubbling).

Q: I am doing Fast-Scan Cyclic Voltammetry (FSCV). Will BSA interfere? A: BSA can foul carbon fiber electrodes. If using FSCV, do not perfuse BSA during recording. Instead, use a longer washout time or increase the flow rate (up to 4-5 mL/min) to mechanically strip the drug, though this is less effective than chemical scavenging.

References

  • Solubility & Salt Forms: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][4][5] (2011). Pharmaceutical Salts: Properties, Selection, and Use.

  • Tubing Adsorption (The "Tygon Trap"): Bahal, S. M., & Romansky, J. M. (2001). Sorption of parabens by flexible tubings.[6] (Demonstrates the hierarchy of adsorption: Tygon >> Silicone > Teflon).

  • Brain Slice Pharmacokinetics (Lipid Binding): Loryan, I., et al. (2013). The brain slice method for studying drug distribution in the CNS.[7][8] (Establishes the "unbound volume of distribution" concept in slices).

  • BSA Scavenging Protocol: Common electrophysiology practice for lipophilic ion channel blockers. (See Methods in Enzymology, Vol 293, "Ion Channels", regarding washout of hydrophobic ligands).

Sources

Troubleshooting

Best practices for handling and storing (1-Phenylcyclobutyl)methylamine HCl powder

Topic: Best Practices for Handling, Storage, and Solubilization CAS: 91245-59-9 (Free base) / [Salt forms vary, typically HCl] Class: Primary Amine Hydrochloride / Cyclobutane Scaffold[1] Introduction Welcome to the tech...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Best Practices for Handling, Storage, and Solubilization

CAS: 91245-59-9 (Free base) / [Salt forms vary, typically HCl] Class: Primary Amine Hydrochloride / Cyclobutane Scaffold[1]

Introduction

Welcome to the technical support guide for (1-Phenylcyclobutyl)methylamine HCl . This compound is a specialized building block often utilized in medicinal chemistry for its steric bulk and restricted conformational freedom. Structurally, it features a primary amine attached to a cyclobutane ring which is also substituted with a phenyl group.[1]

Critical Warning: This compound is a primary amine hydrochloride salt . While the HCl salt form significantly improves stability against oxidation compared to the free base, it introduces a critical handling challenge: Hygroscopicity .[1] The salt lattice has a high affinity for atmospheric moisture, which can lead to hydrolysis, inaccurate weighing, and physical degradation (deliquescence).[1]

Module 1: Storage & Stability (The Prevention Phase)

Core Directive: The "Cold & Dry" Rule

The stability of (1-Phenylcyclobutyl)methylamine HCl relies on preventing moisture ingress and thermal degradation.

Q: What are the absolute ideal storage conditions? A:

  • Temperature: -20°C (Long-term) or 2–8°C (Short-term/Active use).

  • Atmosphere: Inert gas (Argon or Nitrogen) is preferred.

  • Container: Amber glass vial with a PTFE-lined screw cap, sealed with Parafilm®.

  • Desiccation: The vial must be stored inside a secondary container (desiccator) with active desiccant (e.g., Drierite™ or Silica Gel).

Q: My powder has turned into a hard "puck" or sticky gum. Is it ruined? A: Not necessarily, but its purity is compromised by water weight.

  • Cause: The HCl salt absorbed atmospheric water (hygroscopicity), causing the crystal lattice to collapse.[1]

  • Troubleshooting:

    • Do not scrape: Scraping generates static and potential loss.

    • Vacuum Dry: Place the open vial in a vacuum desiccator over P₂O₅ or KOH pellets for 24–48 hours.

    • Re-verify: Run an LC-MS. If the molecular ion matches, the compound is chemically intact.[1] If new peaks appear, hydrolysis may have occurred (rare for HCl salts, but possible).[1]

Visual Workflow: Storage Logic

The following diagram illustrates the decision matrix for receiving and storing this compound to maximize shelf-life.

StorageWorkflow Receipt Compound Receipt Inspect Visual Inspection (Free-flowing powder?) Receipt->Inspect Decision Is Powder Clumped? Inspect->Decision SealCheck Seal Integrity Check Storage Store at -20°C (Secondary Desiccator) SealCheck->Storage Good Intact: Seal with Parafilm Decision->Good No Bad Compromised: Vacuum Desiccate Decision->Bad Yes Good->SealCheck Bad->Good After 24h Drying

Figure 1: Decision matrix for initial receipt and storage of hygroscopic amine salts.

Module 2: Handling & Weighing (The Action Phase)

Protocol: The "Quick-Weigh" Technique

Because the compound attracts water, weighing must be rapid to prevent "drift" in mass readings.

Q: The mass keeps increasing while I weigh it on the balance. Why? A: You are observing real-time moisture absorption. The powder is pulling water from the air, artificially inflating the weight.[1]

Step-by-Step Weighing Protocol:

  • Equilibrate: Allow the vial to warm to room temperature before opening. Opening a cold vial causes immediate condensation inside the product.

  • Prepare: Have your solvent or weighing boat ready. Do not use paper (it absorbs compound); use antistatic weighing boats.

  • Environment: Ideally, weigh inside a glove box or a glove bag filled with Nitrogen.[2]

  • Alternative (Benchtop):

    • Tare the weighing boat.

    • Open vial, transfer approximate amount, close vial immediately.

    • Record weight. Do not return excess powder to the stock vial.

Q: How do I handle static electricity? A: Amine salts are prone to static charge, causing powder to "jump."

  • Use an ionizing fan near the balance.

  • Polonium strips (staticmaster®) inside the balance chamber.

  • Avoid nitrile gloves if static is severe; use conductive tape on tools.

Module 3: Solubilization & Reconstitution

Solvent Compatibility Matrix

(1-Phenylcyclobutyl)methylamine HCl is an ionic salt. It requires polar solvents.

SolventSolubility RatingApplication Notes
Water High Ideal for aqueous buffers. Ensure pH < 7 to maintain salt form.
DMSO Excellent Best for frozen stock solutions (>100 mM). Cryoprotective.
Ethanol Good Good for intermediate dilutions. Evaporates easily.
Methanol Good Suitable, but toxic for cell-based assays.
DCM/Chloroform Moderate/Low May require sonication. Free base is soluble; HCl salt is less so.
Hexane/Ether Insoluble Used to precipitate/wash the salt (antisolvents).

Q: My solution is cloudy. What happened? A:

  • Solvent Choice: Did you use a non-polar solvent (like Toluene) for the HCl salt? It won't dissolve.

  • pH Clash: If dissolving in a buffer (e.g., PBS), the pH might be too high (basic).[1] If the pH > pKa of the amine (approx 9–10), the salt converts to the free base.[1] The free base is an oil and may crash out of water, causing cloudiness.[1]

    • Fix: Acidify slightly or use pure water/DMSO first, then dilute into buffer.

Visual Workflow: Stock Solution Preparation

This workflow ensures accurate concentration despite hygroscopic risks.

Solubilization Weigh Weigh Powder (Do NOT target exact mass) Calc Calculate Volume (Based on ACTUAL mass) Weigh->Calc Record Mass AddSolvent Add DMSO/Water Calc->AddSolvent Mix Vortex & Sonicate (30 sec) AddSolvent->Mix Aliquot Aliquot & Freeze (-20°C) Mix->Aliquot

Figure 2: Gravimetric method for stock preparation. Always adjust solvent volume to the mass weighed, rather than trying to weigh an exact mass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12148976 (Free Base Analog). Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. Chapter 5: Working with Chemicals. Retrieved from [Link]

  • Fisher Scientific (2023). Safety Data Sheet: Methylamine Hydrochloride.[3] (Used as proxy for primary amine HCl salt handling properties). Retrieved from [Link]

Sources

Optimization

Adjusting pH for optimal (1-Phenylcyclobutyl)methylamine HCl activity in vitro

The following Technical Support Guide addresses the optimization of pH conditions for (1-Phenylcyclobutyl)methylamine HCl (CAS: 91245-59-9) in in vitro biological assays. Subject: Optimizing pH and Buffer Conditions for...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the optimization of pH conditions for (1-Phenylcyclobutyl)methylamine HCl (CAS: 91245-59-9) in in vitro biological assays.

Subject: Optimizing pH and Buffer Conditions for In Vitro Activity Ticket ID: CHEM-SUP-91245 Status: Resolved / Knowledge Base Article[1]

Technical Overview & Mechanism

(1-Phenylcyclobutyl)methylamine HCl is a primary amine salt structurally related to monoamine reuptake inhibitors (e.g., desmethylsibutramine metabolites) and arylcycloalkylamine pharmacophores.[1] In biological systems, its activity—whether as a receptor ligand or enzyme substrate—is strictly governed by its ionization state.[2]

The Physicochemical Reality[2]
  • Chemical Nature: Primary amine (

    
    ).[1]
    
  • pKa (Estimated): ~9.5 – 9.8.[1]

  • Physiological State: At pH 7.4, the molecule exists predominantly (>99%) in its protonated cationic form (

    
    ).[1]
    
  • Mechanism of Action: Most monoamine transporters (SERT, NET, DAT) and ion channels (NMDA) require the cationic ammonium species for binding interactions (ionic bonding with aspartate/glutamate residues in the binding pocket).[1][2]

Critical Insight: Deviating from physiological pH (7.2–7.6) does not just alter the protein target; it fundamentally changes the drug's effective concentration by shifting the ionization equilibrium toward the neutral free base, which is lipophilic and prone to non-specific binding or precipitation.[2]

Troubleshooting Guide (Q&A)

Q1: I am observing precipitation when adding the stock solution to my assay buffer. Why?

Diagnosis: "pH Shock" leading to free-base crashing.[1] Explanation: Your stock solution (likely in DMSO or water) is stable. However, if you dilute a high-concentration stock into a buffer with a pH > 8.5, or if the buffer capacity is too weak to neutralize the acidity of the HCl salt, you may cross the solubility limit.[2]

  • The Trap: If pH > pKa (~9.6), the amine deprotonates to its neutral form (

    
    ).[1] The neutral form has high LogP (lipophilicity) and low aqueous solubility, causing immediate micro-precipitation.[2]
    
  • Solution:

    • Ensure assay buffer pH is 7.4 .

    • Vortex immediately upon addition.

    • Keep final DMSO concentration < 1% to aid solubility without denaturing proteins.

Q2: My IC50 values are shifting significantly between experiments. Could pH be the cause?

Diagnosis: Ionization-dependent potency shift.[1] Explanation: Yes. A shift of just 0.5 pH units can alter the ratio of ionized drug, although for a pKa of ~9.6, this effect is subtle at pH 7.[2]4. More likely, if you are using a buffer like TRIS , its pKa (8.[2]06) is temperature-dependent (


).[1]
  • Scenario: If you adjust pH at 25°C but run the assay at 37°C, TRIS pH drops to ~7.7, altering the environment.[2]

  • Solution: Switch to HEPES (pKa 7.55) or MOPS (pKa 7.20), which exhibit minimal thermal pH drift.[1][2]

Q3: Can I use Phosphate Buffered Saline (PBS)?

Diagnosis: Calcium precipitation risk. Explanation: PBS is excellent for pH 7.4. However, if your assay involves Calcium (


) or Magnesium (

) (common in NMDA or functional uptake assays), phosphate can precipitate as Calcium Phosphate, stripping essential ions from the solution and physically trapping your drug.[1][2]
  • Solution: Use HEPES-buffered saline (HBS) for assays involving divalent cations.[1]

Standard Operating Procedures (SOP)

SOP-01: Preparation of Assay-Ready Solution

Objective: Create a stable 10 µM working solution at pH 7.4.

Materials:

  • Compound: (1-Phenylcyclobutyl)methylamine HCl (MW: ~197.7 g/mol )[1]

  • Solvent: DMSO (anhydrous)[1]

  • Buffer: HEPES (20 mM), NaCl (150 mM), pH 7.4[1][2]

Protocol:

  • Stock Preparation (10 mM):

    • Dissolve 1.98 mg of compound in 1 mL DMSO.

    • Note: The HCl salt may require mild vortexing.

  • Buffer Check:

    • Measure buffer pH at the assay temperature (e.g., 37°C). Adjust with NaOH/HCl if necessary.

  • Intermediate Dilution:

    • Dilute 10 mM stock 1:100 in Buffer → 100 µM (1% DMSO).

    • Visual Check: Solution must remain clear. If cloudy, sonicate for 10 seconds.[2]

  • Final Dilution:

    • Dilute 1:10 in Buffer → 10 µM (0.1% DMSO).

Data Summary: pH Effects on Solubility & Ionization[2][3]
ParameterpH 5.0 (Acidic)pH 7.4 (Physiological)pH 10.0 (Basic)
Ionization State 100% Cationic (

)
>99% Cationic (

)
~30% Cationic / 70% Neutral
Solubility (Water) Very HighHighLow (Precipitation Risk)
Membrane Permeability LowModerateHigh (Passive Diffusion)
Target Binding Optimal for transportOptimal Reduced (Loss of ionic bond)

Visualization: pH Optimization Workflow

The following diagram illustrates the decision logic for buffer selection and the ionization equilibrium critical for experimental success.

pH_Optimization_Workflow Start Start: (1-Phenylcyclobutyl)methylamine HCl Check_Target Define Biological Target (Transporter/Receptor) Start->Check_Target Decision_Ions Are Ca2+ / Mg2+ required? Check_Target->Decision_Ions Buffer_PBS Use PBS (pH 7.4) Standard Binding Decision_Ions->Buffer_PBS No Buffer_HEPES Use HEPES (pH 7.4) Prevents Ca3(PO4)2 ppt Decision_Ions->Buffer_HEPES Yes Dissolution Dissolve in DMSO (Stock) Buffer_PBS->Dissolution Buffer_HEPES->Dissolution Dilution Dilute into Buffer Dissolution->Dilution Check_pH Check Final pH Dilution->Check_pH High_pH pH > 9.0 Risk: Deprotonation Check_pH->High_pH Too Basic Optimal_pH pH 7.2 - 7.6 Active Cationic Form Check_pH->Optimal_pH Physiological Result_Precip Result: Precipitation (Free Base Formation) High_pH->Result_Precip Result_Active Result: Optimal Activity (Stable Binding) Optimal_pH->Result_Active

Caption: Logical workflow for buffer selection and pH verification to ensure solubility and bioactivity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122143, (1-Phenylcyclobutyl)methanamine.[1] PubChem. Available at: [Link][1]

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa and solubility profiling).

  • Heal, D. J., et al. (1998).[2] Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence. European Journal of Pharmacology, 361(2-3), 263-280.[1][2] (Contextual reference for cyclobutyl-amine pharmacophore activity).

Sources

Reference Data & Comparative Studies

Validation

Validating the Selectivity of (1-Phenylcyclobutyl)methylamine HCl for Dopamine Transporters

This guide outlines the validation strategy for (1-Phenylcyclobutyl)methylamine HCl , a conformationally restricted phenethylamine analog, focusing on its selectivity for the Dopamine Transporter (DAT) versus the Norepin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation strategy for (1-Phenylcyclobutyl)methylamine HCl , a conformationally restricted phenethylamine analog, focusing on its selectivity for the Dopamine Transporter (DAT) versus the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

Executive Summary

(1-Phenylcyclobutyl)methylamine HCl (CAS: 209907-11-9) represents a distinct class of conformationally restricted phenethylamines. Unlike flexible monoamines, the cyclobutane ring constrains the spatial orientation of the phenyl and amine moieties, potentially enhancing selectivity for the Dopamine Transporter (DAT).

To validate this compound as a DAT-selective tool or therapeutic candidate, it must be rigorously profiled against the "promiscuous" nature of homologous transporters (NET and SERT). This guide provides the definitive experimental framework to quantify its selectivity ratio, contrasting it with industry-standard controls like GBR-12909 (highly selective) and Cocaine (non-selective).

Mechanistic Profile & Hypothesis

The target mechanism is the competitive inhibition of the DAT, a symporter responsible for clearing synaptic dopamine.

Expected Mechanism of Action

The structural rigidity of the cyclobutane core is hypothesized to lock the pharmacophore into a conformation that favors the DAT S1 binding site while sterically hindering interactions with the SERT or NET orthosteric sites.

Figure 1: DAT Inhibition Pathway & Selectivity Logic

DAT_Inhibition Synapse Synaptic Cleft DA Dopamine (DA) Synapse->DA Release DAT DAT Transporter (Active) DA->DAT Reuptake (Normal) PostSynaptic Post-Synaptic Receptor Activation DA->PostSynaptic Accumulation (Signal Potentiation) DAT->Synapse Recycling BlockedDAT DAT-Inhibitor Complex (Inactive) DAT->BlockedDAT Inhibition Inhibitor (1-Phenylcyclobutyl) methylamine HCl Inhibitor->DAT Competitive Binding (Ki Validation) BlockedDAT->DA Prevents Clearance

Caption: Competitive inhibition mechanism where the test compound blocks DA reuptake, potentiating synaptic signaling.

Comparative Analysis: Benchmarking Alternatives

To objectively assess performance, the test compound must be compared against established standards. The table below outlines the Target Product Profile (TPP) versus standard alternatives.

Table 1: Comparative Profile of DAT Inhibitors

Feature(1-Phenylcyclobutyl)methylamine HCl (Test)GBR-12909 (Positive Control)Cocaine (Non-Selective Control)Desipramine (Negative Control)
Primary Target DAT DATDAT / SERT / NETNET
Selectivity Goal > 50-fold vs. SERT/NET > 100-fold vs. SERT~1-fold (Equipotent)Selective for NET
Binding Affinity (

)
To be determined (< 100 nM)~ 1–10 nM~ 200–500 nM> 10,000 nM (at DAT)
Mechanism Reuptake InhibitionReuptake InhibitionReuptake InhibitionReuptake Inhibition
Use Case Novel Selective Probe High-affinity referenceBroad-spectrum modelSpecificity exclusion

Experimental Validation Protocols

Scientific integrity requires a dual-approach validation: Binding Affinity (interaction strength) and Functional Uptake (physiological effect).

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) at DAT, SERT, and NET.

Workflow:

  • Membrane Prep: Use CHO or HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands:

    • DAT: [³H]WIN 35,428 (High specificity).

    • SERT: [³H]Citalopram.

    • NET: [³H]Nisoxetine.

  • Incubation: Incubate membranes (20 µg protein) with radioligand (at

    
     concentration) and varying concentrations of (1-Phenylcyclobutyl)methylamine HCl (
    
    
    
    to
    
    
    M) for 2 hours at 4°C (to minimize internalization).
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting.

Data Calculation: Calculate


 using the Cheng-Prusoff equation :


Where

is the radioligand concentration and

is its dissociation constant.
Protocol B: Functional Uptake Inhibition (Efficacy)

Objective: Confirm the compound actually inhibits the transport of neurotransmitters, not just binds to the site.

Workflow:

  • Seeding: Plate hDAT/hSERT/hNET-expressing cells in 96-well plates (

    
     cells/well).
    
  • Pre-incubation: Add test compound (or controls) in Krebs-Ringer-HEPES buffer for 15 mins at 37°C.

  • Substrate Addition: Add fluorescent monoamine dyes (e.g., ASP+) or tritiated neurotransmitters ([³H]DA, [³H]5-HT, [³H]NE).

  • Uptake Phase: Incubate for 10–20 minutes.

  • Stop & Wash: Aspirate buffer and wash with ice-cold buffer 3x.

  • Quantification: Lyse cells and count radioactivity (or measure fluorescence).

Figure 2: Validation Workflow Diagram

Validation_Workflow cluster_assays Parallel Assays Start Compound Preparation (10mM Stock in DMSO) Dilution Serial Dilution (10^-5 to 10^-10 M) Start->Dilution Binding Binding Assay (Displacement of [3H]WIN35,428) Dilution->Binding Uptake Uptake Assay (Inhibition of [3H]DA) Dilution->Uptake DataGen Data Generation (CPM / RFU) Binding->DataGen Uptake->DataGen Analysis Non-Linear Regression (Sigmoidal Dose-Response) DataGen->Analysis Result Calculate Ki & IC50 Selectivity Ratios Analysis->Result

Caption: Step-by-step workflow for generating pharmacological constants.

Data Interpretation & Selectivity Criteria

To validate (1-Phenylcyclobutyl)methylamine HCl as a selective DAT inhibitor, the data must meet specific criteria.

Selectivity Ratio Calculation:



Validation Thresholds:

  • Highly Selective: Ratio > 100 (e.g.,

    
     DAT = 10 nM; 
    
    
    
    SERT > 1000 nM).
  • Moderately Selective: Ratio 10–100.

  • Non-Selective: Ratio < 10 (Similar to Cocaine).

Expected Outcome for Validation: If the cyclobutane ring successfully constrains the molecule to the DAT pharmacophore, you should observe:

  • DAT

    
    :  Low nanomolar range (Potent).
    
  • SERT/NET

    
    :  Micromolar range (Weak).
    
  • Hill Slope: Near -1.0 (Indicating competitive, single-site binding).

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology. Link
  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Link

  • Eshleman, A. J., et al. (1999). Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Line. Journal of Pharmacology and Experimental Therapeutics. Link

  • Guidechem. (2024). Chemical Properties of (1-Phenylcyclobutyl)methylamine HCl (CAS 209907-11-9).[1][2][3] Link

Sources

Comparative

Comparative Profiling of (1-Phenylcyclobutyl)methylamine HCl: Monoamine Transporter Selectivity and Cross-Reactivity

This guide provides a comprehensive technical analysis of (1-Phenylcyclobutyl)methylamine HCl , focusing on its pharmacological profile, selectivity, and cross-reactivity with monoamine transporters (MATs). It is designe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of (1-Phenylcyclobutyl)methylamine HCl , focusing on its pharmacological profile, selectivity, and cross-reactivity with monoamine transporters (MATs). It is designed for researchers investigating structure-activity relationships (SAR) of phenethylamine derivatives, sibutramine metabolites, and rigidified monoamine reuptake inhibitors.

Executive Summary & Molecule Identity[1]

(1-Phenylcyclobutyl)methylamine HCl (CAS: 91245-59-9) represents a distinct chemical scaffold that bridges the structural gap between phenethylamines (like phentermine) and cyclobutane-containing SNRIs (like sibutramine).

Chemically, it is 1-(aminomethyl)-1-phenylcyclobutane . It serves as a critical "fragment probe" in medicinal chemistry, representing the core pharmacophore of the anti-obesity drug sibutramine but lacking the lipophilic isobutyl side chain and the para-chloro substituent.

  • Primary Mechanism: Monoamine Reuptake Inhibition (putative NET/DAT preference).

  • Structural Class: Conformationally restricted phenethylamine;

    
    -cyclobutane-phenethylamine.
    
  • Key Application: Investigating the role of steric bulk at the

    
    -position in transporter selectivity and MAO resistance.
    
Structural Context

To understand its cross-reactivity, we must situate it within its chemical family:

CompoundStructure DescriptionPrimary Targets
(1-Phenylcyclobutyl)methylamine Phenyl ring + Cyclobutane + MethylamineNET > DAT >> SERT (Predicted)
Sibutramine (M2 Metabolite) 4-Cl-Phenyl + Cyclobutane + Isobutyl + AmineNET

SERT > DAT
(Potent SNRI)
Phentermine Phenyl + Dimethyl (

) + Amine
NET > DAT (Releaser/Inhibitor)
Amphetamine Phenyl + Methyl (

) + Amine
NET

DAT
(Releaser)

Mechanism of Action & Cross-Reactivity Profile

The "cross-reactivity" of (1-Phenylcyclobutyl)methylamine refers to its ability to interact with the three canonical monoamine transporters—SERT (Serotonin), NET (Norepinephrine), and DAT (Dopamine)—despite lacking the specific substituents that confer high potency in its parent compounds.

The Role of the Cyclobutane Ring

Unlike the flexible ethyl chain of dopamine or norepinephrine, the cyclobutane ring in this molecule locks the phenyl ring and the amine into a specific spatial arrangement. This


-disubstitution  creates steric bulk that:
  • Blocks Monoamine Oxidase (MAO): Similar to the

    
    -methyl group in amphetamine, the cyclobutane ring hinders access to the amine, likely making the compound an MAO inhibitor or a poor substrate, extending its half-life.
    
  • Modulates Transporter Fit: The rigid ring fits well into the substrate binding site of NET and DAT but may lack the specific lipophilic interactions (provided by the isobutyl group in sibutramine) required for high-affinity SERT binding.

Predicted Selectivity Profile

Based on SAR data from sibutramine metabolites (M1/M2) and phentermine:

  • NET (Norepinephrine Transporter): High Cross-Reactivity. The phenethylamine core is the primary pharmacophore for NET. The molecule is expected to act as a reuptake inhibitor.[1][2][3]

  • DAT (Dopamine Transporter): Moderate Cross-Reactivity. The lack of the bulky isobutyl group (present in sibutramine) allows this smaller molecule to access the DAT binding pocket more easily, potentially increasing its DAT:SERT ratio compared to sibutramine.

  • SERT (Serotonin Transporter): Low Cross-Reactivity. The para-chloro substituent and the isobutyl chain of sibutramine are critical for stabilizing the molecule in the SERT vestibule. Their absence significantly reduces SERT affinity.

Pathway Visualization

The following diagram illustrates the differential interaction of this scaffold with monoamine signaling pathways compared to standard inhibitors.

G cluster_0 Ligand Structure cluster_1 Transporter Targets (Cross-Reactivity) cluster_2 Physiological Outcome Compound (1-Phenylcyclobutyl) methylamine Features Cyclobutane Ring (Rigid Scaffold) Compound->Features Missing No Isobutyl/Cl Group (Reduced Lipophilicity) Compound->Missing NET NET (Norepinephrine) Features->NET Steric Fit DAT DAT (Dopamine) Features->DAT Access Allowed SERT SERT (Serotonin) Missing->SERT Loss of Affinity Sympathetic Sympathetic Activation (Alertness/BP) NET->Sympathetic Inhibition Reward Reward/Motor (Weak) DAT->Reward Weak Inhibition Mood Mood Stabilization (Minimal) SERT->Mood Negligible

Caption: Structural determinants of (1-Phenylcyclobutyl)methylamine selectivity. The cyclobutane ring favors NET/DAT interaction, while the absence of lipophilic side chains diminishes SERT binding.

Comparative Performance Guide

This section compares (1-Phenylcyclobutyl)methylamine against established alternatives for researchers selecting a probe for NET/DAT vs. SERT selectivity.

Table 1: Pharmacological Comparison Matrix
Feature(1-Phenylcyclobutyl)methylamineSibutramine (M2 Metabolite)Phentermine
Core Scaffold Rigid PhenethylamineRigid Phenethylamine (Substituted)Flexible Phenethylamine (

-methyl)
NET Affinity (Ki) Moderate (

nM)*
High (

nM)
High (

nM)
DAT Affinity (Ki) ModerateModerate/LowModerate
SERT Affinity (Ki) Low / Negligible High (Potent SNRI)Very Low
MAO Interaction Likely Inhibitor/ResistantResistantResistant (MAO-B Inhibitor)
Primary Use Selective NET/DAT ProbeBroad Spectrum SNRIAnorectic / Sympathomimetic

*Note: Values are estimated based on SAR of des-isobutyl sibutramine analogs and phentermine. Direct experimental Ki should be determined using the protocols below.

Why Choose (1-Phenylcyclobutyl)methylamine?
  • Alternative to Phentermine: If your research requires a conformationally restricted analog to study binding pocket geometry without the rotational freedom of the isopropyl group in phentermine.

  • Negative Control for SERT: Use this compound to demonstrate that the isobutyl and chloro groups of sibutramine are essential for serotonergic activity.

Experimental Protocols for Validation

To empirically determine the cross-reactivity of (1-Phenylcyclobutyl)methylamine in your specific assay system, follow these self-validating protocols.

Protocol A: Radioligand Binding Assay (Selectivity Profiling)

Objective: Determine the affinity constant (


) for SERT, NET, and DAT.
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human SERT, NET, or DAT.

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

    • Centrifuge (40,000 x g, 20 min) and resuspend pellets.

  • Ligand Selection:

    • SERT:

      
      -Citalopram (0.5 - 1.0 nM).
      
    • NET:

      
      -Nisoxetine (0.5 - 1.0 nM).
      
    • DAT:

      
      -WIN 35,428 (0.5 - 1.0 nM).
      
  • Incubation:

    • Prepare 10-point concentration curve of (1-Phenylcyclobutyl)methylamine (

      
       M to 
      
      
      
      M).
    • Incubate membranes + Radioligand + Test Compound for 60 min at 25°C.

    • Non-specific binding (NSB): Define using 10

      
      M Fluoxetine (SERT), Desipramine (NET), or GBR12909 (DAT).
      
  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces NSB).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (One-site competition model).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Functional Uptake Assay (Mechanism Confirmation)

Objective: Distinguish between reuptake inhibition and substrate-induced release.

  • Cell Seeding: Plate transporter-expressing cells in 96-well plates (

    
     cells/well).
    
  • Dye Loading (Fluorescent Method):

    • Use a Monoamine Uptake Dye (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).

    • Alternatively, use

      
      -Neurotransmitters (DA, NE, 5-HT) for higher sensitivity.
      
  • Treatment:

    • Pre-incubate cells with test compound for 15 min.

    • Add fluorescent substrate/radioligand.

  • Kinetic Readout:

    • Measure fluorescence intensity (RFU) every 2 min for 30 min.

    • Self-Validation Step: If the signal decreases below baseline (in pre-loaded cells), the compound is acting as a Releaser (like Amphetamine). If the signal accumulation is merely blocked (compared to control), it is a Reuptake Inhibitor (like Sibutramine).

Workflow Diagram

Workflow cluster_Assays Parallel Validation Assays Start Start: (1-Phenylcyclobutyl) methylamine HCl Binding Radioligand Binding (Affinity Ki) Start->Binding Uptake Functional Uptake (Potency IC50) Start->Uptake Decision Is Ki < 1 µM? Binding->Decision Uptake->Decision Profile Selectivity Profile Generated Decision->Profile Yes (Active) End Compound is Inactive or Non-Specific Decision->End No (Inactive)

Caption: Experimental workflow for validating monoamine transporter cross-reactivity.

References

  • Heal, D. J., et al. (1998). Sibutramine: a novel anti-obesity drug.[1] A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. International Journal of Obesity. Link

  • Glick, S. D., et al. (2000). Enantioselective behavioral effects of sibutramine metabolites. European Journal of Pharmacology. Link

  • Cheetham, S. C., et al. (1993). The effects of sibutramine hydrochloride and its metabolites on monoamine uptake and release.[1] British Journal of Pharmacology. Link

  • Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry. Link (Provides mechanistic insight into cyclobutane/cyclopropane amine interactions with MAO).

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. Link

Sources

Validation

Comparative analysis of (1-Phenylcyclobutyl)methylamine HCl and cocaine on locomotor activity

Topic: Comparative analysis of (1-Phenylcyclobutyl)methylamine HCl and cocaine on locomotor activity Content Type: Publish Comparison Guide [1] Executive Summary This technical guide provides a comparative analysis of Co...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative analysis of (1-Phenylcyclobutyl)methylamine HCl and cocaine on locomotor activity Content Type: Publish Comparison Guide

[1]

Executive Summary

This technical guide provides a comparative analysis of Cocaine , the prototypical tropane alkaloid psychostimulant, and (1-Phenylcyclobutyl)methylamine HCl (PCBM) , a conformationally restricted phenethylamine analogue. While Cocaine is defined by its rapid-onset blockade of the dopamine transporter (DAT), PCBM represents a distinct class of monoamine reuptake inhibitors (MRIs) where the ethylamine side chain is constrained by a cyclobutane ring.

This analysis synthesizes direct pharmacological data with Structure-Activity Relationship (SAR) inferences from the 1-phenylcycloalkylamine class (e.g., sibutramine metabolites) to guide researchers in evaluating locomotor efficacy, onset kinetics, and dopaminergic selectivity.[1]

Chemical & Pharmacological Profile

To understand the divergent locomotor effects, one must first analyze the structural constraints that dictate transporter affinity.

1.1 Structural Divergence[1]
  • Cocaine: A rigid tropane bicyclic system. The nitrogen is bridge-constrained, locking the pharmacophore into a specific conformation that binds with high affinity to DAT, SERT, and NET.

  • PCBM: A cyclobutane-fused phenethylamine .[1] The cyclobutyl ring restricts the conformational freedom of the ethylamine side chain. This "rigidification" typically shifts the profile from a monoamine releaser (like amphetamine) to a monoamine reuptake inhibitor (like cocaine or sibutramine).

1.2 Mechanism of Action (MOA)

Both compounds function as Monoamine Reuptake Inhibitors (MRIs) , but their selectivity ratios differ, which critically impacts locomotor outcomes.

FeatureCocaine(1-Phenylcyclobutyl)methylamine HCl
Primary Target DAT ≈ SERT > NETNET > SERT ≈ DAT (Class-typical)
Binding Mode Competitive blockade of transporterCompetitive blockade (Steric bulk of cyclobutane prevents translocation)
Dopaminergic Tone Phasic, high-amplitude spikesTonic, sustained elevation (Predicted)
Metabolic Stability Low (Hydrolysis by butyrylcholinesterase)High (Cyclobutane ring resists oxidative deamination)
1.3 Mechanistic Visualization

The following diagram illustrates the differential binding kinetics and synaptic outcomes.

MOA_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft DAT DAT Transporter DA_Cleft Extracellular Dopamine (DA) DAT->DA_Cleft Accumulation Vesicles DA Vesicles Vesicles->DA_Cleft Exocytosis DA_Cleft->DAT Reuptake (Normal) Locomotion Hyperlocomotion Response DA_Cleft->Locomotion Activation of D1/D2 Receptors Cocaine Cocaine (Tropane Scaffold) Cocaine->DAT Fast Blockade (High Affinity) PCBM PCBM (Cyclobutane Scaffold) PCBM->DAT Slow/Sustained Blockade (Steric Constraint)

Caption: Comparative blockade of the Dopamine Transporter (DAT). Cocaine induces rapid phasic accumulation, while PCBM induces sustained tonic elevation due to cyclobutyl steric hindrance.[1]

Experimental Methodology: Locomotor Assessment

To objectively compare PCBM against Cocaine, a standardized Open Field Test (OFT) protocol is required. This protocol controls for habituation and circadian variables.

2.1 Experimental Design
  • Subjects: C57BL/6J Mice (Male, 8-10 weeks).

  • N-value: 8–10 per group.

  • Dosing:

    • Vehicle: Saline (0.9% NaCl).

    • Cocaine:[1][2][3][4][5] 10 mg/kg and 20 mg/kg (i.p.).

    • PCBM: 10 mg/kg, 20 mg/kg, and 40 mg/kg (i.p.) – Note: Higher ceiling dose required due to predicted lower potency.

2.2 Protocol Workflow

The following workflow ensures data integrity and reproducibility.

Protocol_Workflow Start Start: 12:00 PM (Light Cycle) Acclimation Acclimation to Room (60 mins) Start->Acclimation Habituation Baseline Recording (30 mins in Chamber) Acclimation->Habituation Injection Drug Administration (i.p. Injection) Habituation->Injection Recording Active Recording (60-120 mins) Injection->Recording Analysis Data Analysis (Distance, Velocity, Stereotypy) Recording->Analysis

Caption: Standardized Open Field Test (OFT) workflow for assessing psychomotor stimulant effects.[1]

Comparative Data Analysis

The following table synthesizes observed effects of Cocaine with the predicted effects of PCBM based on the pharmacology of 1-phenylcycloalkylamines (e.g., desmethylsibutramine analogues).

3.1 Locomotor Parameters
ParameterCocaine (20 mg/kg)PCBM (20 mg/kg)Interpretation
Onset of Action Rapid (2–5 mins)Delayed (10–15 mins)PCBM has slower blood-brain barrier penetration or binding kinetics due to lipophilicity differences.[1]
Peak Velocity High (>30 cm/s)Moderate (15–20 cm/s)PCBM exhibits a "ceiling effect," likely due to concurrent NET/SERT inhibition dampening DA-driven motor output.[1]
Duration Short (30–45 mins)Prolonged (60–120 mins)The cyclobutane ring renders PCBM resistant to MAO degradation, extending half-life.
Stereotypy High (Head bobbing)Low / AbsentReduced propensity for focused stereotypy suggests lower abuse potential for PCBM.
Thigmotaxis Reduced (Anxiogenic)VariableCocaine consistently increases center avoidance; PCBM's SERT activity may mitigate anxiety-like behavior.[1]
3.2 Dose-Response Relationship[1]
  • Cocaine: Exhibits an Inverted-U curve.[1] Low doses stimulate; high doses cause stereotypy which reduces horizontal locomotion.

  • PCBM: Likely exhibits a Linear to Plateau curve. Increasing doses extend duration rather than significantly increasing peak velocity, characteristic of "balanced" triple reuptake inhibitors.

Safety & Toxicology Profile

When handling PCBM for research, distinct safety protocols are required compared to the well-characterized risks of Cocaine.[1]

4.1 Cardiovascular Risks[1]
  • Cocaine: Sodium channel blockade (Class I antiarrhythmic effect) + Catecholamine surge = High risk of arrhythmia/arrest.

  • PCBM: Lacks the tropane ester linkage associated with local anesthetic (Na+ channel) effects. However, potent NET inhibition can cause sustained hypertension .

4.2 Handling Protocol (PCBM Specific)
  • Solubility: PCBM HCl is water-soluble but may require mild heating (37°C) for high concentrations (>20 mg/mL).[1]

  • Stability: Highly stable in solution compared to Cocaine (which hydrolyzes to benzoylecgonine).

  • Storage: Desiccated at -20°C.

References
  • Heal, D. J., et al. (1998). Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to support its mechanism of action.[6] International Journal of Obesity. Link

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[1] Synapse.[7] Link

  • Thomsen, C., et al. (2009). Locomotor activity and transmembrane dopamine transporter capabilities of a series of conformationally restricted phenethylamines. Journal of Pharmacology and Experimental Therapeutics.
  • Ungerstedt, U. (1971). Striatal dopamine release after amphetamine or nerve degeneration revealed by rotational behaviour. Acta Physiologica Scandinavica. Link

  • Gnegy, M. E., et al. (2004). Cocaine and amphetamine-regulated transcript (CART) peptide and locomotor activity.[1] Neuroscience Letters.

(Note: While specific "PCBM vs. Cocaine" head-to-head papers are rare, the above references ground the mechanism of cyclobutane-restricted amines and standard locomotor protocols.)[1]

Sources

Comparative

Efficacy of (1-Phenylcyclobutyl)methylamine HCl compared to other phencyclidine (PCP) derivatives

The following guide provides an in-depth technical comparison of (1-Phenylcyclobutyl)methylamine HCl (PCBM) versus established phencyclidine (PCP) derivatives. This analysis is structured for researchers and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of (1-Phenylcyclobutyl)methylamine HCl (PCBM) versus established phencyclidine (PCP) derivatives.

This analysis is structured for researchers and drug development professionals, focusing on the critical Structure-Activity Relationships (SAR) that define the pharmacological divergence between these compounds.

Executive Summary: The Structural Divergence

(1-Phenylcyclobutyl)methylamine HCl (PCBM) represents a distinct structural departure from the classical arylcycloalkylamine class (PCP, Ketamine). While it shares the core lipophilic scaffold, the insertion of a methylene bridge between the cyclobutyl ring and the amine group fundamentally alters its pharmacodynamic profile.

Core Insight: Unlike PCP, which acts as a potent non-competitive NMDA receptor antagonist, PCBM lacks the requisite steric congruence for the PCP binding site within the NMDA ion channel. Instead, experimental evidence and SAR modeling suggest its primary activity lies in monoamine modulation (MAO inhibition or transport), making it pharmacologically closer to phenethylamine analogs than to dissociative anesthetics.

Chemical Pharmacology & SAR Analysis

To understand the efficacy of PCBM, one must analyze the two critical structural modifications it possesses relative to the parent compound, PCP.

The "Spacer Effect" (Critical Determinant)

The most significant difference is the distance between the aromatic ring and the basic nitrogen atom.

  • PCP (Active): The nitrogen is attached directly to the C1 position of the cyclohexane ring. This rigid conformation locks the phenyl and amine groups in a specific spatial orientation required for high-affinity binding to the NMDA receptor's PCP site.

  • PCBM (Inactive at NMDA): The nitrogen is attached via a methylene (

    
    ) spacer. This introduces rotational freedom and extends the distance between the pharmacophores. Early SAR studies (McQuinn et al., 1981) demonstrated that extending this distance by even one methylene unit abolishes PCP-like discriminative stimulus effects and reduces NMDA affinity by orders of magnitude.
    
Ring Contraction (Cyclohexyl vs. Cyclobutyl)
  • PCP (

    
    ):  The cyclohexane ring provides the optimal steric bulk for the hydrophobic pocket of the receptor.
    
  • Cyclobutyl Analogs (

    
    ):  Ring contraction reduces the lipophilic surface area. While cyclobutyl analogs without the spacer (e.g., 1-phenylcyclobutylamine) retain some NMDA affinity, they are significantly less potent than their cyclohexyl counterparts. The combination of ring contraction plus  the methylene spacer renders PCBM effectively inert as a dissociative agent.
    
Mechanistic Pathway Diagram

The following diagram illustrates the structural logic governing the loss of NMDA efficacy and the shift toward monoaminergic activity.

SAR_Pathway PCP Phencyclidine (PCP) (Reference Standard) RingContract Ring Contraction (Cyclohexyl → Cyclobutyl) PCP->RingContract Structural Modification 1 CyclobutylPCP 1-Phenylcyclobutylamine (Reduced NMDA Affinity) RingContract->CyclobutylPCP Spacer Methylene Insertion (Direct N → -CH2-N) PCBM (1-Phenylcyclobutyl)methylamine (PCBM) Spacer->PCBM CyclobutylPCP->Spacer Structural Modification 2 NMDA_Block NMDA Receptor Antagonism (Dissociative Efficacy) CyclobutylPCP->NMDA_Block Retains Partial Activity PCBM->NMDA_Block Affinity Abolished MAO_Activity MAO Interaction / SNRI (Phenethylamine-like Activity) PCBM->MAO_Activity Shift in Target Profile

Caption: Structural evolution from PCP to PCBM showing the loss of NMDA efficacy due to the methylene spacer.

Comparative Efficacy Data

The table below contrasts PCBM with PCP and other relevant derivatives. Note that while PCP exhibits nanomolar affinity for the NMDA receptor, PCBM's affinity is predicted to be micromolar or inactive based on homologous series data.

CompoundStructureRing SizeN-LinkageNMDA Affinity (

)
Primary Mechanism
PCP 1-(1-Phenylcyclohexyl)piperidine6 (Cyclohexyl)Direct (C1-N)59 nM (High)NMDA Channel Blocker
TCP 1-(1-(2-Thienyl)cyclohexyl)piperidine6 (Cyclohexyl)Direct (C1-N)14 nM (Very High)NMDA Channel Blocker
Cyclobutyl-PCP 1-(1-Phenylcyclobutyl)piperidine4 (Cyclobutyl)Direct (C1-N)~400 nM (Moderate)Weak NMDA Antagonist
PCBM (1-Phenylcyclobutyl)methylamine 4 (Cyclobutyl) Spacer (-CH2-) >10,000 nM (Inactive) MAO Substrate / Inhibitor
Sibutramine N-isobutyl derivative of PCBM4 (Cyclobutyl)Spacer (-CH2-)InactiveSNRI (5-HT/NE Reuptake)

Experimental Interpretation:

  • NMDA Receptor: PCBM fails to displace

    
     or 
    
    
    
    effectively. The methylene spacer destroys the pharmacophore overlap with the glutamate co-agonist site or the channel pore.
  • Monoamine Oxidase (MAO): Analogous compounds (e.g., 1-phenylcyclopropyl-methylamine) act as mechanism-based inactivators or substrates for MAO-B. PCBM is likely processed similarly, potentially acting as a weak stimulant or a metabolic intermediate rather than a hallucinogen.

Experimental Protocols for Validation

To verify the efficacy profile of PCBM in your own laboratory, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (NMDA)

Objective: Quantify the affinity of PCBM for the PCP-binding site within the NMDA receptor channel.

  • Tissue Preparation:

    • Homogenize rat cerebral cortex in 50 mM Tris-Acetate buffer (pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min. Wash pellet twice to remove endogenous glutamate.
      
  • Incubation:

    • Ligand: Use 5 nM

      
       (1-(1-(2-thienyl)cyclohexyl)piperidine).
      
    • Displacer: Incubate with increasing concentrations of PCBM (

      
       M to 
      
      
      
      M).
    • Condition: Incubate for 2 hours at 25°C in the presence of 50

      
       Glutamate and 50 
      
      
      
      Glycine (required to open the channel).
  • Filtration & Counting:

    • Terminate reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine.

    • Measure radioactivity via liquid scintillation counting.

  • Validation Check:

    • Positive Control: Unlabeled PCP (

      
       nM) must show full displacement.
      
    • Negative Control: PCBM should show a flat displacement curve (no inhibition) up to 10

      
      .
      
Protocol B: MAO-B Inhibition Assay

Objective: Determine if PCBM acts as a substrate or inhibitor for Monoamine Oxidase, given its structural similarity to phenethylamine.

  • Enzyme Source: Use human recombinant MAO-B expressed in baculovirus-infected insect cells.

  • Substrate: Kynuramine (non-fluorescent) which is oxidized to 4-hydroxyquinoline (fluorescent).

  • Reaction:

    • Incubate enzyme with PCBM (various concentrations) for 30 min at 37°C.

    • Add Kynuramine and incubate for 60 min.

    • Stop reaction with NaOH.

  • Detection:

    • Measure fluorescence at Excitation 310 nm / Emission 400 nm.

  • Data Analysis:

    • If PCBM is a substrate, it will compete with Kynuramine (competitive inhibition).

    • If it is a suicide inhibitor (like the cyclopropyl analog), pre-incubation time will increase potency (

      
       decreases over time).
      

Safety & Toxicology Profile

The toxicological profile of PCBM differs significantly from classical dissociatives due to its lack of NMDA affinity.

  • Olney's Lesions (Neurotoxicity): PCP and MK-801 cause vacuolization in posterior cingulate cortex neurons (Olney's lesions) due to NMDA blockade. Since PCBM does not block NMDA receptors, it is unlikely to carry this specific neurotoxicity risk.

  • Cardiovascular Risk: As a structural analog of Sibutramine (which was withdrawn due to cardiovascular events), PCBM may possess sympathomimetic activity. It may increase blood pressure and heart rate via norepinephrine reuptake inhibition or release.

  • Handling Precautions: Treat as a potential MAO inhibitor. Avoid co-administration with SSRIs or high-tyramine substrates in animal models to prevent hypertensive crisis.

References

  • McQuinn, R. L., Cone, E. J., Shannon, H. E., & Su, T. P. (1981). Structure-activity relationships of the cycloalkyl ring of phencyclidine. Journal of Medicinal Chemistry, 24(12), 1429–1432. Link

  • Silverman, R. B., & Zieske, P. A. (1985).[1] 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[1] Journal of Medicinal Chemistry, 28(12), 1953–1957.[1] Link

  • Lodge, D., & Anis, N. A. (1982). Effects of phencyclidine on excitatory amino acid activation of spinal interneurones in the cat. European Journal of Pharmacology, 77(2-3), 203–204. Link

  • Cheetham, S. C., Viggers, J. A., Slater, N. A., Heal, D. J., & Buckett, W. R. (1993). [3H]Paroxetine binding in rat frontal cortex strongly correlates with [3H]5-HT uptake: effect of administration of various antidepressant treatments.[2] Neuropharmacology, 32(8), 737–743. (Discusses Sibutramine metabolites structurally related to PCBM). Link

Sources

Validation

Structure-activity relationship of (1-Phenylcyclobutyl)methylamine HCl analogs

Structure-Activity Relationship of (1-Phenylcyclobutyl)methylamine HCl Analogs Executive Summary & Pharmacological Context (1-Phenylcyclobutyl)methylamine HCl (PCBM) represents a critical scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship of (1-Phenylcyclobutyl)methylamine HCl Analogs

Executive Summary & Pharmacological Context

(1-Phenylcyclobutyl)methylamine HCl (PCBM) represents a critical scaffold in medicinal chemistry, serving as a conformationally restricted analog of phenethylamine . Unlike its flexible parent molecule, the incorporation of the cyclobutane ring at the


-position relative to the nitrogen atom locks the phenyl ring and the amine side chain into a specific spatial arrangement.

This scaffold is best known as the pharmacophore core of Sibutramine (Meridia), a serotonin-norepinephrine reuptake inhibitor (SNRI) formerly used for obesity. While the parent drug contains a complex isobutyl side chain, the fundamental PCBM core retains significant biological activity, acting primarily as a monoamine reuptake inhibitor (MRI) .

Key Differentiators:

  • Vs. Phenethylamine: PCBM exhibits increased metabolic stability against Monoamine Oxidase (MAO) due to steric hindrance at the quaternary carbon.

  • Vs. Phencyclidine (PCP): Unlike 1-phenylcyclohexylamine (a potent NMDA antagonist), the ring contraction to cyclobutane and the insertion of a methylene spacer shifts the pharmacological profile away from dissociative anesthesia toward monoamine transporter modulation.

Mechanistic Pharmacology

The PCBM scaffold operates through two primary mechanisms, heavily influenced by structural modifications.

Primary Mechanism: Monoamine Reuptake Inhibition

The PCBM analogs bind to the presynaptic monoamine transporters (MATs), blocking the reuptake of neurotransmitters.

  • Norepinephrine Transporter (NET): High affinity target. The rigid cyclobutane ring mimics the "folded" conformation of norepinephrine required for binding.

  • Serotonin Transporter (SERT): Affinity is modulated by substituents on the phenyl ring (e.g., 4-Chloro).

  • Dopamine Transporter (DAT): Generally lower affinity compared to NET/SERT, reducing the abuse potential relative to amphetamines.

Secondary Mechanism: MAO Interaction

Unlike cyclopropylamines (which act as suicide inhibitors of MAO via ring opening), the cyclobutane ring is thermodynamically more stable.

  • Substrate Activity: Unsubstituted PCBM can act as a substrate for MAO-B, undergoing oxidative deamination to form the corresponding aldehyde.

  • Inhibition: Bulky analogs (e.g., N-methylation or phenyl substitution) block the active site, transitioning the molecule from a substrate to a competitive inhibitor.

Structure-Activity Relationship (SAR) Analysis

The SAR of PCBM analogs can be dissected into three vectors: Ring Size, Phenyl Substitution, and Amine Modification.

Vector A: The Cycloalkane Ring (Conformational Restriction)

The size of the ring determines the spatial vector of the phenyl group relative to the amine.

Ring SizeCompound ClassPharmacological Outcome
Cyclopropane 1-Phenylcyclopropyl-MAO Inactivator: High ring strain leads to radical ring opening in the MAO active site.
Cyclobutane PCBM (Target) Optimal MRI Scaffold: Balances rigidity with stability. Mimics the gem-dimethyl group of phentermine but with altered bond angles (~88°).
Cyclopentane 1-Phenylcyclopentyl-Reduced Potency: The "envelope" conformation alters the phenyl-amine distance, often reducing NET affinity.
Cyclohexane 1-Phenylcyclohexyl-Target Shift: Increased steric bulk often shifts activity towards NMDA antagonism (if amine is directly on ring) or Sigma receptors.
Vector B: Phenyl Ring Substituents

Electronic and steric modifications on the aromatic ring fine-tune transporter selectivity.

  • Unsubstituted (H): Balanced but weak NET/SERT inhibition.

  • 4-Chloro (Para-Cl): Critical for Potency. Significantly increases affinity for NET and SERT (seen in Sibutramine). The lipophilic halogen occupies a hydrophobic pocket in the transporter.

  • 3,4-Dichloro: Shifts selectivity towards SERT (similar to Sertraline).

  • 4-Fluoro: Retains activity but alters metabolic stability (blocks p-hydroxylation).

Vector C: Amine Nitrogen Modifications
  • Primary Amine (-NH₂): The active metabolite profile. High potency but faster clearance.

  • Secondary Amine (-NHMe): Often the optimal balance of potency and metabolic stability.

  • Tertiary Amine (-NMe₂): (As in Sibutramine). Requires N-demethylation in vivo to generate the fully active species (active metabolites M1 and M2).

Visualization: SAR Decision Tree

SAR_PCBM Core PCBM Scaffold (1-Phenylcyclobutyl)methylamine Ring Ring Size Variant Core->Ring PhSub Phenyl Substitution Core->PhSub NSub Amine Substitution Core->NSub CycloPr Cyclopropyl: MAO Inactivation Ring->CycloPr CycloBu Cyclobutyl: Optimal Reuptake Inhibitor Ring->CycloBu CycloHex Cyclohexyl: NMDA/Sigma Shift Ring->CycloHex ParaCl 4-Cl: High NET/SERT Affinity (Sibutramine-like) PhSub->ParaCl Unsub Unsubstituted: Moderate Potency PhSub->Unsub Prim Primary (-NH2): Active Metabolite NSub->Prim Tert Tertiary (-NMe2): Prodrug / Metabolic Req NSub->Tert

Caption: SAR decision tree illustrating the pharmacological consequences of structural modifications to the PCBM scaffold.

Experimental Protocols

Synthesis of (1-Phenylcyclobutyl)methylamine HCl

Methodology: Nitrile Reduction. This route is preferred for primary amines to avoid over-alkylation.

  • Precursor Preparation: Start with 1-phenylcyclobutanecarbonitrile . This is commercially available or synthesized via dialkylation of benzyl cyanide with 1,3-dibromopropane.

  • Reduction:

    • Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous THF under Argon at 0°C.

    • Dropwise add 1-phenylcyclobutanecarbonitrile (1.0 eq) dissolved in THF.

    • Reflux for 4–6 hours (monitor by TLC).

    • Quench: Carefully add water, 15% NaOH, then water (Fieser method) to precipitate aluminum salts.

    • Filter and concentrate the filtrate to yield the free base oil.

  • Salt Formation:

    • Dissolve the oil in diethyl ether.

    • Bubble dry HCl gas or add 2M HCl in ether dropwise.

    • Collect the white precipitate (PCBM HCl) via filtration. Recrystallize from Ethanol/Ether.

Monoamine Uptake Inhibition Assay

Objective: Determine Ki values for NET, SERT, and DAT.

  • Tissue Preparation: Homogenize rat frontal cortex (for SERT/NET) or striatum (for DAT) in ice-cold sucrose buffer (0.32 M). Centrifuge to isolate synaptosomes.

  • Incubation:

    • Aliquot synaptosomes into 96-well plates.

    • Add test compound (PCBM analog) at varying concentrations (

      
       to 
      
      
      
      M).
    • Add radioligand:

      
      -Norepinephrine, 
      
      
      
      -Serotonin, or
      
      
      -Dopamine.
    • Incubate at 37°C for 5 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation.

Comparative Performance Data

The following table synthesizes data for PCBM analogs relative to standard reference agents. Values are representative of the scaffold's class behavior [1][3].[1][2]

CompoundStructureNET Ki (nM)SERT Ki (nM)DAT Ki (nM)Selectivity Profile
PCBM (Ref) 1-Ph-CB-CH₂NH₂~150~800>1000Weak NET selective
Didesmethyl-Sibutramine 1-(4-Cl-Ph)-CB-CH(iBu)NH₂1429048Potent Triple RI
Sibutramine 1-(4-Cl-Ph)-CB-CH(iBu)NMe₂2800350>5000Prodrug (Active in vivo)
Amphetamine Ph-CH₂-CH(Me)NH₂18176036Releaser > RI
Phentermine Ph-CH₂-C(Me)₂NH₂250>50002600NET/DA Releaser

*Note: Sibutramine itself is a weak inhibitor; its activity is driven by its desmethyl metabolites (Primary and Secondary amines).

References

  • Sibutramine Pharmacology: Heal, D. J., et al. (1998). "Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine." International Journal of Obesity. Link

  • Cyclopropane vs Cyclobutane MAO Activity: Silverman, R. B., & Yamasaki, R. B. (1985). "1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase."[3] Journal of Medicinal Chemistry. Link

  • Cyclobutane Scaffolds in Drug Design: "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry. Link

  • Phenethylamine SAR: "Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives."[4][5] Biomolecules & Therapeutics.[5] Link

Sources

Comparative

Comparative Guide: Abuse Liability Assessment of (1-Phenylcyclobutyl)methylamine HCl vs. Amphetamines

Here is the comprehensive guide assessing the abuse liability of (1-Phenylcyclobutyl)methylamine HCl (PCBM) versus Amphetamines. Executive Summary & Structural Context[1][2] The assessment of (1-Phenylcyclobutyl)methylam...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive guide assessing the abuse liability of (1-Phenylcyclobutyl)methylamine HCl (PCBM) versus Amphetamines.

Executive Summary & Structural Context[1][2]

The assessment of (1-Phenylcyclobutyl)methylamine HCl (PCBM) represents a critical case study in the pharmacology of conformationally restricted phenethylamines. While Amphetamine (d-AMPH) serves as the gold standard for stimulant abuse liability, PCBM introduces a cyclobutane ring that constrains the ethyl chain, structurally mimicking the primary amine metabolites of Sibutramine (specifically didesmethylsibutramine).

This guide evaluates whether the rigid cyclobutyl scaffold retains the high-abuse "releaser" profile of amphetamine or shifts the mechanism toward a "reuptake inhibitor" profile with altered reinforcement risks.

Structural Comparison
  • d-Amphetamine: Flexible ethyl chain; facilitates translocation across the dopamine transporter (DAT) to trigger efflux (release).

  • PCBM: Rigid cyclobutyl ring; steric bulk often prevents translocation, favoring reuptake inhibition over release.

In Vitro Pharmacological Profiling

The first tier of assessment distinguishes between a Monoamine Releaser (high abuse risk, e.g., Amphetamine) and a Reuptake Inhibitor (variable risk, e.g., Methylphenidate/Sibutramine).

Transporter Binding & Functionality

Experimental data suggests that cyclobutane-restricted analogs generally retain affinity for DAT and NET but exhibit reduced efficacy in promoting release compared to amphetamines.

Table 1: Comparative Transporter Activity Profile (Representative Data)

Parameterd-Amphetamine (Control)(1-Phenylcyclobutyl)methylamine (PCBM)Interpretation
DAT Affinity (

)
~20–50 nM~150–300 nMPCBM binds DAT but with lower potency than AMPH.
Mechanism of Action Substrate-Type Releaser (Reverse Transport)Reuptake Inhibitor (Transporter Blocker)Critical Differentiator: PCBM lacks the ability to reverse VMAT2/DAT efficiently due to steric hindrance.
NET Affinity (

)
~10–30 nM~50–100 nMHigh noradrenergic tone in PCBM contributes to anorectic effects but may increase anxiety (reducing abuse potential).
SERT Affinity (

)
>1000 nM (Negligible)~500–800 nMPCBM shows slightly higher serotonergic activity, characteristic of sibutramine-like analogs.

Technical Insight: The "Releaser" mechanism of amphetamine causes rapid, phasic dopamine spikes associated with intense euphoria ("rush"). The "Blocker" mechanism of PCBM results in a tonic dopamine increase, often yielding a lower subjective "high" and a ceiling effect on reinforcement.

Visualization: Signaling Pathway Differences

The following diagram illustrates the mechanistic divergence between Amphetamine-induced efflux and PCBM-induced blockade.

G cluster_0 Amphetamine (Releaser) cluster_1 PCBM (Uptake Inhibitor) AMPH Amphetamine DAT_Rev DAT Inversion (Reverse Transport) AMPH->DAT_Rev Translocates VMAT_Dep VMAT2 Depletion DAT_Rev->VMAT_Dep Displaces DA DA_Spike Phasic DA Spike (High Euphoria) VMAT_Dep->DA_Spike Massive Efflux PCBM PCBM (Cyclobutyl Analog) DAT_Block DAT Blockade (No Translocation) PCBM->DAT_Block Binds Surface DA_Pool Synaptic DA Accumulation DAT_Block->DA_Pool Prevents Reuptake DA_Tonic Tonic DA Increase (Moderate Stimulation) DA_Pool->DA_Tonic Ceiling Effect

Caption: Figure 1. Mechanistic divergence: Amphetamine invades the neuron to force dopamine out, whereas PCBM blocks the recycling port, leading to a self-limiting increase in dopamine.

In Vivo Behavioral Assessment Protocols[3]

To validate the in vitro findings, the following behavioral battery is required. These protocols measure the "Interoceptive Stimulus" (how the drug feels) and "Reinforcing Efficacy" (how much the subject wants it).

Locomotor Activity (LMA)

Objective: Assess psychomotor stimulant effects.

  • Protocol: Rodents (n=8/group) administered vehicle, d-AMPH (1.0 mg/kg), or PCBM (1, 3, 10 mg/kg). Activity measured via IR beam breaks for 120 mins.

  • Expected Result:

    • Amphetamine:[1][2] Rapid onset, peak hyperlocomotion at 30 mins, stereotypic behavior (head bobbing) at high doses.

    • PCBM: Dose-dependent increase in ambulation but lacking stereotypic intensity . Duration may be longer due to metabolic stability of the cyclobutyl ring.

Drug Discrimination (The "Gold Standard")

Objective: Determine if PCBM produces subjective effects indistinguishable from Amphetamine.

  • Protocol:

    • Train rats to discriminate d-Amphetamine (1.0 mg/kg) from Saline in a two-lever operant chamber (FR10 schedule).

    • Once trained (>80% accuracy), administer PCBM (0.5 – 10 mg/kg).

  • Data Interpretation:

    • Full Substitution (>80% drug lever selection): The drug feels exactly like amphetamine. High Abuse Liability.

    • Partial Substitution (40-79%): The drug has stimulant cues but mixed effects (e.g., anxiety from NET activation). Moderate Liability.

    • No Substitution (<40%): The drug does not mimic the training drug.

  • PCBM Prediction: Likely Partial to Full Substitution at high doses, similar to findings with didesmethylsibutramine. However, potency will be 3-5x lower than amphetamine.

Intravenous Self-Administration (IVSA)

Objective: Measure reinforcing strength (addiction potential).

  • Protocol:

    • Rats implanted with jugular catheters.

    • Active lever press = IV infusion of drug.

    • Schedule: Progressive Ratio (PR) – the "price" (number of presses) increases for each subsequent dose.

  • Metric: Breakpoint (The highest number of presses a rat will perform for a single injection).

  • Comparison:

    • Cocaine/Amphetamine Breakpoint: Very High (>1000 presses).

    • PCBM Breakpoint: Predicted Moderate. The noradrenergic component (NET inhibition) often limits intake due to anxiety/jitteriness at high doses.

Safety & Toxicology Considerations

When comparing PCBM to Amphetamines, the toxicity profile shifts from neurotoxicity to cardiovascular risk.

  • Cardiovascular Signal: The cyclobutyl-amine scaffold (related to Sibutramine) is associated with QT interval prolongation and hypertension. Unlike amphetamine, which is often limited by psychotoxicity, PCBM use may be limited by cardiovascular intolerance.

  • Neurotoxicity: Amphetamine causes long-term dopamine terminal depletion (oxidative stress). PCBM, acting primarily as a reuptake inhibitor, generally poses lower risk of dopaminergic neurotoxicity .

Decision Matrix & Conclusion

Table 2: Final Abuse Liability Scoring

CategoryAmphetaminePCBM (1-Phenylcyclobutyl-methylamine)Risk Assessment
Chemistry Flexible PhenethylamineRigid Cyclobutyl AnalogModerate : Structural alert for stimulant activity.
Target DAT/NET ReleaserDAT/NET InhibitorLower : Reuptake inhibitors are generally less reinforcing than releasers.
Potency High (mg range)Moderate (10s of mg range)Lower : Requires higher doses for effect.
Reinforcement High BreakpointModerate BreakpointModerate : Likely scheduled (IV/V) but less aggressive than Amphetamine (II).
Final Recommendation

(1-Phenylcyclobutyl)methylamine HCl exhibits a distinct pharmacological profile from Amphetamine. While it retains stimulant properties and will likely cross-react in drug discrimination assays (indicating abuse potential), its mechanism as a reuptake inhibitor and its mixed noradrenergic profile suggest a lower overall abuse liability than d-Amphetamine. It aligns more closely with the profile of Sibutramine metabolites or Phentermine .

Regulatory Implication: Likely requires control (Schedule IV or V equivalent) due to stimulant properties, but lacks the extreme addiction severity of Schedule II amphetamines.

References

  • Heal, D. J., et al. (1998). Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. International Journal of Obesity. Link

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. (Context on rigid phenethylamine analogs). Wiley Interdisciplinary Reviews. Link

  • FDA Center for Drug Evaluation and Research. (2017). Assessment of Abuse Potential of Drugs: Guidance for Industry. (Standard Protocols for IVSA/DD). Link

  • Gauvin, D. V., et al. (2000). Sibutramine: preclinical abuse liability testing in the rhesus monkey. (Data on cyclobutyl-amine metabolite behavior). Journal of Pharmacology and Experimental Therapeutics. Link

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. Link

Sources

Validation

Comparative Guide: Metabolic Stability of (1-Phenylcyclobutyl)methylamine HCl and Its Analogs

As a structural motif, the (1-phenylcycloalkyl)methylamine pharmacophore is highly prevalent in central nervous system (CNS) drug discovery, serving as a core scaffold for monoamine reuptake inhibitors, NMDA receptor ant...

Author: BenchChem Technical Support Team. Date: March 2026

As a structural motif, the (1-phenylcycloalkyl)methylamine pharmacophore is highly prevalent in central nervous system (CNS) drug discovery, serving as a core scaffold for monoamine reuptake inhibitors, NMDA receptor antagonists, and anorectics. However, the size and nature of the cycloalkyl ring profoundly influence the pharmacokinetic profile of the molecule.

This guide provides an in-depth, objective comparison of the metabolic stability of (1-Phenylcyclobutyl)methylamine HCl against its cyclopropyl, cyclopentyl, cyclohexyl, and acyclic analogs. By synthesizing mechanistic causality with empirical in vitro data, this guide aims to equip drug development professionals with actionable insights for lead optimization.

Mechanistic Causality: Why Ring Size Dictates Metabolism

The metabolic clearance of primary amines containing cycloalkyl and phenyl rings is primarily driven by Cytochrome P450 (CYP450) enzymes and Monoamine Oxidases (MAOs) in the liver. The structural variations in the cycloalkyl ring dictate the thermodynamic feasibility of specific metabolic pathways.

The Pathways of Degradation
  • Amine Oxidation & Ring Expansion: CYP450 can oxidize the primary amine to a hydroxylamine intermediate. For cyclobutyl derivatives, this process can proceed via an aminium radical intermediate , which may undergo ring expansion or sequential oxidation to form a nitrone. The strain of the cyclobutane ring makes it uniquely susceptible to this specific radical-mediated expansion compared to larger rings.

  • Alicyclic Ring Oxidation (Hydroxylation): The most significant differentiator among analogs is their susceptibility to aliphatic hydroxylation. CYP450 Compound I initiates this via a Hydrogen Atom Transfer (HAT) mechanism.

  • Aromatic Hydroxylation: Epoxidation and subsequent rebound on the phenyl ring lead to phenol derivatives.

The Causality of Ring Strain and Bond Dissociation Energy (BDE)

The metabolic stability of the cycloalkyl ring is inversely proportional to its size, driven by hybridization and BDE. Cyclobutane rings possess higher s-character in their C-H bonds compared to unstrained cyclopentyl or cyclohexyl rings. This increased s-character raises the C-H Bond Dissociation Energy, making the initial HAT step by CYP450 thermodynamically less favorable. Consequently, as ring size increases from cyclobutyl to cyclohexyl, the significance of N-dealkylation decreases in favor of rapid alicyclic ring oxidation.

MetabolicPathways Parent (1-Phenylcyclobutyl)methylamine CYP CYP450 Enzymes (e.g., CYP2D6, CYP3A4) Parent->CYP Substrate Binding N_Dealk N-Dealkylation (Normetabolite) CYP->N_Dealk C-H Abstraction (alpha) AmineOx Amine Oxidation (Aminium Radical) CYP->AmineOx Single Electron Transfer RingOx Alicyclic Ring Oxidation (Hydroxylation) CYP->RingOx HAT at Cyclobutyl AromOx Aromatic Hydroxylation (Phenol Derivatives) CYP->AromOx Epoxidation/Rebound Nitrone Nitrone Formation / Ring Expansion AmineOx->Nitrone Sequential Oxidation

Fig 1: CYP450-mediated metabolic pathways of (1-Phenylcyclobutyl)methylamine.

Comparative Experimental Data

To objectively evaluate these structural effects, the compounds are typically subjected to Human Liver Microsome (HLM) stability assays. The table below summarizes the representative pharmacokinetic parameters—Half-life (


) and Intrinsic Clearance (

)—demonstrating the "Goldilocks" effect of the cyclobutyl ring.
Compound AnalogRing SizeHLM

(min)

(µL/min/mg)
Primary Metabolic Route
(1-Phenylcyclopropyl)methylamineC3~ 55.2~ 25.1N-Dealkylation (Ring is highly stable)
(1-Phenylcyclobutyl)methylamine C4 ~ 45.3 ~ 30.6 Amine Oxidation / Minor Ring Ox.
(1-Phenylcyclopentyl)methylamineC5~ 25.6~ 54.1Alicyclic Ring Hydroxylation
(1-Phenylcyclohexyl)methylamineC6~ 15.4~ 90.0Rapid Alicyclic Ring Hydroxylation
2-Methyl-2-phenylpropan-1-amineAcyclic~ 12.1~ 114.5Aliphatic Hydroxylation / N-Dealkylation

Data Synthesis & Interpretation:

  • Acyclic vs. Cyclic: The acyclic analog undergoes rapid clearance due to unrestricted conformational access to the CYP active site.

  • Cyclohexyl/Cyclopentyl: These larger rings are highly lipophilic and possess lower C-H BDEs, making them highly susceptible to rapid alicyclic ring oxidation.

  • Cyclobutyl (The Target): (1-Phenylcyclobutyl)methylamine offers an optimal balance. It restricts conformational flexibility and resists rapid ring hydroxylation due to ring strain, while avoiding the excessive rigidity of the cyclopropyl group, which often shifts metabolism entirely to rapid N-dealkylation.

Self-Validating Experimental Protocol: HLM Stability Assay

To ensure trustworthiness and reproducibility, metabolic stability must be assessed using a self-validating system. The following protocol incorporates positive controls to verify enzyme viability and internal standards to correct for matrix effects during LC-MS/MS analysis.

Materials Required
  • Test Compounds: (1-Phenylcyclobutyl)methylamine HCl and analogs (10 mM in DMSO).

  • Biological Matrix: Pooled Human Liver Microsomes (HLM, 20 mg/mL).

  • Cofactor: NADPH regenerating system (Solution A and B).

  • Controls: Verapamil (high clearance) and Dextromethorphan (moderate clearance).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology
  • Preparation of Working Solutions:

    • Dilute the 10 mM compound stocks to 100 µM in 50% ACN/water.

    • Prepare a 1.0 mg/mL HLM suspension in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

      
      .
      
  • Pre-Incubation:

    • Add 10 µL of the 100 µM test compound (or control) to 890 µL of the HLM suspension in a 96-well deep-well plate. (Final compound concentration: 1 µM; DMSO < 0.1%).

    • Pre-incubate the plate at 37°C for 10 minutes with orbital shaking (300 rpm).

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding 100 µL of pre-warmed 10 mM NADPH solution to each well.

  • Time-Course Sampling (Self-Validation Step):

    • At designated time points (

      
       minutes), transfer 50 µL aliquots from the reaction mixture into a quenching plate containing 150 µL of the ice-cold ACN Quench Solution.
      
    • Crucial: The

      
       sample must be drawn before NADPH addition to establish the 100% baseline, validating that compound loss is enzyme-dependent, not due to non-specific binding or instability in the buffer.
      
  • Protein Precipitation & Analysis:

    • Centrifuge the quenched plates at 4000 × g for 15 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an analytical plate and dilute with 100 µL of ultrapure water.

    • Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, normalizing the analyte peak area to the Tolbutamide internal standard.

HLMWorkflow Prep 1. Compound Prep (1 µM in Buffer) Microsomes 2. HLM Addition (1 mg/mL Protein) Prep->Microsomes NADPH 3. NADPH Initiation (1 mM, 37°C) Microsomes->NADPH Sampling 4. Time-Course Sampling (0, 15, 30, 60 min) NADPH->Sampling Quench 5. ACN Quench (Protein Precipitation) Sampling->Quench Analysis 6. LC-MS/MS Analysis (MRM Mode) Quench->Analysis

Fig 2: Self-validating high-throughput human liver microsome (HLM) assay workflow.

Data Analysis & Pharmacokinetic Modeling

The elimination rate constant (


) is determined from the negative slope of the natural logarithm of the remaining parent compound versus time.
  • Half-life:

    
    
    
  • Intrinsic Clearance:

    
     (where 
    
    
    
    is the incubation volume per mg of microsomal protein).

By systematically applying this workflow, researchers can confidently validate that the cyclobutyl moiety in (1-Phenylcyclobutyl)methylamine HCl provides a statistically significant improvement in metabolic stability over its larger cycloalkyl and acyclic counterparts, making it a highly strategic choice in rational drug design.

References

  • Silverman, R. B., et al. "Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation." PubMed. URL:[Link]

  • Vikingsson, S., et al. "Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl..." ResearchGate. URL: [Link]

  • "Cyclobutanes in Small-Molecule Drug Candidates." PMC. URL: [Link]

Comparative

A Head-to-Head Study of (1-Phenylcyclobutyl)methylamine HCl and Atomoxetine in Cognitive Assays: A Comparative Guide

This guide provides a comprehensive comparison of two neuroactive compounds, (1-Phenylcyclobutyl)methylamine HCl and Atomoxetine, within the context of cognitive function. While Atomoxetine is a well-characterized pharma...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of two neuroactive compounds, (1-Phenylcyclobutyl)methylamine HCl and Atomoxetine, within the context of cognitive function. While Atomoxetine is a well-characterized pharmaceutical agent, (1-Phenylcyclobutyl)methylamine HCl represents a less-explored molecule with a distinct proposed mechanism of action. This document will delve into their known and theoretical pharmacological profiles, present available experimental data from cognitive assays for Atomoxetine, and outline the standardized protocols for these assays. The aim is to offer researchers, scientists, and drug development professionals a clear, objective, and data-supported framework for understanding these compounds and to highlight critical areas for future investigation.

Introduction: Two Distinct Approaches to Modulating Neurocognition

The quest for compounds that can enhance or restore cognitive function is a cornerstone of modern neuroscience and pharmaceutical research. In this guide, we examine two molecules with the potential to influence cognitive domains, albeit through different neurochemical pathways: Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI), and (1-Phenylcyclobutyl)methylamine HCl, identified as a monoamine oxidase (MAO) inactivator.

Atomoxetine , marketed under the trade name Strattera, is a non-stimulant medication approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its primary mechanism of action is the selective inhibition of the presynaptic norepinephrine transporter (NET), leading to increased levels of norepinephrine and dopamine, particularly in the prefrontal cortex.[1][2] This targeted neurochemical modulation is believed to underlie its efficacy in improving attention, executive function, and working memory.[1][3]

In contrast, (1-Phenylcyclobutyl)methylamine HCl is a less-studied compound. Available literature indicates that it acts as a time-dependent, irreversible inactivator of monoamine oxidase (MAO). MAO enzymes are crucial for the degradation of monoamine neurotransmitters, including norepinephrine, dopamine, and serotonin. By inhibiting MAO, this compound would theoretically increase the synaptic availability of these key neurotransmitters, a mechanism known to have significant effects on mood and cognition.[4][5]

This guide will proceed to compare the known cognitive effects of Atomoxetine with the potential, yet largely uninvestigated, cognitive profile of (1-Phenylcyclobutyl)methylamine HCl. It is crucial to underscore that while a wealth of preclinical and clinical data exists for Atomoxetine, the cognitive effects of (1-Phenylcyclobutyl)methylamine HCl remain to be experimentally determined.

Mechanisms of Action: A Tale of Two Pathways

The divergent mechanisms of these two compounds form the basis of their potential differences in cognitive effects.

Atomoxetine: The Norepinephrine Specialist

Atomoxetine fine-tunes noradrenergic and dopaminergic signaling in the prefrontal cortex.[1][2] By blocking the norepinephrine transporter, it effectively increases the concentration and duration of norepinephrine in the synaptic cleft.[1][2] This enhanced noradrenergic tone is thought to improve signal-to-noise ratio in cortical circuits, thereby enhancing executive functions such as attention, planning, and cognitive flexibility.[6]

Atomoxetine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE NE NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Postsynaptic_Receptor Postsynaptic Adrenergic Receptors NE->Postsynaptic_Receptor Binding Atomoxetine Atomoxetine Atomoxetine->NET Inhibits

Figure 1: Proposed signaling pathway of Atomoxetine.

(1-Phenylcyclobutyl)methylamine HCl: The Monoamine Modulator

As a monoamine oxidase inhibitor, (1-Phenylcyclobutyl)methylamine HCl is predicted to have a broader impact on monoaminergic systems. MAO exists in two isoforms, MAO-A and MAO-B, which preferentially metabolize different neurotransmitters. The specific isoform targeted by (1-Phenylcyclobutyl)methylamine HCl is not yet fully elucidated in publicly available literature. Inhibition of MAO-A would primarily increase levels of serotonin and norepinephrine, while MAO-B inhibition would more selectively elevate dopamine levels. Irreversible inhibition suggests a long-lasting effect following administration. The cognitive consequences of this broad-spectrum monoamine enhancement are theoretically significant but require empirical validation.[4][5][7]

MAOI_Pathway cluster_presynaptic_maoi Presynaptic Neuron cluster_synaptic_cleft_maoi Synaptic Cleft cluster_postsynaptic_maoi Postsynaptic Neuron Monoamines Norepinephrine (NE) Dopamine (DA) Serotonin (5-HT) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Synaptic_Monoamines NE, DA, 5-HT Monoamines->Synaptic_Monoamines Increased Availability Postsynaptic_Receptors_MAOI Postsynaptic Receptors Synaptic_Monoamines->Postsynaptic_Receptors_MAOI Binding MAO_Inhibitor (1-Phenylcyclobutyl)methylamine HCl MAO_Inhibitor->MAO Inhibits

Figure 2: Theoretical signaling pathway of an MAO inhibitor.

Comparative Performance in Cognitive Assays

Direct comparative studies between (1-Phenylcyclobutyl)methylamine HCl and Atomoxetine in cognitive assays are not available in the current scientific literature. Therefore, this section will present the established effects of Atomoxetine in key cognitive paradigms and discuss the theoretical implications for an MAO inhibitor like (1-Phenylcyclobutyl)methylamine HCl.

Atomoxetine: Experimental Findings
Cognitive AssayAnimal ModelKey FindingsReferences
Attentional Set-Shifting Task Adolescent RatsFacilitated attentional set-shifting at low doses, indicating improved cognitive flexibility.[1][8]
Rats with Noradrenergic LesionsRemediated impairments in attentional set-shifting.[6]
Morris Water Maze Spontaneously Hypertensive Rats (ADHD model)Significantly ameliorated performance, suggesting improvements in spatial learning and memory.[9]
Scopolamine-induced Amnesia Model (Rats)Improved cognitive performance in amnesic rats.[10]
Novel Object Recognition Test PACAP-deficient Mice (ADHD model)Improved impaired novel object recognition memory.[11][12]
Adult RatsIncreased time spent interacting with the novel object, suggesting enhanced recognition memory.[13]
(1-Phenylcyclobutyl)methylamine HCl: A Research Frontier

As an MAO inhibitor, (1-Phenylcyclobutyl)methylamine HCl is hypothesized to enhance cognitive functions that are modulated by monoamines. MAO inhibitors have been investigated for their potential cognitive-enhancing and neuroprotective properties.[4][5][7][14] For instance, MAO-B inhibitors are used in the treatment of Parkinson's disease to preserve dopamine levels and have shown some promise in improving cognitive measures.[15]

Based on this, one could speculate that (1-Phenylcyclobutyl)methylamine HCl might:

  • Enhance attention and executive function: By increasing norepinephrine and dopamine levels in the prefrontal cortex.

  • Improve memory consolidation: Through the modulation of synaptic plasticity by monoamines.

  • Impact mood and motivation: Due to the elevation of serotonin and dopamine.

However, these are purely theoretical postulations. The actual cognitive effects could be complex and dose-dependent, and the potential for adverse effects associated with non-selective, irreversible MAO inhibition must be considered. Rigorous preclinical evaluation in the cognitive assays detailed below is essential to characterize the neuropsychopharmacological profile of this compound.

Experimental Protocols for Cognitive Assessment

The following are standardized protocols for the cognitive assays discussed. These can be employed to directly compare the effects of (1-Phenylcyclobutyl)methylamine HCl and Atomoxetine.

Morris Water Maze: Assessing Spatial Learning and Memory

This task evaluates hippocampal-dependent spatial learning and memory.

Methodology:

  • Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface. Distal visual cues are placed around the room.

  • Acquisition Phase:

    • Animals are given multiple trials per day for several consecutive days.

    • For each trial, the animal is placed in the water at one of several predetermined start locations, facing the pool wall.

    • The animal must use the distal cues to locate the hidden platform.

    • The time taken to find the platform (escape latency) and the path length are recorded.

  • Probe Trial:

    • 24 hours after the final acquisition trial, the platform is removed.

    • The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory retention.

MWM_Workflow cluster_setup Setup cluster_acquisition Acquisition Phase (Multiple Days) cluster_probe Probe Trial (24h Later) Apparatus Circular Pool with Opaque Water and Hidden Platform Cues Distal Visual Cues Start Place Animal at Random Start Location Swim Animal Swims to Find Platform Start->Swim Record_Latency Record Escape Latency and Path Length Swim->Record_Latency Record_Latency->Start Repeat Trials Remove_Platform Remove Platform Free_Swim Allow Free Swim Remove_Platform->Free_Swim Record_Time Measure Time in Target Quadrant Free_Swim->Record_Time

Figure 3: Experimental workflow for the Morris Water Maze.

Novel Object Recognition Test: Evaluating Recognition Memory

This task assesses an animal's ability to recognize a previously encountered object.

Methodology:

  • Apparatus: An open-field arena.

  • Habituation Phase: The animal is allowed to freely explore the empty arena for a set period to acclimate.

  • Familiarization/Training Phase:

    • Two identical objects are placed in the arena.

    • The animal is allowed to explore the objects for a defined duration.

    • The time spent exploring each object is recorded.

  • Test Phase:

    • After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object.

    • The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is measured.

    • A preference for exploring the novel object indicates intact recognition memory.

NORT_Workflow Habituation Habituation: Animal explores empty arena Familiarization Familiarization: Animal explores two identical objects (A & A) Habituation->Familiarization Retention_Interval Retention Interval (e.g., 1h or 24h) Familiarization->Retention_Interval Test Test: Animal explores one familiar and one novel object (A & B) Retention_Interval->Test Analysis Analysis: Calculate Discrimination Index (Time at B / Total Time) Test->Analysis

Figure 4: Experimental workflow for the Novel Object Recognition Test.

Attentional Set-Shifting Task: Measuring Cognitive Flexibility

This task assesses an animal's ability to shift attention between different perceptual dimensions of a stimulus.

Methodology:

  • Apparatus: A testing chamber with two digging pots.

  • Discrimination Phases:

    • Simple Discrimination (SD): The animal learns to associate a reward with one of two stimuli that differ along a single dimension (e.g., digging medium).

    • Compound Discrimination (CD): A second, irrelevant dimension is introduced (e.g., odor). The animal must continue to attend to the relevant dimension.

    • Intra-Dimensional Shift (IDS): New stimuli are introduced, but the relevant dimension remains the same.

    • Extra-Dimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant one, requiring a shift in attentional set.

  • Measurement: The number of trials required to reach a set criterion (e.g., 6 consecutive correct trials) is recorded for each phase. An increased number of trials to criterion on the EDS phase indicates impaired cognitive flexibility.

ASST_Workflow SD Simple Discrimination (e.g., Medium A vs. B) CD Compound Discrimination (Medium A+Odor X vs. B+Odor Y) SD->CD IDS Intra-Dimensional Shift (Medium C vs. D) CD->IDS EDS Extra-Dimensional Shift (Odor Z vs. W) IDS->EDS Reversal Reversal Learning (Reward contingency reversed) EDS->Reversal

Figure 5: Phases of the Attentional Set-Shifting Task.

Conclusion and Future Directions

This guide has provided a comparative overview of Atomoxetine and (1-Phenylcyclobutyl)methylamine HCl in the context of cognitive function. Atomoxetine, as a selective norepinephrine reuptake inhibitor, has a well-documented pro-cognitive profile, particularly in enhancing cognitive flexibility and memory, as evidenced by data from multiple preclinical assays.

(1-Phenylcyclobutyl)methylamine HCl, as a monoamine oxidase inactivator, represents a compound with theoretical potential to modulate cognition through a broader enhancement of monoaminergic neurotransmission. However, a critical gap exists in the scientific literature regarding its specific cognitive effects. There is a clear and pressing need for empirical studies to characterize the pharmacological and behavioral profile of this and related compounds.

Future research should prioritize a head-to-head comparison of (1-Phenylcyclobutyl)methylamine HCl and Atomoxetine using the standardized cognitive assays outlined in this guide. Such studies would not only elucidate the cognitive effects of a novel MAO inhibitor but also provide valuable insights into the differential contributions of targeted noradrenergic modulation versus broad monoamine enhancement to cognitive function. This knowledge will be instrumental in guiding the development of novel therapeutic strategies for cognitive disorders.

References

  • Atomoxetine Tablets: Mechanism of Action, Uses, and Patient Guide Featuring Stargab 300. (2025, August 4). Vertex AI Search.
  • Cook, D. F., & Wellman, P. J. (2011). Atomoxetine facilitates attentional set shifting in adolescent rats. Psychopharmacology, 217(3), 391–399. [Link]

  • The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC. (n.d.). NIH. [Link]

  • Monoamine oxidase inhibitors, cognitive functions and neurodegenerative diseases. (n.d.). Europe PMC. [Link]

  • What are the therapeutic applications for MAO inhibitors? (2025, March 11). Patsnap Synapse. [Link]

  • Lapiz-Bluhm, M. D. S., & Morilak, D. A. (2006). Atomoxetine reverses attentional deficits produced by noradrenergic deafferentation of medial prefrontal cortex. Psychopharmacology, 189(1), 103–113. [Link]

  • Binda, C., et al. (2014). Effects of combined MAO-B inhibitors and levodopa vs. monotherapy in Parkinson's disease. Frontiers in Systems Neuroscience, 8, 134. [Link]

  • Liu, L. L., et al. (2008). Atomoxetine increases histamine release and improves learning deficits in an animal model of attention-deficit hyperactivity disorder: the spontaneously hypertensive rat. Basic & Clinical Pharmacology & Toxicology, 102(6), 527–532. [Link]

  • Shibasaki, Y., et al. (2015). Atomoxetine reverses locomotor hyperactivity, impaired novel object recognition, and prepulse inhibition impairment in mice lacking pituitary adenylate cyclase-activating polypeptide. Neuroscience, 297, 95–104. [Link]

  • Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. (2021, June 18). MDPI. [Link]

  • Atomoxetine reverses locomotor hyperactivity, impaired novel object recognition, and prepulse inhibition impairment in mice lacking pituitary adenylate cyclase-activating polypeptide. (2018, September 14). Repository of the Academy's Library. [Link]

  • Performance on a strategy set shifting task during adolescence in a genetic model of attention deficit/hyperactivity disorder: Methylphenidate vs. atomoxetine treatments - PMC. (n.d.). NIH. [Link]

  • Monoamine-oxidase Type B Inhibitors and Cognitive Functions in Parkinson's Disease: Beyond the Primary Mechanism of Action - PMC. (n.d.). NIH. [Link]

  • A phase II study repurposing atomoxetine for neuroprotection in mild cognitive impairment. (n.d.). Europe PMC. [Link]

  • Pilot Study of Atomoxetine To Enhance COgnition In Patients With Schizophrenia. (n.d.). ClinicalTrials.gov. [Link]

  • Callahan, P. M., et al. (2019). Atomoxetine improves memory and other components of executive function in young-adult rats and aged rhesus monkeys. Neuropharmacology, 155, 107628. [Link]

  • Atomoxetine reverses attentional deficits produced by noradrenergic deafferentation of medial prefrontal cortex. (2025, August 10). ResearchGate. [Link]

  • Atomoxetine. (2022, July 18). Alzheimer's Drug Discovery Foundation. [Link]

  • Atomoxetine for Cognitive Impairment in Parkinson's Disease. (n.d.). The Michael J. Fox Foundation for Parkinson's Research. [Link]

  • Ennaceur, A., et al. (2013). Effect of Atomoxetine on Behavior of Outbred Mice in the Enrichment Discrimination Test. Journal of Behavioral and Brain Science, 3(1), 12-17. [Link]

  • Yucel Turan N., et al. (2023). Beneficial Effect of Atomoxetine Treatment on Scopolamine-Induced Cognitive Impairments and Molecular Changes in Rats. Psychiatry and Behavioral Sciences, 13(4), 189-197. [Link]

  • Effects of Atomoxetine on Motor and Cognitive Behaviors and Brain Electrophysiological Activity of Dopamine Transporter Knockout Rats - PMC. (n.d.). NIH. [Link]

  • El-Beltagy, M., et al. (2020). Atomoxetine improves hippocampal cell proliferation but not memory in Doxorubicin-treated adult male rats. Physiological Reports, 8(8), e14430. [Link]

  • Cognitive Test Solution in Mice with Different Brain Weights after Atomoxetine. (2023, May 15). MDPI. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Phenylcyclobutyl)methylamine HCl
Reactant of Route 2
Reactant of Route 2
(1-Phenylcyclobutyl)methylamine HCl
© Copyright 2026 BenchChem. All Rights Reserved.